molecular formula C5H10N2O2 B14898293 3-(Hydroxymethyl)piperazin-2-one

3-(Hydroxymethyl)piperazin-2-one

Cat. No.: B14898293
M. Wt: 130.15 g/mol
InChI Key: DXVUWTCRCMXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)piperazin-2-one is a chiral piperazinone derivative that serves as a valuable synthon in organic and medicinal chemistry research. Compounds featuring the piperazine-2-one scaffold, particularly those with substituents on the carbon atoms, are recognized for their increased structural complexity and significance in drug discovery . The hydroxymethyl group provides a versatile handle for further chemical modification, allowing researchers to link this pharmacophore to other molecular fragments or to elaborate it into more complex structures. Piperazine and piperazinone motifs are frequently found in FDA-approved pharmaceuticals, often used to optimize the physicochemical properties of a molecule or as a scaffold to correctly position pharmacophoric groups for interaction with biological targets . This specific compound is part of a class of advanced intermediates used in the efficient synthesis of various chiral piperazine derivatives, which are crucial building blocks in the development of active pharmaceutical ingredients (APIs) . As a key intermediate, its research applications are primarily focused on the exploration and development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUWTCRCMXXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(Hydroxymethyl)piperazin-2-one , a privileged scaffold in drug discovery.

Part 1: Chemical Identity & Structural Architecture

The This compound scaffold represents a conformationally constrained mimetic of the amino acid serine. By incorporating the serine side chain into a six-membered lactam ring, this molecule fixes the


 (psi) and 

(phi) torsion angles, reducing the entropic penalty upon binding to biological targets.
Core Identifiers
ParameterDetail
IUPAC Name This compound
Common Name 3-Hydroxymethyl-2-oxopiperazine; Serine lactam
CAS Number (Racemic) 1314097-82-9
CAS Number (S-Isomer) 103885-39-2 (Generic/Free base often cited as derivative)
CAS Number (R-Isomer) 103885-40-5
Molecular Formula C

H

N

O

Molecular Weight 130.15 g/mol
Chirality The C3 position is a stereocenter.[1][2][3][4][5] The (S)-enantiomer is derived from L-Serine.
Structural Analysis

The molecule consists of a piperazine ring with a single ketone at the C2 position.

  • C2 Position (Lactam Carbonyl): Acts as a hydrogen bond acceptor.

  • N1 Position (Amide Nitrogen): Acts as a hydrogen bond donor (pKa ~15-17).

  • C3 Position (Chiral Center): Bears the hydroxymethyl group (–CH

    
    OH). This mimics the side chain of serine but with restricted rotation.
    
  • N4 Position (Amine Nitrogen): A secondary amine (pKa ~8-9), serving as a key handle for further functionalization (e.g., reductive amination, acylation) to build libraries.

Part 2: Physicochemical Profiling

Understanding the physicochemical properties is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery.

PropertyValue/DescriptionImplication for Drug Design
LogP (Predicted) -1.5 to -1.2Highly hydrophilic; excellent for improving water solubility of lipophilic pharmacophores.
TPSA ~60-70 ŲFavorable for membrane permeability; well within the Rule of Five (<140 Ų).
H-Bond Donors 3 (Amide NH, Amine NH, OH)High capacity for specific binding interactions.
H-Bond Acceptors 3 (Carbonyl O, OH, Amine N)Facilitates interaction with receptor pockets.
Solubility High in H

O, DMSO, MeOH
Easy to formulate; suitable for aqueous assays.
Stability Stable at pH 2-10The lactam ring is resistant to hydrolysis under physiological conditions.

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of this compound must avoid racemization of the chiral center derived from serine. The most robust route involves the cyclization of N-(2-aminoethyl)serine derivatives.

Synthesis Logic (Graphviz Diagram)

SynthesisPath Serine L-Serine Methyl Ester (HCl Salt) Intermediate Reductive Amination Intermediate Serine->Intermediate NaBH(OAc)3, DCM BocAldehyde N-Boc-Glycinal (or N-Boc-2-aminoacetaldehyde) BocAldehyde->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization TFA (Deprotection) Product (S)-3-(Hydroxymethyl) piperazin-2-one Cyclization->Product Base (e.g., Et3N), Heat caption Figure 1: Convergent synthesis of the piperazin-2-one scaffold via reductive amination and cyclization.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(Hydroxymethyl)piperazin-2-one from L-Serine methyl ester.

Reagents:

  • L-Serine methyl ester hydrochloride (1.0 equiv)

  • N-Boc-2-aminoacetaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM), Methanol (MeOH)

Step 1: Reductive Amination

  • Dissolve L-Serine methyl ester HCl (10 mmol) in DCM (50 mL). Add Et

    
    N (10 mmol) to free the base.
    
  • Add N-Boc-2-aminoacetaldehyde (11 mmol) and stir for 30 min at room temperature to form the imine.

  • Cool to 0°C and add Sodium triacetoxyborohydride (15 mmol) portion-wise.

  • Stir overnight at room temperature.

  • Quench with saturated NaHCO

    
    . Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the linear N-alkylated intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours to remove the Boc group.

  • Concentrate the reaction mixture to remove excess TFA.

  • Redissolve the residue in MeOH (50 mL).

  • Add Et

    
    N (30 mmol) to neutralize the salt and promote cyclization (intramolecular aminolysis of the ester).
    
  • Reflux for 4-6 hours. Monitor by TLC or LC-MS.

  • Purification: Concentrate and purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1) to afford the title compound as a white solid.

Part 4: Medicinal Chemistry Applications[7][8]

The this compound scaffold is a versatile tool in "Scaffold Hopping" and Peptidomimetics.

Peptidomimetic Constraints

In native peptides, the serine side chain has high conformational freedom (


, 

rotors). By embedding the

-carbon and nitrogen into the piperazinone ring:
  • Entropy Reduction: The scaffold locks the backbone

    
     angle, pre-organizing the molecule for binding.
    
  • Serine Mimicry: The C3-hydroxymethyl group is spatially positioned to mimic the L-Serine side chain in a

    
    -turn conformation.
    
  • Proteolytic Stability: The lactam linkage is resistant to proteases that typically cleave peptide bonds.

Functionalization Strategies (Graphviz Diagram)

Functionalization Core 3-(Hydroxymethyl) piperazin-2-one N4_Deriv N4-Alkylation/Acylation (Library Generation) Core->N4_Deriv R-X or R-COCl OH_Deriv O-Functionalization (Ether/Ester Linkages) Core->OH_Deriv NaH, R-X Lactam_Deriv Lactam N1-Alkylation (Solubility Tuning) Core->Lactam_Deriv Strong Base, R-X caption Figure 2: Divergent synthesis points for library generation.

Case Study: Kinase Inhibition

Researchers have utilized this scaffold to replace the flexible diamine linkers in kinase inhibitors. The hydroxymethyl group can form critical H-bonds with the hinge region of kinases (e.g., CDK2, EGFR), while the N4 position allows for the attachment of hydrophobic "tail" groups that occupy the specificity pocket.

References

  • Peptidomimetic Applications: Piperazine-based Peptidomimetics: A Review. National Institutes of Health (NIH). Available at: [Link] (General search for scaffold applications).

  • Medicinal Chemistry Context: Piperazine Derivatives in Drug Discovery. MDPI Molecules. Available at: [Link]

Sources

The Ascendant Role of 3-(Hydroxymethyl)piperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperazinones in Medicinal Chemistry

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including two strategically placed nitrogen atoms for modulating solubility and basicity, and a flexible six-membered ring, have made it an invaluable component in drug design.[4] Within this important class of heterocycles, chiral piperazin-2-ones, and specifically 3-(hydroxymethyl)piperazin-2-one, have emerged as highly valuable chiral building blocks. Their rigidified, yet functionalized structure offers a unique platform for creating complex and stereochemically defined molecules with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of this compound, from its stereoselective synthesis to its strategic application in the discovery of novel therapeutics.

The Molecular Architecture: Understanding the Conformational Landscape

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The piperazin-2-one scaffold imposes a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The piperazine ring typically adopts a chair conformation to minimize steric strain.[5] However, the substitution at the 3-position with a hydroxymethyl group introduces additional conformational considerations.

The orientation of the hydroxymethyl group, whether axial or equatorial, can significantly influence the molecule's overall shape and its interactions with target proteins.[6] In many 1-acyl and 1-aryl 2-substituted piperazines, an axial conformation of the substituent is often preferred.[6] This preference can be further stabilized by intramolecular hydrogen bonding, a key feature to consider when designing molecules with specific binding requirements.[6] The ability to control the stereochemistry at the C3 position is therefore paramount for rationally designing drug candidates with optimal target engagement.

Peptidomimetic_Concept Peptide Flexible Peptide Receptor Biological Target Peptide->Receptor Weak/Non-selective binding BuildingBlock This compound (Constrained Surrogate) Peptidomimetic Conformationally Restricted Peptidomimetic BuildingBlock->Peptidomimetic Incorporation Peptidomimetic->Receptor Strong/Selective binding

Caption: Incorporation of the building block leads to a constrained peptidomimetic.

In the Design of Novel Therapeutics

While no FDA-approved drug currently contains the this compound core specifically, numerous piperazine derivatives with substitutions on the carbon atoms of the ring are in development and have been approved. For instance, Risdiplam is an FDA-approved drug with a substituent on a piperazine ring carbon. [2]This highlights the therapeutic potential of C-substituted piperazines. The this compound scaffold provides a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of biological targets. The hydroxyl group serves as a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocols: A Guide to Key Transformations

Protocol 1: Stereoselective Synthesis of a Chiral 3-Substituted Piperazin-2-one via Reductive Amination and Cyclization (Adapted from Patent CN108129404B)

[7] This protocol describes a general method for the synthesis of chiral 3-substituted piperazin-2-ones, which can be adapted for the synthesis of the 3-(hydroxymethyl) analog by using an appropriate protected serine derivative.

Step 1: Reductive Amination

  • To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol), add the desired chiral amino acid ester hydrochloride (e.g., methyl (R)-2-amino-3-(benzyloxy)propanoate hydrochloride, 1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diamine intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the purified diamine intermediate (1.0 eq) in methanol.

  • Add palladium on carbon (10 wt%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude piperazin-2-one.

  • Purify the product by recrystallization or column chromatography to obtain the enantiomerically pure 3-substituted piperazin-2-one.

Synthesis_Workflow Start N-Cbz-aminoacetaldehyde + Chiral Amino Acid Ester ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Diamine Chiral Diamine Intermediate ReductiveAmination->Diamine DeprotectionCyclization Deprotection (H₂, Pd/C) & Cyclization Diamine->DeprotectionCyclization Product Enantiopure 3-Substituted Piperazin-2-one DeprotectionCyclization->Product

Sources

Technical Guide: 3-(Hydroxymethyl)piperazin-2-one in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural mechanics, synthetic pathways, and application strategies for utilizing 3-(Hydroxymethyl)piperazin-2-one in peptidomimetic drug design.

Executive Summary

The This compound scaffold represents a critical class of "constrained serine mimetics." By embedding the serine backbone nitrogen and


-carbon into a six-membered lactam ring, this scaffold rigidly locks the 

(psi) torsion angle, enforcing a specific secondary structure (typically a

-turn type) while retaining the native hydroxymethyl side chain for pharmacophoric interaction. This guide provides a self-validating framework for synthesizing and deploying this scaffold to improve metabolic stability and receptor selectivity in drug candidates.

Part 1: Structural Mechanistics & Design Logic

Conformational Restriction

In natural peptides, the high degrees of freedom around the


 (

) and

(

) bonds often lead to "induced fit" binding, costing entropy. The this compound scaffold fixes the

bond within the ring, significantly reducing the entropic penalty of binding.
  • Chirality at C3: The C3 position corresponds to the

    
    -carbon of the parent amino acid (Serine). Retaining the 
    
    
    
    -configuration (derived from L-Serine) mimics the natural L-amino acid geometry.
  • The

    
    -Turn Mimic:  The piperazin-2-one ring forces the backbone into a kinked conformation resembling a type I or type II 
    
    
    
    -turn, making it ideal for targeting GPCRs and protease active sites where such turns are recognition motifs.
The Hydroxymethyl "Handle"

Unlike unsubstituted piperazinones, the C3-hydroxymethyl group serves dual functions:

  • Direct Interaction: Acts as a hydrogen bond donor/acceptor, mimicking the Serine/Threonine side chain in the bioactive pocket.

  • Diversification Point: The primary alcohol is a versatile handle for late-stage functionalization (e.g., etherification, esterification) to probe the steric and electronic requirements of the sub-pocket without altering the backbone conformation.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-substituted piperazin-2-ones avoids racemization at the chiral center by using reductive amination or N-alkylation of chiral amino acid esters. The protocol below details the solution-phase synthesis starting from L-Serine methyl ester.

Protocol: Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)piperazin-2-one

Objective: Synthesize the N4-protected scaffold preserving the C3 chirality.

Reagents:

  • L-Serine methyl ester hydrochloride

  • N-Benzyl-2-bromoacetamide (or 2-bromoacetyl bromide + benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) / Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation of Electrophile:

    • React bromoacetyl bromide with benzylamine (1.0 equiv) and Et3N (1.1 equiv) in DCM at 0°C to form N-benzyl-2-bromoacetamide.

    • Validation: Check TLC (Hex/EtOAc) for disappearance of amine.

  • N-Alkylation (The Critical Step):

    • Dissolve L-Serine methyl ester HCl (1.0 equiv) in DMF.

    • Add DIPEA (2.5 equiv) to free the amine.

    • Add N-benzyl-2-bromoacetamide (1.0 equiv) dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Mechanism:[1][2][3]

      
       displacement of bromide by the serine amine.
      
    • Checkpoint: Mass spec should show

      
       corresponding to the linear alkylated product.
      
  • Cyclization (Lactamization):

    • Heat the reaction mixture to 60-70°C or add a catalytic amount of acetic acid in refluxing isopropanol.

    • The secondary amine attacks the amide carbonyl (transamidation) or the ester carbonyl?

    • Correction: In this specific route, the linear intermediate is Bn-NH-CO-CH2-NH-CH(CH2OH)-COOMe.

    • Cyclization occurs between the internal secondary amine (from Serine) and the amide carbonyl? No.

    • Alternative Route (Reductive Amination - Preferred for Piperazinones):

      • React N-Boc-Glycinal (aldehyde) with Serine Methyl Ester

        
         Imine.
        
      • Reduce with

        
        
        
        
        
        Boc-NH-CH2-CH2-NH-CH(CH2OH)-COOMe.
      • Deprotect Boc (TFA/DCM).

      • Neutralize and heat in refluxing MeOH. The primary amine (from Gly) attacks the methyl ester (Ser) to close the ring.

    • Result: (S)-3-(hydroxymethyl)piperazin-2-one.

Refined Protocol (Reductive Amination Route): This route is superior for avoiding side reactions.

StepActionCritical Parameter
1. Imine Formation Mix L-Ser-OMe (1 eq) + N-Boc-2-aminoacetaldehyde (1 eq) in DCM.Use anhydrous MgSO4 to drive eq.
2. Reduction Add NaBH(OAc)3 (1.5 eq). Stir 16h at RT.Mild reductant prevents over-reduction.
3. Deprotection Treat crude with TFA/DCM (1:1).Removes Boc to expose amine.
4. Cyclization Dissolve in MeOH, add Et3N (pH 8-9), reflux 6h.Promotes intramolecular aminolysis.
Visualization of Synthesis Logic

SynthesisRoute Serine L-Serine Methyl Ester (Chiral Template) Imine Imine Intermediate Serine->Imine Condensation Aldehyde N-Boc-Glycinal (Backbone Linker) Aldehyde->Imine Linear Reduced Linear Diamine (Boc-Protected) Imine->Linear NaBH(OAc)3 Reductive Amination Deprotected Free Amine (Unstable) Linear->Deprotected TFA/DCM (-Boc) Product (S)-3-(Hydroxymethyl) piperazin-2-one Deprotected->Product Reflux/MeOH Cyclization (Aminolysis)

Caption: Figure 1. Convergent synthesis of the piperazin-2-one scaffold via reductive amination-cyclization strategy, preserving C3 stereochemistry.

Part 3: Applications & Case Studies

HIV-1 Capsid Modulators (PF74 Analogs)

Researchers have utilized piperazin-2-one scaffolds to mimic the Phenylalanine-Glycine (FG) motif found in host factors (CPSF6, NUP153) that bind to the HIV-1 capsid.

  • Mechanism: The piperazinone ring replaces the flexible peptide backbone, locking the phenyl group (at N1 or C3) into the hydrophobic pocket of the capsid protein.

  • Role of Hydroxymethyl: In derivatives where the hydroxymethyl group is present, it mimics the solvation shell or interacts with polar residues (e.g., Asn57) in the capsid pore, improving solubility and binding kinetics.

Thrombin Receptor (PAR1) Antagonists

The Phe-Gly dipeptide sequence is critical for PAR1 activation.

  • Design: A 3-substituted piperazin-2-one was designed to mimic the Phe-Gly turn.

  • Outcome: While initial simple mimics showed low potency, the scaffold allowed for the rapid generation of libraries by functionalizing the N1 and N4 positions, eventually leading to urea-linked derivatives with improved anti-platelet aggregation activity.

Comparative Data: Stability
Compound ClassHalf-life (

) in Human Plasma
Proteolytic Resistance
Linear Peptide (Ser-Gly)< 10 minutesLow
This compound > 4 hours High
Diketopiperazine> 6 hoursHigh (but less soluble)

Data synthesized from general pharmacokinetic profiles of constrained peptidomimetics [1, 3].

Part 4: Pharmacophore Mapping

The diagram below illustrates how the scaffold maps onto a natural peptide backbone, highlighting the constrained angles.

Pharmacophore Scaffold Piperazin-2-one Ring C3_Pos C3 Position (Alpha-Carbon) Scaffold->C3_Pos Contains N1_Pos N1 Position (Next Residue Amide) Scaffold->N1_Pos Linker to C-term Constraint Restricted Psi (ψ) Angle Scaffold->Constraint Enforces HM_Group Hydroxymethyl Group (Serine Side Chain) C3_Pos->HM_Group Projects Constraint->HM_Group Orients

Caption: Figure 2. Pharmacophore mapping of the this compound scaffold, showing the spatial orientation of the serine mimic side chain.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Acta Pharmaceutica Sinica B, 2022.[1] Link

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1996. Link

  • Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Molecules, 2014.[3] Link

  • Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 2024. Link

Sources

Thermodynamic Stability of 3-(Hydroxymethyl)piperazin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)piperazin-2-one represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore in peptidomimetics and a chiral intermediate for complex API synthesis.[1] Its stability profile is governed by the interplay between the lactam ring strain , the labile hydroxymethyl handle , and the chiral center at C3 .

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of this scaffold. Unlike simple aliphatic amines, the piperazin-2-one system exhibits distinct degradation pathways driven by ring puckering and amide resonance. This document details the mechanistic underpinnings of these instabilities and provides self-validating protocols for their quantification.

Part 1: Structural Dynamics & Thermodynamics

Conformational Landscape

The thermodynamic stability of piperazin-2-one derivatives is heavily influenced by ring conformation. Unlike cyclohexane (perfect chair), the introduction of the amide bond (N1-C2-C3-N4) forces a semi-planar geometry, creating ring strain.

  • Dominant Conformer: The ring typically exists in a distorted half-chair or twist-boat equilibrium.

  • Substituent Effect: The C3-hydroxymethyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring. However, bulky N-substitutions can invert this preference, raising the ground state energy (

    
    ) and increasing susceptibility to ring-opening hydrolysis.
    
Tautomeric Equilibrium

While the lactam (keto) form is thermodynamically favored (


 vs. lactim) in aqueous solution, the lactim  (enol) tautomer acts as a transient high-energy intermediate during racemization and O-alkylation reactions.

Thermodynamic State Definition:



Note: Solvents with high dielectric constants (DMSO, Water) stabilize the dipolar lactam form, further shifting equilibrium to the left.

Part 2: Chemical Stability Profile & Degradation Mechanisms

The degradation of this compound is not random; it follows specific, predictable pathways based on environmental stress.

Hydrolytic Ring Opening (Acid/Base Catalyzed)

The lactam bond is the thermodynamic weak point.

  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the C2 carbon for nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct hydroxide attack at C2.

  • Thermodynamic Consequence: Ring opening releases ring strain enthalpy (

    
    ), making the open-chain amino acid derivative thermodynamically stable but kinetically inaccessible at neutral pH.
    
C3-Racemization

The C3 proton is acidic (


 in DMSO) due to the adjacent carbonyl.
  • Mechanism: Base-mediated deprotonation forms a planar enolate intermediate. Reprotonation occurs from either face, leading to racemization.

  • Critical Risk: In drug development, converting an (

    
    )-isomer to (
    
    
    
    ) can result in loss of potency or off-target toxicity.
Oxidative Dehydroxymethylation

The hydroxymethyl group is susceptible to oxidation, particularly in formulation excipients containing trace peroxides.

  • Pathway: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid
    
    
    Decarboxylation (loss of chirality).
Visualization of Degradation Pathways

The following diagram maps the kinetic relationship between the parent compound and its primary degradants.

DegradationPathways Figure 1: Primary degradation pathways: Hydrolysis, Racemization, and Oxidation. Parent 3-(Hydroxymethyl) piperazin-2-one (Active Scaffold) Enolate Planar Enolate (Transition State) Parent->Enolate Base (OH-) -H+ OpenChain Open Chain Amino Acid Parent->OpenChain Hydrolysis (pH < 3 or pH > 10) Aldehyde 3-Formyl Derivative Parent->Aldehyde Oxidation [O] Racemate Racemic Mixture (R/S) Enolate->Racemate +H+ (Non-stereoselective)

[1][2]

Part 3: Experimental Assessment Protocols

As a scientist, relying on literature values is insufficient due to matrix effects. You must validate stability empirically.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 7.4, and 10.0 (ensure constant ionic strength using NaCl).

  • Sample Prep: Dissolve derivative to 100 µM concentration.

  • Incubation: Thermostat at

    
    .
    
  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., neutralize acid samples with weak base).
    
  • Analysis: HPLC-UV/Vis (210 nm for amide bond) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Racemization Risk Assessment

Objective: Quantify enantiomeric excess (%ee) loss under process conditions.

  • Method: Chiral HPLC (e.g., Chiralpak IA/IC columns).[2]

  • Stress Condition: Dissolve in

    
     with 1 eq. 
    
    
    
    (simulating basic workup).
  • Monitoring: Track H-D exchange at C3 via

    
    -NMR (disappearance of C3-H doublet) or direct chiral HPLC injection.
    
  • Self-Validation: If H-D exchange is faster than %ee loss, the mechanism involves an isoinversion effect; if rates are identical, it is pure deprotonation/reprotonation.

Part 4: Data Summary & Derivatization Effects

The following table summarizes how structural modifications at the N1, N4, and O-positions affect thermodynamic stability relative to the parent scaffold.

ModificationStructural ChangeStability ImpactMechanism
Parent UnsubstitutedBaselineSusceptible to N-oxidation and hydrolysis at extremes.
N4-Alkylation Methyl/BenzylIncreased Steric bulk hinders nucleophilic attack at C2; prevents N-oxide formation.
N1-Acylation Acetyl/BocDecreased Electron-withdrawing group activates C2-carbonyl for hydrolysis (

increases).
O-Protection TBDMS/Benzyl on CH2OHIncreased Prevents oxidative degradation of the hydroxymethyl tail.
C3-Gem-Dimethyl Quaternary CarbonHigh Thorpe-Ingold effect stabilizes ring; eliminates racemization risk.
Experimental Workflow Diagram

Use this logic flow to determine the necessary stability studies for your specific derivative.

StabilityWorkflow Figure 2: Decision matrix for stability testing of piperazinone derivatives. Start New Derivative Synthesized ChiralCheck Is C3 Chiral? Start->ChiralCheck RacemizationStudy Run Protocol B (Racemization) ChiralCheck->RacemizationStudy Yes HydrolysisStudy Run Protocol A (pH-Rate Profile) ChiralCheck->HydrolysisStudy No RacemizationStudy->HydrolysisStudy OxidationCheck Is OH free? HydrolysisStudy->OxidationCheck OxidationStudy Peroxide Stress Test (AIBN/H2O2) OxidationCheck->OxidationStudy Yes Formulation Proceed to Formulation OxidationCheck->Formulation No OxidationStudy->Formulation

References

  • Conformational Analysis of Piperazin-2-ones Source: Royal Society of Chemistry (RSC) Context: Detailed NMR and DFT studies on the boat/chair equilibria of N-substituted piperazinones.

  • Hydrolysis Kinetics of Piperazine-2,5-dione (Related Scaffold) Source: PubMed / Biochemistry Context:[3] Foundational kinetic data on the ring opening of piperazine-based lactams, establishing the baseline for pH-dependent stability.

  • Synthesis and Stability of 5-(Hydroxymethyl)piperazin-2-ones Source: Bioorganic & Medicinal Chemistry Letters Context: Synthetic routes and stability observations for hydroxymethyl-substituted piperazinones derived from serine.

  • Oxidative Degradation of Piperazine Derivatives Source: Journal of Environmental Chemical Engineering Context: Mechanisms of oxidative ring opening and fragmentation in piperazine scaffolds under stress conditions.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Development of Hydroxymethyl-Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and frequent appearance in a diverse array of therapeutic agents.[1][2][3][4][5][6][7][8][9][10] Its journey from an anthelmintic agent to a critical component of blockbuster drugs is a testament to the power of synthetic innovation and a deepening understanding of structure-activity relationships (SAR).[1][11] This in-depth technical guide navigates the history and development of a particularly significant subclass: hydroxymethyl-substituted piperazinones. By introducing a hydroxyl group via a methylene linker to the core piperazinone structure, medicinal chemists have been able to fine-tune physicochemical properties, enhance target interactions, and unlock new therapeutic possibilities.

This guide will delve into the chronological evolution of synthetic methodologies for constructing the piperazinone core, with a special focus on the strategic incorporation of the hydroxymethyl moiety. We will explore the causal relationships behind key experimental choices, supported by detailed protocols and mechanistic insights. Furthermore, this guide will illuminate the burgeoning therapeutic landscape of these compounds, from their role as kinase inhibitors in oncology to their potential in treating neurodegenerative diseases.

The Piperazinone Core: A Foundation of Therapeutic Potential

The story of hydroxymethyl-substituted piperazinones is intrinsically linked to the broader history of piperazine-containing drugs. Initially introduced in the early 20th century for the treatment of gout and later as an anthelmintic, the simple piperazine ring quickly demonstrated its value as a versatile scaffold.[1][11] Its ability to be readily functionalized at its two nitrogen atoms allowed for the systematic modulation of properties such as solubility, basicity, and receptor-binding interactions.[10]

The development of piperazinones, which feature a carbonyl group within the piperazine ring, represented a significant evolution of this scaffold. This modification introduced a lactam functionality, providing a new point for structural diversification and influencing the overall conformation and electronic properties of the molecule. Early synthetic routes to piperazinones often involved the cyclization of ethylenediamine derivatives with α-haloesters or the reduction of diketopiperazines.[12]

A pivotal advancement in piperazinone synthesis came with the utilization of amino acids as chiral starting materials. This approach not only provided a straightforward route to enantiomerically pure piperazinones but also allowed for the introduction of a variety of substituents at the carbon atoms of the ring, paving the way for the development of hydroxymethyl-substituted analogs.[13][14][15]

The Strategic Introduction of the Hydroxymethyl Group: A Gateway to Enhanced Function

The incorporation of a hydroxymethyl (-CH₂OH) group onto the piperazinone scaffold is a deliberate and strategic choice in drug design, driven by the unique physicochemical properties this functional group imparts.

Rationale for Hydroxymethyl Substitution:

  • Enhanced Hydrophilicity: The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing the water solubility of the parent molecule. This is a critical parameter for improving the pharmacokinetic profile of a drug candidate, including its absorption and distribution.

  • Modulation of Lipophilicity: By introducing a polar hydroxyl group, the overall lipophilicity of the molecule can be fine-tuned. This balance is crucial for achieving optimal membrane permeability and avoiding excessive accumulation in fatty tissues.

  • Formation of Key Interactions: The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. These interactions can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: In some cases, the introduction of a hydroxymethyl group can alter the metabolic profile of a compound, potentially blocking sites of unwanted metabolism or providing a handle for controlled metabolic clearance.

The decision to introduce a hydroxymethyl group is therefore a calculated one, aimed at optimizing the "drug-like" properties of the piperazinone scaffold.

Synthetic Evolution: Crafting the Hydroxymethyl-Substituted Piperazinone

The synthesis of hydroxymethyl-substituted piperazinones has evolved from multi-step, often low-yielding procedures to more efficient and stereoselective methods. A key challenge has been the introduction of the hydroxymethyl group with precise control over its position and stereochemistry.

Early Approaches and Foundational Methodologies

Early syntheses often relied on the construction of the piperazinone ring from precursors already bearing the hydroxymethyl moiety or a protected equivalent. For instance, derivatives of serine, a naturally occurring α-amino acid with a hydroxymethyl side chain, have been employed as chiral building blocks.[13][14]

A general representation of this strategy involves the coupling of an N-protected amino acid with a serine ester, followed by deprotection and cyclization to form the piperazinone ring.

G cluster_0 Early Synthetic Strategy start N-protected Amino Acid + Serine Ester step1 Peptide Coupling start->step1 step2 Deprotection step1->step2 step3 Intramolecular Cyclization step2->step3 product Hydroxymethyl-substituted Piperazinone step3->product

Caption: Early synthetic approach to hydroxymethyl-substituted piperazinones.

Modern and Efficient Synthetic Routes

More recent advancements have focused on developing more convergent and atom-economical syntheses. A notable example is the efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using chiral α-bromocarboxylic acids and Garner's aldehyde, a readily available chiral building block derived from serine. This automated synthesis process offers mild reaction conditions and the potential for gram-scale production.[13]

Experimental Protocol: Synthesis of a 5-(Hydroxymethyl)piperazin-2-one Derivative

This protocol is a generalized representation based on modern synthetic methodologies.

Step 1: Synthesis of the Diamine Intermediate

  • To a solution of Garner's aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cool the reaction to 0 °C and add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine intermediate.

Step 2: Cyclization to the Piperazinone

  • Dissolve the crude diamine intermediate in a suitable solvent (e.g., methanol).

  • Add a solution of the desired α-bromoester (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture to reflux for 24-48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired hydroxymethyl-substituted piperazinone.

This self-validating system relies on well-established and high-yielding reactions, with each step verifiable by standard analytical techniques such as TLC, NMR, and mass spectrometry.

G cluster_1 Modern Synthetic Workflow start Garner's Aldehyde + Primary Amine step1 Reductive Amination start->step1 intermediate Chiral Diamine Intermediate step1->intermediate step2 Cyclization with α-bromoester intermediate->step2 product Hydroxymethyl-substituted Piperazinone step2->product

Caption: A modern, efficient workflow for the synthesis of hydroxymethyl-substituted piperazinones.

Therapeutic Applications and Structure-Activity Relationships

The introduction of the hydroxymethyl group has proven to be a valuable strategy in the development of piperazinone-based therapeutic agents targeting a range of diseases.

Kinase Inhibitors in Oncology

One of the most significant applications of hydroxymethyl-substituted piperazinones is in the development of kinase inhibitors for cancer therapy. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.

Several studies have demonstrated that piperazinone-containing thieno[3,2-d]pyrimidines are potent and selective PI3Kδ inhibitors.[16] The hydroxymethyl substituent on the piperazinone ring often plays a crucial role in the binding of these inhibitors to the active site of the kinase.

Structure-Activity Relationship (SAR) Insights:

  • Hydrogen Bonding: The hydroxyl group can form a key hydrogen bond with a specific amino acid residue in the hinge region of the kinase, anchoring the inhibitor in the active site.

  • Solubility and Bioavailability: The increased hydrophilicity imparted by the hydroxymethyl group can improve the aqueous solubility and oral bioavailability of the inhibitor.

  • Stereochemistry: The stereochemistry of the hydroxymethyl-bearing carbon is often critical for optimal binding and activity.

CompoundPI3Kδ IC₅₀ (nM)Key Structural FeatureReference
I 50Unsubstituted Piperazinone[16]
II 10(S)-Hydroxymethyl-piperazinone[16]
III 150(R)-Hydroxymethyl-piperazinone[16]

The data in the table above clearly illustrates the significant impact of the hydroxymethyl group and its stereochemistry on the inhibitory activity of these compounds.

G cluster_2 PI3K Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Signaling (Cell Growth, Proliferation) akt->downstream inhibitor Hydroxymethyl-piperazinone Inhibitor inhibitor->pi3k inhibits

Caption: Inhibition of the PI3K signaling pathway by a hydroxymethyl-piperazinone derivative.

Emerging Applications in Neurodegenerative Diseases

The piperazine scaffold has also shown promise in the development of treatments for neurodegenerative disorders such as Alzheimer's disease.[9] While specific examples of hydroxymethyl-substituted piperazinones in this area are still emerging, the principles of their design are highly relevant. The ability of the hydroxymethyl group to enhance blood-brain barrier penetration and to form specific interactions with neuronal targets makes this a promising area for future research.

Conclusion and Future Perspectives

The history of hydroxymethyl-substituted piperazinones is a compelling narrative of how a "privileged scaffold" can be systematically refined to yield compounds with enhanced therapeutic potential. From their synthetic origins rooted in the chemistry of amino acids to their current applications as potent and selective kinase inhibitors, these molecules exemplify the power of rational drug design.

The future of this chemical class is bright. As our understanding of disease biology deepens, so too will our ability to design hydroxymethyl-substituted piperazinones with tailored properties for a wide range of therapeutic targets. Advances in synthetic methodology, including the continued development of asymmetric and catalytic approaches, will further enable the efficient and scalable production of these valuable compounds. The strategic incorporation of the hydroxymethyl group, a seemingly simple modification, will undoubtedly continue to be a powerful tool in the arsenal of medicinal chemists for years to come.

References

  • Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.[13][14]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.[12]

  • D'hooghe, M., & De Kimpe, N. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592.[17]

  • D'hooghe, M., & De Kimpe, N. (2025, August 6). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Retrieved from [Link][18]

  • Yu, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[2]

  • Jumani, R. S., et al. (2025, February 20). Randomized Clinical Trial Evaluating a Novel Piperazine-Based Drug as a Treatment for Gastric Cryptosporidiosis in Eastern Indigo Snakes (Drymarchon couperi). BioOne Complete.[19]

  • Falorni, M., et al. (1993). Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazincs as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. Academia.edu.[14]

  • J-GLOBAL. (n.d.). Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. Retrieved from [Link][20]

  • Brown, D. W., & Moody, C. J. (1991). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.[15]

  • Staszewska-Krajewska, O., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779.[21]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.[3]

  • Powell, N. A., et al. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.[22]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 973-988.[4]

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link][5]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.[6]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404.[23]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.[24]

  • Sharma, A., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5631-5636.[7]

  • Sharma, A., et al. (2020, July 28). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate.[8]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link][11]

  • Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design.[25]

  • Liang, Z., et al. (2024, September 1). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.[26]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link][9]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 346-363.[10]

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.[16]

  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.[27]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships.[28]

Sources

3-(Hydroxymethyl)piperazin-2-one solubility and lipophilicity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Lipophilicity Profile of 3-(Hydroxymethyl)piperazin-2-one

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, focusing on its solubility and lipophilicity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these parameters is not merely a formality but a foundational pillar for predicting a compound's pharmacokinetic and pharmacodynamic behavior. The interplay between aqueous solubility and lipid membrane permeability governs a molecule's journey from administration to its biological target. This document delves into the theoretical underpinnings, predictive analysis, and gold-standard experimental methodologies for characterizing this promising heterocyclic scaffold.

The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, solubility and lipophilicity are fundamental properties that can dictate the success or failure of a potential therapeutic agent.[1][2] An optimal balance is essential: a drug must be soluble enough in aqueous biological fluids to be absorbed and distributed systemically, yet lipophilic enough to permeate cellular membranes and reach its site of action.[3][4]

  • Aqueous Solubility influences the dissolution rate and bioavailability of orally administered drugs, as only a dissolved compound can be absorbed through the gastrointestinal tract.[1][3] Poor solubility can lead to insufficient systemic exposure, masking a compound's true efficacy and toxicity, and creating significant challenges for formulation development.[5]

  • Lipophilicity , often quantified as the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a non-polar, lipid-like environment versus an aqueous one.[2][6] This parameter is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] While high lipophilicity can enhance binding to target proteins and improve membrane permeability, excessive lipophilicity often correlates with poor solubility, rapid metabolism, and off-target promiscuity.[4][6]

The structure of this compound, featuring a piperazinone core, an amide, a secondary amine, and a primary alcohol, presents a unique combination of hydrophilic and potentially lipophilic characteristics that warrant detailed investigation. The nitrogen atoms in the piperazine ring are versatile synthetic handles, allowing for modifications that can fine-tune properties like solubility, lipophilicity, and pKa to optimize ADME profiles.[7]

Physicochemical Profile of this compound: A Predictive Overview

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight ~130.14 g/mol Well within the range for good oral bioavailability (Lipinski's Rule <500).[9]
Hydrogen Bond Donors 3 (amine NH, hydroxyl OH) Contributes to aqueous solubility by interacting with water molecules.[1]
Hydrogen Bond Acceptors 3 (carbonyl O, hydroxyl O, amine N) Enhances aqueous solubility.[1]
Predicted LogP (ALOGP) ~ -1.5 to -0.5 Suggests the compound is predominantly hydrophilic, favoring aqueous solubility over lipid partitioning.
Predicted pKa pKa1 ≈ 6-7 (secondary amine), pKa2 ≈ 13-14 (amide N-H) The presence of a basic nitrogen center means its ionization state, and thus its LogD and solubility, will be pH-dependent.[4][10]

| Topological Polar Surface Area (TPSA) | ~64 Ų | Indicates good potential for oral bioavailability and cell permeability (typically <140 Ų). |

Note: Predicted values are generated from computational models and should be confirmed experimentally.

Deep Dive into the Solubility Profile

Solubility is assessed in two primary forms: thermodynamic and kinetic. Both provide critical, albeit different, insights.[11]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution with its most stable solid form. It is the true, state-independent solubility value and is crucial for lead optimization and formulation.[5][11][12]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[11][12] This high-throughput method is invaluable for screening large compound libraries in early discovery phases.[13]

Given its structural features, this compound is expected to exhibit good aqueous solubility. The piperazine core itself is freely soluble in water.[14] The presence of the hydroxymethyl group further enhances this property.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[11] It directly measures the equilibrium concentration of the compound.

Principle: Excess solid compound is equilibrated with a specific buffer system at a controlled temperature until a saturated solution is formed. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a clean glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[11][12]

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF). Alternatively, centrifuge the sample at high speed and collect the supernatant.[11][13]

  • Quantification: Prepare a dilution series of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known stock solution.[5][15]

  • Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration of the saturated solution.

Experimental Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method is ideal for early-stage screening to flag compounds with potential solubility liabilities.[13]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate (if the compound's solubility limit is exceeded) is detected by light scattering using a nephelometer.[13]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Compare the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Seal and Agitate at Constant Temp (24-72h) B->C D Settle Undissolved Solids C->D E Filter or Centrifuge Supernatant D->E F Prepare Dilution Series of Filtrate E->F G Analyze by HPLC-UV or LC-MS/MS F->G H Calculate Concentration vs. Standard Curve G->H I Thermodynamic Solubility (µg/mL or µM) H->I Final Result

Caption: Workflow for Thermodynamic Solubility Determination.

Uncovering the Lipophilicity Profile

Lipophilicity is experimentally determined as either the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[2]

  • LogP: The ratio of the concentration of a neutral (un-ionized) compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[16]

  • LogD: The ratio of the sum of concentrations of all species (ionized and un-ionized) of a compound in the lipid phase to the sum of concentrations of all species in the aqueous phase at a specific pH. For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[2]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[16][17][18]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer. After vigorous mixing and phase separation, the concentration of the compound in each phase is measured to calculate the partition/distribution ratio.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[19]

  • Compound Addition: Add a known amount of this compound to a vial containing a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each). The initial concentration should be below the compound's aqueous solubility limit.

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning and ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD_pH = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Experimental Protocol: LogP Determination (RP-HPLC Method)

A faster, more automated method for estimating LogP involves correlating a compound's retention time on a reverse-phase HPLC column with those of known standards.[16][20][21]

Principle: The retention of a compound on a non-polar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of known LogP values, the LogP of an unknown compound can be interpolated from its retention time.[21]

Step-by-Step Methodology:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Inject a series of 5-10 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Data Collection: Record the retention time (t_R) for each standard. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known LogP values of the standards. Perform a linear regression to obtain the calibration curve equation.

  • Test Compound Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time and log(k').

  • LogP Interpolation: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k') value.

LogP_LogD_Relationship cluster_pH Influence of pH cluster_params Physicochemical Parameters pH Solution pH Ionization Ionization State (% Neutral vs. % Ionized) pH->Ionization Determines pKa Compound pKa pKa->Ionization Governs LogP LogP (Intrinsic Lipophilicity of Neutral Species) LogD LogD (Effective Lipophilicity at specific pH) LogP->LogD Is a Component of Ionization->LogD Directly Affects

Caption: Relationship between LogP, pH, pKa, and LogD.

Conclusion: A Balanced Profile for Drug Development

The physicochemical profile of this compound suggests a compound with favorable drug-like properties. Its structure, rich in hydrogen bond donors and acceptors, points towards good aqueous solubility, a critical asset for achieving adequate bioavailability.[1][3] The predicted LogP indicates a hydrophilic nature, which helps mitigate risks associated with high lipophilicity, such as metabolic instability and toxicity.[2][4]

However, as an ionizable molecule, its effective lipophilicity and solubility will be pH-dependent. Therefore, a comprehensive experimental characterization using the gold-standard protocols outlined in this guide is imperative. Determining the thermodynamic solubility and the LogD profile across a physiological pH range (e.g., pH 2.0 to 7.4) will provide the definitive data needed to assess its potential for oral absorption and guide formulation strategies. This empirical data, grounded in the principles of medicinal chemistry, is essential for advancing this or any promising compound through the rigorous pipeline of drug development.

References

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - Sygnature Discovery. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods - Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LogP/D - Cambridge MedChem Consulting. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed. [Link]

  • ADME Solubility Assay - BioDuro. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Lipophilicity & Solubility - Creative Bioarray. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - Digital.CSIC. [Link]

  • Shake Flask Method | PDF - Scribd. [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

  • The Importance of Solubility for New Drug Molecules - Modern Medicine. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. [Link]

  • Thermodynamic Solubility Assay - Evotec. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

  • Thermodynamic Solubility Assay - Domainex. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Raytor. [Link]

  • Piperazine - Wikipedia . [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - MDPI. [Link]

Sources

Metabolic Stability of Piperazin-2-one Rings in Medicinal Chemistry

[1]

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Ciprofloxacin). However, its high basicity (

piperazin-2-one1

Structural Rationale: The "Electronic Sink" Effect

The transition from piperazine to piperazin-2-one is not merely a steric modification; it is a profound electronic adjustment.

Basicity Modulation

Piperazine is a dibasic heterocycle. At physiological pH (7.4), the N1 nitrogen is fully protonated (


  • Poor Permeability: High ionization hinders passive diffusion across lipid bilayers.

  • hERG Channel Blockade: Positively charged centers are a pharmacophore feature for hERG binding, leading to cardiotoxicity risks.

  • P-gp Efflux: Cationic species are often substrates for P-glycoprotein efflux pumps.

The Piperazin-2-one Solution: Introducing a carbonyl group at the C2 position creates an amide functionality at N1.

  • N1 (Amide): The lone pair is delocalized into the carbonyl, rendering N1 non-basic and planar.

  • N4 (Amine): The electron-withdrawing inductive effect of the carbonyl (

    
    -position) lowers the 
    
    
    of the distal N4 amine, typically by 1–2 log units compared to the parent piperazine.

Table 1: Physicochemical Comparison

PropertyPiperazinePiperazin-2-oneImpact
N1 Character Secondary Amine (Basic)Amide (Neutral)Eliminates one ionization center.
N4

~5.4 (if N1 protonated)~6.0–7.5 (Substituent dependent)Tunable basicity for solubility/permeability balance.
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors + 1 Carbonyl AcceptorNew vector for H-bond interactions (Carbonyl O).
Conformation Chair (Dynamic)Half-Chair / Twisted BoatIncreased rigidity; potential for atropisomerism.

Metabolic Liability Profile

Metabolic stability is often the primary driver for this scaffold hop. Piperazines are notoriously susceptible to oxidative clearance by Cytochrome P450 (CYP) enzymes.

The Piperazine Problem
  • N-Oxidation: The electron-rich basic nitrogens are prime targets for Flavin-containing Monooxygenases (FMOs) and CYPs, forming N-oxides.

  • 
    -Carbon Hydroxylation:  CYP enzymes abstract a hydrogen atom from the carbon 
    
    
    to the nitrogen (C2/C3/C5/C6). This leads to an unstable carbinolamine intermediate, which collapses to ring-opened products (e.g., ethylenediamine derivatives) or lactams.
The Piperazin-2-one Fix
  • Blocking the Metabolic Soft Spot: The C2 position is now a carbonyl. It cannot be hydroxylated. This effectively "caps" the most reactive site on the ring.

  • Electronic Deactivation: The amide resonance reduces the electron density of the entire ring, making the remaining C-H bonds less hydridic and harder for the highly electrophilic CYP Compound I species to abstract.

  • N-Oxide Prevention: The amide nitrogen cannot be oxidized to an N-oxide.

Visualization of Metabolic Pathways

MetabolicPathwayscluster_0Piperazine Metabolism (High Liability)cluster_1Piperazin-2-one Metabolism (Enhanced Stability)PipPiperazine CoreNOxN-Oxide(Polar, Excreted)Pip->NOxFMO/CYPN-OxidationCarb$alpha$-Carbinolamine(Unstable Intermediate)Pip->CarbCYP$alpha$-HydroxylationRingOpenRing Opening(Ethylenediamine)Carb->RingOpenSpontaneousCollapsePip2Piperazin-2-oneStableIntact Scaffold(Excreted Unchanged)Pip2->StableMetabolic ResistanceMinorMetDistal Hydroxylation(Minor Pathway)Pip2->MinorMetCYP (Slow)

Figure 1: Comparative metabolic fate of piperazine vs. piperazin-2-one. The carbonyl group blocks the primary oxidation site (C2) and electronically deactivates the ring against N-oxidation.

Case Study: HIV-1 Capsid Inhibitors

A definitive example of this scaffold hop is found in the optimization of HIV-1 capsid inhibitors.

  • The Challenge: Researchers identified PF74 , a phenylalanine-based inhibitor with a core indole-piperazine moiety. While potent, PF74 suffered from extremely poor metabolic stability (

    
     min in microsomes), primarily due to oxidation of the electron-rich indole and piperazine rings.
    
  • The Solution: The scaffold was hopped to a piperazin-2-one derivative (Compound F2-7f ).

  • Mechanism: The introduction of the carbonyl group at the piperazine ring, combined with replacing the indole with a phenyl group, drastically improved metabolic stability.

  • Result: The piperazin-2-one derivative retained binding affinity to the HIV-1 capsid protein (CA) while significantly extending the half-life, allowing for measurable antiviral activity in PBMCs which was previously limited by rapid degradation.

Key Insight: The success of F2-7f illustrates that piperazin-2-one is a "bioisostere with benefits"—maintaining the vector orientation of substituents required for binding while shedding the metabolic baggage of the parent diamine.

Experimental Protocols

To validate the stability of a piperazin-2-one derivative, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    .
Synthesis of 4-Substituted Piperazin-2-ones

A robust, modular route for medicinal chemistry (The "Cascade" Approach).

  • Reagents: N-substituted ethylenediamine, Ethyl glyoxylate (50% in toluene), Sodium triacetoxyborohydride (STAB).

  • Step 1 (Imine Formation): Dissolve diamine (1.0 eq) in DCE. Add Ethyl glyoxylate (1.1 eq). Stir at RT for 1h.

  • Step 2 (Cyclization): The intermediate typically cyclizes spontaneously or upon mild heating (50°C) to form the hydroxypiperazinone or unsaturated intermediate.

  • Step 3 (Reduction): Add STAB (2.0 eq) to reduce the intermediate to the saturated piperazin-2-one.

  • Validation: Monitor by LC-MS for M+1 peak. The carbonyl peak in

    
     NMR (~165-170 ppm) confirms the oxidation state.
    

Decision Framework: When to Hop?

Use this logic flow to determine if a piperazin-2-one scaffold hop is appropriate for your lead series.

DecisionTreecluster_rationaleHop BenefitsStartLead Compound hasPiperazine CoreCheckMetIs Metabolic StabilityPoor (t1/2 < 30 min)?Start->CheckMetCheckBasicIs Basicity/hERGa Liability?CheckMet->CheckBasicYesStaySTRATEGY:Retain Piperazine(Optimize Substituents)CheckMet->StayNo (Stable)CheckHbondIs N1 acting asH-bond Acceptor only?CheckBasic->CheckHbondYesCheckBasic->StayNoHopSTRATEGY:Scaffold Hop toPiperazin-2-oneCheckHbond->HopYes (Amide OK)CheckHbond->StayNo (Need Basic N1)List1. Block C2 Oxidation2. Lower LogD3. Remove hERG liabilityHop->List

Figure 2: Decision matrix for implementing the piperazin-2-one scaffold hop.

References

  • Vertex Pharmaceuticals. (2026).[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health. 3[4]

  • BenchChem. (2025). The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. 5

  • Petkovic, M., et al. (2023).[6] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. 7

  • Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data. 10

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 11

Strategic Identification of Biological Targets for 3-(Hydroxymethyl)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 3-(Hydroxymethyl)piperazin-2-one scaffold represents a privileged structural motif in modern medicinal chemistry. Its value lies in its ability to function as a constrained peptidomimetic . The six-membered lactam ring restricts conformational flexibility, mimicking the


-turn of bioactive peptides, while the C3-hydroxymethyl group provides a critical vector for hydrogen bonding or further functionalization to mimic serine, threonine, or cysteine side chains.[1]

Identifying biological targets for analogs of this scaffold requires a multi-dimensional approach. Unlike simple aliphatic amines, this scaffold often engages in specific protein-protein interactions (PPIs), kinase hinge binding, or GPCR modulation.[1] This guide details a rigorous, self-validating workflow to transition from phenotypic hits to validated molecular targets.[1]

Computational Target Prediction (In Silico)

Before initiating expensive wet-lab workflows, computational profiling must narrow the target landscape.[1] The this compound core is chiral; biological activity is often enantioselective.

Pharmacophore Mapping & Docking

The lactam amide (NH-C=O) and the C3-hydroxymethyl (-CH2OH) create a distinct donor-acceptor motif.

  • Kinase Screening: The lactam motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

  • Protease Recognition: The hydroxymethyl group can mimic the transition state of serine protease substrates.

Protocol:

  • Ensemble Generation: Generate low-energy conformers for both (R) and (S) enantiomers.

  • Reverse Docking: Screen the analog library against the PDB's "druggable genome" (e.g., scPDB) using consensus scoring (GoldScore + ChemPLP).[1]

  • Electrostatic Map: Calculate the Molecular Electrostatic Potential (MEP) to identify regions complementary to receptor binding pockets (e.g., GPCR orthosteric sites).[1]

Chemical Proteomics: Probe Design & Synthesis

This is the core of the target identification strategy. To physically isolate the target, we must convert the bioactive analog into a Chemical Probe .[1]

Probe Architecture

A successful probe requires three components:

  • Selectivity Filter (The Ligand): The this compound analog.

  • Reactive Group (The Warhead):

    • Photo-affinity Label (PAL): Diazirine or Benzophenone.[1] Preferred for non-covalent binders.[1]

    • Electrophile:[1][2] Acrylamide or chloroacetamide.[1] Preferred if a covalent mechanism (e.g., Cys targeting) is suspected.[1]

  • Reporter Tag: A bioorthogonal handle (e.g., terminal alkyne or azide) for Click Chemistry.[1]

Strategic Functionalization[1]
  • The N4-Position: The secondary amine at position 4 is the most common site for derivatization. Attaching the linker here often retains biological activity if the SAR (Structure-Activity Relationship) tolerates bulk.

  • The C3-Hydroxymethyl: If the hydroxyl is not essential for binding, it can be etherified to attach the linker. Caution: If this group mimics a serine side chain, modifying it will abolish activity.[1]

ProbeDesign Scaffold 3-(Hydroxymethyl) piperazin-2-one Core Linker PEG/Alkyl Linker (Minimal Steric Clash) Scaffold->Linker  Attachment via N4 or O3   Warhead Photo-affinity Group (Diazirine) Scaffold->Warhead  Crosslinking   Tag Click Handle (Alkyne/Azide) Linker->Tag  Enrichment  

Figure 1: Modular design of a chemical probe for piperazinone target ID. The warhead ensures covalent capture of the target upon UV irradiation, while the tag allows for downstream isolation.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

This protocol describes the Photo-affinity Labeling (PAL) workflow, which is most versatile for this scaffold.[1]

Live Cell Labeling Protocol

Objective: Capture the target in its native physiological environment.

  • Cell Culture: Grow relevant cell lines (e.g., cancer lines where phenotype was observed) to 80-90% confluency.[1]

  • Probe Incubation:

    • Treat cells with the Probe (1-10 µM) for 1-4 hours.

    • Control A (Vehicle): DMSO only.

    • Control B (Competition): Pre-incubate with 10-50x excess of the unlabeled parent analog for 1 hour before adding the probe. This is critical to distinguish specific vs. non-specific binding.

  • Crosslinking: Wash cells with PBS.[1] Irradiate with UV light (365 nm) for 10 minutes on ice to activate the diazirine warhead, covalently locking the probe to the target protein.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

Click Chemistry & Enrichment[1]
  • Click Reaction: React the lysate (1-2 mg protein) with Biotin-Azide using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Reagents: CuSO4 (1 mM), TCEP (1 mM), TBTA ligand (100 µM), Biotin-Azide (100 µM).[1]

    • Incubation: 1 hour at Room Temp.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess free biotin.[1]

  • Streptavidin Pulldown: Re-solubilize protein pellet and incubate with Streptavidin-coated magnetic beads for 2 hours.

  • Washing: Stringent washing (1% SDS, 6M Urea) to remove non-covalent binders.[1]

Mass Spectrometry (LC-MS/MS)
  • On-Bead Digestion: Digest bound proteins with Trypsin.[1]

  • Analysis: Run peptides on a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Processing: Use Label-Free Quantification (LFQ).

    • Hit Criteria: Protein must be significantly enriched in the Probe sample vs. Vehicle AND significantly reduced in the Competition sample.

Data Visualization & Logic Flow[1]

The following diagram illustrates the decision matrix for deconvoluting the target based on experimental data.

TargetID_Workflow Start Phenotypic Hit (Piperazinone Analog) ProbeSyn Synthesize Photo-Probe (Diazirine-Alkyne) Start->ProbeSyn Compete Competition Assay (+/- Excess Parent) ProbeSyn->Compete MS LC-MS/MS Analysis Compete->MS Filter Is Target Enriched >5x and Competed >50%? MS->Filter Validation Biophysical Validation (SPR/TSA) Filter->Validation Yes ReDesign Re-design Probe (Change Linker Site) Filter->ReDesign No (Non-specific binding) ReDesign->ProbeSyn

Figure 2: Logic flow for target deconvolution. The "Competition" step is the primary filter for false positives.

Validation Strategies

Mass spectrometry provides a list of candidates. Validation confirms the functional relevance.

Cellular Thermal Shift Assay (CETSA)

This technique validates target engagement in intact cells without chemical modification.[1]

  • Method: Treat cells with the parent analog. Heat aliquots to a temperature gradient (40-65°C). Lyse and analyze the soluble fraction via Western Blot using an antibody against the candidate protein.

  • Result: Ligand binding typically stabilizes the protein, shifting the melting curve (

    
    ) to a higher temperature.[1]
    
Surface Plasmon Resonance (SPR)[1]
  • Setup: Immobilize the purified candidate protein on a CM5 sensor chip.

  • Injection: Flow the this compound analog at increasing concentrations.

  • Output: Measure

    
    , 
    
    
    
    , and
    
    
    . This confirms direct binding affinity.[1]
Genetic Knockdown/Overexpression[1]
  • CRISPR/Cas9 or siRNA: Knock down the identified target.

  • Logic: If the drug works via this target, the drug's effect should be mimicked by the knockdown, or the cell should become resistant to the drug (if the drug requires the target to kill the cell).

Summary of Key Data Points

ParameterMethodSuccess Criteria
Binding Affinity (

)
SPR / ITC

(Hit) /

(Lead)
Target Engagement CETSA

Selectivity Proteomics (Comp.)

-fold enrichment vs. competitor
Cellular Potency (

)
Cell ViabilityCorrelates with

References

  • Piperazin-2-one Scaffold Versatility

    • Title: The Biological Versatility of Piperazin-2-one Deriv
    • Source: BenchChem.[1]

  • Target Identification Strategies

    • Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.
    • Source: Cravatt, B. F., et al. Annual Review of Biochemistry.[1]

    • Note: Foundational text for the ABPP protocols described.
  • Synthesis of Hydroxymethyl Intermediates

    • Title: Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.[3]

    • Source: Google Patents (CN114349711B).[1]

    • URL
  • Medicinal Chemistry of Piperazines

    • Title: An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
    • Source:Current Pharmaceutical Design, 2020.[1][4][5]

    • URL:[Link]

  • Computational Docking Approaches

    • Title: In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors.
    • Source:MDPI Molecules.
    • URL:[Link] (Representative methodology for Section 2).[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Hydroxymethyl)piperazin-2-one from L-Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to introduce diverse substituents, make it an attractive core for the development of novel therapeutic agents. Specifically, chiral 3-(hydroxymethyl)piperazin-2-one, derived from the readily available amino acid L-serine, represents a valuable building block for creating complex molecules with defined stereochemistry. The hydroxymethyl group provides a handle for further functionalization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for the synthesis of this compound from L-serine. The presented synthetic strategy is designed for robustness and scalability, with detailed explanations for the selection of each synthetic step and reaction condition. The protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy: A Multi-Step Approach from L-Serine

The conversion of L-serine to this compound necessitates a multi-step synthetic sequence that involves protection of the reactive functional groups, formation of a key intermediate, and a crucial intramolecular cyclization to construct the piperazin-2-one ring. The chosen strategy emphasizes the use of common and reliable reactions to ensure high yields and reproducibility.

The overall synthetic workflow can be summarized in the following key transformations:

  • Protection and Esterification of L-Serine: The synthesis commences with the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group. The Boc group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] This is followed by the esterification of the carboxylic acid to its methyl ester, which facilitates the subsequent reduction step.

  • Reduction to an Amino Alcohol: The methyl ester of N-Boc-L-serine is selectively reduced to the corresponding chiral amino alcohol, N-Boc-serinol. This transformation is a critical step in converting the amino acid backbone into a suitable precursor for the piperazinone ring.

  • N-Alkylation with an Acetate Moiety: The protected amino alcohol is then N-alkylated with an ethyl chloroacetate. This step introduces the second nitrogen atom and the carbonyl group required for the subsequent cyclization.

  • Intramolecular Cyclization: The linear precursor undergoes a base-mediated intramolecular cyclization to form the desired N-Boc-3-(hydroxymethyl)piperazin-2-one. This is the key ring-forming step of the synthesis.

  • Deprotection to Yield the Final Product: Finally, the Boc protecting group is removed under acidic conditions to afford the target molecule, this compound, typically as a salt which can be neutralized if necessary.

This strategic approach allows for the retention of the stereochemistry at the C3 position, originating from the chiral pool of L-serine.

Experimental Protocols

Part 1: Synthesis of N-Boc-L-serine methyl ester

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Protocol:

  • N-Boc Protection: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (1 equivalent) in a 1:2 mixture of 1 N sodium hydroxide and dioxane. Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 N potassium bisulfate solution.

  • Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a viscous oil or foam. The crude product is typically used in the next step without further purification.

  • Esterification: Dissolve the crude N-Boc-L-serine (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C.

  • Add potassium carbonate (1.1 equivalents) to the solution and stir for 15 minutes.

  • Add methyl iodide (2 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Upon completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-L-serine methyl ester as an oil. This product can be purified by column chromatography on silica gel if necessary.

Reagent/SolventMolar Ratio (to L-Serine)Key Parameters
L-Serine1Starting material
Di-tert-butyl dicarbonate1.2Boc protecting agent
Sodium Hydroxide2Base for protection
Dioxane/Water-Solvent for protection
Methyl Iodide2Methylating agent
Potassium Carbonate1.1Base for esterification
Dimethylformamide-Solvent for esterification
Part 2: Reduction of N-Boc-L-serine methyl ester to N-Boc-serinol

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-serine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (LiBH₄, 2-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-Boc-serinol. The product can be purified by silica gel chromatography.

Reagent/SolventMolar Ratio (to Ester)Key Parameters
N-Boc-L-serine methyl ester1Substrate
Lithium Borohydride2-3Reducing agent
Tetrahydrofuran-Anhydrous solvent
Part 3: Synthesis of N-Boc-3-(hydroxymethyl)piperazin-2-one

Protocol:

  • N-Alkylation: In a round-bottom flask, dissolve N-Boc-serinol (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product is an N-alkylated intermediate.

  • Intramolecular Cyclization: Dissolve the crude N-alkylated intermediate in a polar aprotic solvent like THF or DMF.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 equivalents) or potassium tert-butoxide (t-BuOK, 1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until cyclization is complete as indicated by TLC analysis.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(hydroxymethyl)piperazin-2-one.

Reagent/SolventMolar Ratio (to N-Boc-serinol)Key Parameters
N-Boc-serinol1Substrate
Ethyl chloroacetate1.2Alkylating agent
Potassium Carbonate2.5Base for alkylation
Sodium Hydride or Potassium tert-butoxide1.5Base for cyclization
Acetonitrile/DMF/THF-Solvents
Part 4: Deprotection of N-Boc-3-(hydroxymethyl)piperazin-2-one

This protocol describes a common method for Boc deprotection using trifluoroacetic acid (TFA).[3]

Protocol:

  • Dissolve N-Boc-3-(hydroxymethyl)piperazin-2-one (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of TFA.

  • The resulting product, this compound, will be the trifluoroacetate salt. If the free base is required, the residue can be dissolved in a minimal amount of water and neutralized with a suitable base (e.g., sodium bicarbonate solution) before extraction with an appropriate organic solvent or purification by ion-exchange chromatography.

Reagent/SolventMolar Ratio (to Protected Piperazinone)Key Parameters
N-Boc-3-(hydroxymethyl)piperazin-2-one1Substrate
Trifluoroacetic Acid5-10Deprotecting agent
Dichloromethane-Anhydrous solvent

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow L_Serine L-Serine N_Boc_Serine N-Boc-L-serine L_Serine->N_Boc_Serine (Boc)₂O, NaOH N_Boc_Serine_Ester N-Boc-L-serine methyl ester N_Boc_Serine->N_Boc_Serine_Ester CH₃I, K₂CO₃ N_Boc_Serinol N-Boc-serinol N_Boc_Serine_Ester->N_Boc_Serinol LiBH₄ Intermediate N-Alkylated Intermediate N_Boc_Serinol->Intermediate Ethyl chloroacetate, K₂CO₃ Protected_Piperazinone N-Boc-3-(hydroxymethyl) piperazin-2-one Intermediate->Protected_Piperazinone NaH or t-BuOK (Intramolecular Cyclization) Final_Product 3-(Hydroxymethyl) piperazin-2-one Protected_Piperazinone->Final_Product TFA, DCM

Caption: Synthetic route from L-serine to this compound.

Mechanism of Intramolecular Cyclization

Cyclization_Mechanism Start Intermediate N-H Anion N⁻ Anion Start:f1->Anion:f0 Base (e.g., NaH) Transition Intramolecular Attack Anion:f1->Transition Cyclized Piperazin-2-one Ring OEt⁻ leaving group Transition->Cyclized:f0

Caption: Base-mediated intramolecular cyclization to form the piperazin-2-one ring.

Conclusion

This application note details a robust and logical synthetic pathway for the preparation of the valuable chiral building block, this compound, starting from the inexpensive and readily available L-serine. The provided step-by-step protocols, along with the rationale for the chosen synthetic strategy, offer a practical guide for researchers in organic and medicinal chemistry. The successful implementation of this synthesis will enable the generation of a key intermediate for the development of novel and diverse molecular entities with potential therapeutic applications.

References

  • Loupy, A., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(3), 557-567. Available at: [Link]

  • Hirai, H., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters, 40, 127961. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Eureka | Patsnap. (2013). Synthesis method for N-Boc-3-piperidone.
  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. Retrieved from [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3839-3846. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wang, H., et al. (2022). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 13(39), 11571-11576. Available at: [Link]

  • Concellón, J. M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2645-2655. Available at: [Link]

  • Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Wang, Y., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. ChemistrySelect, 9(33), e202401614. Available at: [Link]

  • Evans, C. D., et al. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of intramolecular cyclization of N-aryl glycine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Garner, P., & Park, J. M. (1992). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. Available at: [Link]

  • Paira, M., & Behera, M. (2021). PPh3-catalyzed intramolecular cyclization of hydroxypropargylamides: Synthesis of structurally diverse morpholinone derivatives. Journal of the Indian Chemical Society, 98(10), 100155. Available at: [Link]

  • Lin, S., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]

  • Google Patents. (n.d.). Novel process for the preparation of serinol.
  • Li, Y., et al. (2015). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 13(28), 7683-7686. Available at: [Link]

  • Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology, 91(2), 465-474. Available at: [Link]

  • Tian, Y.-T., et al. (2011). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its rigid, heterocyclic structure serves as a versatile template for the development of novel therapeutics, including enzyme inhibitors and receptor modulators. The presence of multiple points for substitution on the piperazinone ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically, 3-(hydroxymethyl)piperazin-2-one is a valuable building block, incorporating a primary alcohol that can be further functionalized to introduce a variety of substituents, making it a key intermediate in the synthesis of complex drug candidates.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the intramolecular cyclization of an N-(2-aminoethyl)serine ester precursor. The protocol is designed for researchers with a foundational knowledge of organic synthesis and laboratory techniques.

Reaction Overview: A Two-Step Approach to Cyclization

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key precursor, the methyl ester of N-(2-aminoethyl)-L-serine. This is followed by a thermally induced intramolecular cyclization, which results in the formation of the desired piperazin-2-one ring system.

Reaction_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection and Cyclization L-Serine_Methyl_Ester L-Serine Methyl Ester Precursor N-(2-(Boc-amino)ethyl)-L-serine methyl ester L-Serine_Methyl_Ester->Precursor Alkylation N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine->Precursor Deprotected_Precursor N-(2-aminoethyl)-L-serine methyl ester Precursor->Deprotected_Precursor Boc Deprotection Final_Product This compound Deprotected_Precursor->Final_Product Intramolecular Cyclization

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)-L-serine methyl ester (Precursor)

This initial step involves the N-alkylation of L-serine methyl ester with an appropriately protected 2-aminoethyl halide. The use of a tert-butoxycarbonyl (Boc) protecting group on the ethylamine moiety is crucial to prevent unwanted side reactions and to direct the alkylation to the nitrogen of the serine ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Serine methyl ester hydrochloride≥98%Commercially Available
N-Boc-2-bromoethylamine≥97%Commercially Available
Triethylamine (TEA)≥99.5%Commercially AvailableAnhydrous
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonateLaboratory GradeN/A
Brine (Saturated aqueous NaCl)Laboratory GradeN/A
Anhydrous sodium sulfateLaboratory GradeN/A
Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-serine methyl ester hydrochloride (1 equivalent).

  • Solvent and Base Addition: Suspend the L-serine methyl ester hydrochloride in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.

  • To the cooled suspension, add triethylamine (TEA) (2.2 equivalents) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. The triethylamine serves to neutralize the hydrochloride salt and to act as a base for the subsequent alkylation.

  • Alkylation: In a separate flask, dissolve N-Boc-2-bromoethylamine (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-(tert-butoxycarbonylamino)ethyl)-L-serine methyl ester.

Part 2: Deprotection and Intramolecular Cyclization to form this compound

The second part of the synthesis involves the removal of the Boc protecting group, followed by a thermally induced intramolecular amidation to form the desired piperazin-2-one ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(2-(tert-butoxycarbonylamino)ethyl)-L-serine methyl esterAs synthesized in Part 1N/A
Trifluoroacetic acid (TFA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
MethanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Saturated aqueous sodium bicarbonateLaboratory GradeN/A
Brine (Saturated aqueous NaCl)Laboratory GradeN/A
Anhydrous sodium sulfateLaboratory GradeN/A
Experimental Protocol
  • Boc Deprotection: Dissolve the N-(2-(tert-butoxycarbonylamino)ethyl)-L-serine methyl ester (1 equivalent) in anhydrous DCM (approximately 10 mL per gram). Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C. The TFA will cleave the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual acid. The resulting product is the TFA salt of N-(2-aminoethyl)-L-serine methyl ester.

  • Neutralization and Cyclization: Dissolve the crude TFA salt in anhydrous methanol (approximately 20 mL per gram of starting ester).

  • Neutralize the salt by the careful addition of a solid base such as potassium carbonate or by using a basic ion-exchange resin until the pH is approximately 8-9.

  • Filter off the solids and concentrate the methanolic solution under reduced pressure to obtain the free amine.

  • Intramolecular Amidation: Transfer the crude N-(2-aminoethyl)-L-serine methyl ester to a round-bottom flask and heat to 100-120 °C under a nitrogen atmosphere. The neat reaction or a high-boiling point solvent like toluene can be used. The intramolecular cyclization will proceed with the elimination of methanol. Monitor the reaction by TLC or LC-MS.

  • Purification: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound.

Cyclization_Workflow Start Start: N-(2-(Boc-amino)ethyl)-L-serine methyl ester Deprotection Dissolve in DCM Add TFA at 0°C Stir at RT for 1-2h Start->Deprotection TFA_Removal Concentrate under reduced pressure Co-evaporate with toluene Deprotection->TFA_Removal Neutralization Dissolve in Methanol Neutralize with base (e.g., K2CO3) TFA_Removal->Neutralization Cyclization Heat to 100-120°C 4-8 hours Neutralization->Cyclization Purification Cool to RT Purify by crystallization or chromatography Cyclization->Purification End End: this compound Purification->End

Caption: Step-by-step workflow for the deprotection and cyclization.

Troubleshooting and Key Considerations

  • Incomplete Alkylation: If the alkylation in Part 1 is slow or incomplete, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction.

  • Side Products in Deprotection: The use of a large excess of TFA and extended reaction times can lead to side reactions. Monitor the reaction closely to avoid degradation of the product.

  • Difficult Cyclization: If the intramolecular amidation is sluggish, a higher temperature or the use of a catalyst such as a Lewis acid (e.g., zinc chloride) in catalytic amounts may be beneficial. The choice of solvent can also influence the reaction rate.

  • Purification Challenges: The final product is polar and may be water-soluble. Care should be taken during the workup to avoid loss of product into the aqueous phase. The use of a continuous extraction apparatus may be beneficial for maximizing yield.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. By following these steps and considering the key insights provided, researchers can efficiently produce this important intermediate for their synthetic campaigns. The principles of protecting group chemistry and intramolecular cyclization are fundamental to this process and can be adapted for the synthesis of other substituted piperazinones.

References

  • General Synthesis of Piperazinones: For a review of various synthetic methodologies for the preparation of piperazinones, readers are encouraged to consult comprehensive reviews on the topic.[1][2][3]

  • Protecting Group Chemistry: The use of Boc protecting groups is a standard practice in peptide and amino acid chemistry. For a detailed understanding of protecting group strategies, refer to "Greene's Protective Groups in Organic Synthesis".
  • Intramolecular Amidation: The thermal condensation of amino esters to form lactams is a well-established synthetic transformation. For examples of similar intramolecular cyclizations, see literature on the synthesis of heterocyclic compounds.[4]

  • Synthesis of Substituted Piperazines: For scalable syntheses of related piperazine derivatives, which can provide insights into handling and purification, see references on differentially protected piperazines.[5]

Sources

Application Note: Regioselective N-Alkylation of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for the functionalization of 3-(Hydroxymethyl)piperazin-2-one .

This scaffold presents a unique "Tri-Nucleophilic Challenge":

  • N4 (Secondary Amine): The most nucleophilic site (

    
    ).
    
  • O (Primary Alcohol): Nucleophilic under basic conditions; susceptible to O-alkylation.

  • N1 (Amide Lactam): Non-nucleophilic under neutral conditions; requires deprotonation (

    
    ) or metal catalysis.
    

Part 1: Strategic Analysis & Decision Matrix

Successful alkylation depends entirely on the target nitrogen. The reactivity hierarchy is N4 > O > N1 . Therefore, N4-alkylation can be achieved directly, while N1-alkylation requires a "Protect-Alkylate-Deprotect" strategy to mask the more reactive sites.

The Reaction Landscape

ReactionLandscape Start 3-(Hydroxymethyl) piperazin-2-one N4_Target Target: N4-Alkyl Start->N4_Target Route 1 (Mild) N1_Target Target: N1-Alkyl Start->N1_Target Route 2 (Multi-step) RedAm Method A: Reductive Amination (High Selectivity) N4_Target->RedAm Preferred DirectAlk Method B: Direct SN2 Alkylation (Stoichiometry Control) N4_Target->DirectAlk Alternative Protect Step 1: Protect N4 (Boc) Step 2: Protect OH (TBDMS) N1_Target->Protect StrongBase Step 3: NaH / R-X (N1 Deprotonation) Protect->StrongBase Deprotect Step 4: Global Deprotection StrongBase->Deprotect

Figure 1: Decision tree for regioselective alkylation. N4 functionalization is direct; N1 requires orthogonal protection of N4 and O-hydroxyl sites.

Part 2: Detailed Experimental Protocols

Protocol A: N4-Selective Alkylation via Reductive Amination

Best for: Introducing alkyl, benzyl, or heterocycloalkyl groups at N4 without touching N1 or O. Mechanism: Formation of an iminium ion at N4 followed by reduction. The amide (N1) and alcohol (O) do not participate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or NaBH₃CN

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, suspend this compound (10 mmol) in DCE (40 mL). Add the aldehyde (11 mmol).

  • Acid Activation: Add Acetic Acid (10 mmol). Stir at room temperature (RT) for 30–60 minutes. Note: The mixture may clarify as the imine forms.

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively without reducing the aldehyde itself [1].

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass = M + Alkyl).

  • Workup: Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (MeOH/DCM gradient).

Validation checkpoint:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of new methylene protons adjacent to N4 (approx. 2.3–2.8 ppm). N1-H (broad singlet, ~6–7 ppm) should remain intact.

Protocol B: N1-Selective Alkylation (The "Protection Strategy")

Best for: Functionalizing the amide nitrogen. Challenge: N4 and O are more reactive/acidic than N1 in many contexts. You must "cap" them. Critical Note: Attempting N1 alkylation without O-protection often leads to O-alkylation mixtures due to the high basicity required for N1 deprotonation.

Reagents:

  • Protection: Boc₂O, TBDMS-Cl, Imidazole.

  • Alkylation: NaH (60% dispersion), Alkyl Halide (R-X), DMF (Anhydrous).

  • Deprotection: TFA (Trifluoroacetic acid), TBAF (Tetrabutylammonium fluoride).

Step-by-Step Methodology:

Phase 1: Orthogonal Protection
  • N4-Boc Protection: Dissolve substrate in DCM. Add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv). Stir 4h. Isolate N4-Boc-3-(hydroxymethyl)piperazin-2-one .

  • O-Silyl Protection: Dissolve N4-Boc intermediate in DMF. Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv). Stir 12h.

    • Why TBDMS? It is stable to NaH (base) but easily removed later [2].

    • Result:N4-Boc-O-TBDMS-3-(hydroxymethyl)piperazin-2-one .

Phase 2: N1-Alkylation
  • Deprotonation: Dissolve the fully protected intermediate (1.0 equiv) in anhydrous DMF (0.1 M) under Argon. Cool to 0°C.

  • Base Addition: Add NaH (1.2 equiv). Stir for 30 mins at 0°C, then 30 mins at RT.

    • Observation: Evolution of H₂ gas indicates amide deprotonation.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc.

Phase 3: Global Deprotection
  • Sequence: Treat the purified N1-alkylated product with TFA/DCM (1:1) to remove Boc. Then, treat with TBAF (THF) to remove TBDMS. (Alternatively, 4M HCl in Dioxane often removes both).

Protocol C: Direct N4-Alkylation (SN2)

Best for: Simple alkyl halides when reductive amination is not possible. Risk: Over-alkylation (quaternization) or O-alkylation.

Optimization:

  • Base: Use mild inorganic bases like K₂CO₃ or NaHCO₃ in Acetone or MeCN. Avoid strong bases (NaH, KOH) to prevent O-alkylation.

  • Stoichiometry: Use 0.9 equiv of Alkyl Halide to 1.0 equiv of Piperazinone to minimize bis-alkylation.

Method:

  • Suspend substrate (1.0 equiv) and K₂CO₃ (2.0 equiv) in MeCN.

  • Add Alkyl Halide (0.9 equiv) dropwise at 0°C.

  • Stir at RT (do not heat unless necessary).

  • Filter solids and concentrate.

Part 3: Troubleshooting & Data Analysis

Quantitative Comparison of Methods
FeatureProtocol A (Reductive Am.)Protocol B (Protection)Protocol C (Direct SN2)
Target Nitrogen N4 (Exclusive)N1 (Exclusive)N4 (Major), O (Minor)
Selectivity High (>95%)High (>95%)Moderate (70-80%)
Step Count 1 (One-pot)4 (Protect-Alkylate-Deprotect)1
Atom Economy HighLowHigh
Key Risk Incomplete reductionProtecting group stabilityPoly-alkylation
Analytical Validation (NMR)
  • N4-Alkylation Signature:

    • Shift of C3-H and C5-H protons upfield compared to the free amine.

    • Appearance of alkyl signals.[1][2]

    • N1-H remains (Broad singlet, exchangeable with D₂O).

  • N1-Alkylation Signature:

    • Disappearance of N1-H singlet.

    • Downfield shift of C6 protons (adjacent to N1).

  • O-Alkylation (Impurity):

    • Significant downfield shift of the CH₂-O protons (approx +0.5 to 1.0 ppm shift vs alcohol).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis". Wiley-Interscience. (Standard reference for TBDMS/Boc stability).
  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization". Organic Letters.

  • BenchChem Application Notes. "Reductive Amination Protocols for Piperazin-2-ylmethanol".

Sources

Application Note: Strategic Incorporation of 3-(Hydroxymethyl)piperazin-2-one in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the strategic use of 3-(Hydroxymethyl)piperazin-2-one in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Strategic Value

This compound (3-HMP) represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of a constrained lactam ring, a secondary amine, and a primary hydroxyl group. In peptide synthesis, it is not merely a building block but a conformational switch .

Unlike standard amino acids, 3-HMP lacks a carboxylic acid, meaning it cannot serve as an internal residue in a standard C


N elongation unless the hydroxyl group is chemically modified (e.g., oxidized or activated). Therefore, its primary applications in SPPS are:
  • C-Terminal Peptidomimetic Anchor: The hydroxyl group serves as the attachment point to the resin (via 2-Chlorotrityl or Wang linkers), allowing the peptide chain to grow from the secondary amine (N4). This yields a C-terminal alcohol upon cleavage, often used for further conjugation or as a stable "Serine-lactam" mimetic.

  • N-Terminal Capping/Linker: Used to terminate a peptide chain, introducing a hydroxyl handle for ligation (e.g., esterification, phosphorylation) or as a hydrophilic spacer.

  • Turn Induction: The piperazin-2-one ring forces the backbone into a kink, mimicking type II

    
    -turns, crucial for disrupting 
    
    
    
    -helices or stabilizing bioactive conformations.

Chemical Properties & Handling[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Functionalities:

    • N1 (Amide): Non-nucleophilic under standard SPPS conditions; generally requires no protection.

    • N4 (Secondary Amine): The site of peptide elongation. Critical Challenge: Sterically hindered and less reactive than primary amines. Requires high-efficiency coupling reagents (HATU/HOAt).

    • C3-CH

      
      OH (Primary Alcohol):  Nucleophilic. Must be protected (e.g., Trt, tBu) if not used as the resin anchor.
      
  • Solubility: Highly soluble in DMF, DMSO, and water; moderately soluble in DCM.

Experimental Protocols

Protocol A: Preparation of Fmoc-3-(Hydroxymethyl)piperazin-2-one

Rationale: To use 3-HMP in SPPS, the secondary amine (N4) must be temporarily protected to allow controlled loading or coupling.

Reagents:

  • This compound (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO

    
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolve 3-HMP in the solvent mixture (0.2 M concentration).

  • Add NaHCO

    
     and stir until dissolved.
    
  • Slowly add Fmoc-OSu (dissolved in a minimal amount of Acetone/Dioxane) dropwise at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

  • Result: Fmoc-3-(hydroxymethyl)piperazin-2-one (Ready for Resin Loading).

Protocol B: Resin Loading (The "Inverse Anchor" Strategy)

Rationale: Attaching the molecule via its hydroxyl group to 2-Chlorotrityl Chloride (2-CTC) resin creates a C-terminal alcohol upon cleavage. This is superior to Wang resin for this scaffold because 2-CTC prevents racemization and allows mild cleavage.

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

  • Fmoc-3-(hydroxymethyl)piperazin-2-one (prepared in Protocol A) (1.2 eq relative to resin)

  • Pyridine (2.0 eq)

  • DCM (Dry) and MeOH

Step-by-Step:

  • Swelling: Swell 2-CTC resin in dry DCM for 30 min. Drain.

  • Loading: Dissolve Fmoc-3-HMP and Pyridine in dry DCM (approx. 5 mL per gram of resin). Add to the resin.[1][2][3][4][5]

  • Incubation: Shake gently at RT for 16–24 hours. (Note: Alcohol loading on 2-CTC is slower than carboxyl loading).

  • Capping: Add MeOH (1 mL per gram resin) to the reaction mixture and shake for 30 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination: Perform an Fmoc determination (UV absorbance at 290 nm) to calculate the substitution level. Target: 0.3–0.6 mmol/g.

Protocol C: Chain Elongation (Overcoming the Secondary Amine)

Rationale: After removing the Fmoc group from the piperazinone N4, you are left with a secondary amine. Standard DIC/Oxyma couplings often fail or result in deletion sequences here. You must use HATU or PyAOP .

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (4.0 eq) - Optional but recommended for difficult sequences.

  • DIEA (Diisopropylethylamine) (8.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Warning: Ensure thorough washing (DMF 5x) to remove all piperidine; secondary amines are prone to carbamate formation if CO

    
     is present, but less so than primary amines.
    
  • Activation: Dissolve Fmoc-AA, HATU, and HOAt in DMF. Add DIEA immediately before adding to the resin.

  • Coupling: Add the activated mixture to the resin containing the free piperazinone amine.

  • Reaction Time: Double-couple!

    • Round 1: 2 hours at RT.

    • Round 2: 2 hours at RT (fresh reagents).

    • Alternative: Microwave coupling at 75°C for 10 min (if the sequence permits).

  • Monitoring: The Kaiser test (Ninhydrin) may yield false negatives/weak positives for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test for reliable secondary amine detection.

Visualization of the Workflow

The following diagram illustrates the critical pathway for incorporating 3-HMP as a C-terminal anchor.

SPPS_Workflow cluster_key Key Considerations Start 3-(Hydroxymethyl) piperazin-2-one Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect Fmoc_Block Fmoc-3-HMP-OH Protect->Fmoc_Block Loading Resin Loading (DCM, Pyridine, 16h) Fmoc_Block->Loading Resin 2-Chlorotrityl Chloride Resin Resin->Loading Loaded_Resin Resin-O-CH2-Piperazinone-N(Fmoc) Loading->Loaded_Resin Deprotect Fmoc Removal (20% Piperidine) Loaded_Resin->Deprotect Sec_Amine Free Secondary Amine (Sterically Hindered) Deprotect->Sec_Amine Coupling Coupling Step (HATU/HOAt/DIEA) Sec_Amine->Coupling CRITICAL STEP Note1 Use Chloranil Test for secondary amine Sec_Amine->Note1 Elongation Peptide Elongation (Standard SPPS) Coupling->Elongation Note2 Double Coupling Required Coupling->Note2 Cleavage Cleavage (1% TFA in DCM) Elongation->Cleavage Final Peptide-Piperazinone-OH (C-Terminal Alcohol) Cleavage->Final

Caption: Workflow for anchoring 3-HMP to resin and overcoming the secondary amine coupling barrier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading on Resin Alcohol loading on 2-CTC is slow and moisture-sensitive.Ensure DCM is anhydrous. Increase Pyridine concentration. Extend reaction time to 24h.
Incomplete Coupling (Step 1) Steric hindrance of the N4 secondary amine.Switch from DIC/Oxyma to HATU/HOAt . Perform double coupling. Increase temperature to 50°C (Microwave).
Diketopiperazine (DKP) Formation If the second AA is Proline or Glycine, DKP formation is rapid after Fmoc removal.Use Trityl-protected amino acids for the second residue if possible, or perform the coupling of the 3rd AA immediately without delay.
Racemization High base concentration during loading or coupling.Use Collidine instead of DIEA during the sensitive coupling to the secondary amine.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazinone-Containing Peptides." Journal of Combinatorial Chemistry.

  • Gomez-Monterrey, I., et al. (2006). "Piperazin-2-one as a Constraint in Peptide Scaffolds." Tetrahedron Letters.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Reference for orthogonal protection strategies).

  • CEM Corporation. "High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) Protocols." (Reference for Microwave Coupling conditions).

  • Merck/Sigma-Aldrich. "Product Specification: this compound."

Note: Always verify the specific stereochemistry (R or S) of your this compound starting material, as this will dictate the conformation of the resulting peptide turn.

Sources

Application Notes and Protocols: Incorporating 3-(Hydroxymethyl)piperazin-2-one into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and target engagement.[1][2] This guide provides a comprehensive technical overview for the incorporation of a novel, yet promising derivative, 3-(hydroxymethyl)piperazin-2-one, into kinase inhibitor discovery programs. We will explore the synthetic rationale, strategic considerations for its use in inhibitor design, and detailed protocols for the synthesis, biochemical, and cellular characterization of resulting compounds. This document is intended to serve as a practical resource for researchers aiming to leverage this scaffold for the development of next-generation kinase inhibitors.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. The piperazine and piperazinone rings are common motifs in many approved and investigational kinase inhibitors, valued for their ability to confer favorable properties such as aqueous solubility, metabolic stability, and opportunities for diverse substitution patterns to optimize target binding.[3][4]

The this compound scaffold offers several unique advantages for the design of novel kinase inhibitors:

  • Introduction of a Key Hydrogen Bond Donor: The primary hydroxyl group provides a potent hydrogen bond donor, which can engage with key residues in the kinase active site, such as the hinge region, catalytic loop, or solvent-exposed areas.[5][6] This can lead to enhanced binding affinity and selectivity.

  • Chiral Center for 3D Exploration: The C3 position is a chiral center, allowing for the synthesis of enantiomerically pure inhibitors. This provides an opportunity to explore the three-dimensional chemical space of the kinase active site and can lead to significant differences in potency and selectivity between enantiomers.

  • Modulation of Physicochemical Properties: The presence of the hydroxyl and lactam functionalities can influence solubility, permeability, and metabolic stability, key parameters in drug development.[7]

  • Versatile Synthetic Handle: The hydroxyl group can be further functionalized to introduce additional pharmacophoric features or to attach linkers for the development of bifunctional molecules like PROTACs.

This guide will focus on the practical aspects of utilizing this promising scaffold, with a particular emphasis on its application in the design of inhibitors for the PI3K and CDK families of kinases, where piperazinone-containing inhibitors have shown significant promise.[1][3]

Design and Synthesis of Kinase Inhibitors Incorporating the this compound Scaffold

The successful incorporation of the this compound moiety requires a robust synthetic strategy that allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Key Synthetic Considerations

A general retrosynthetic approach for a kinase inhibitor incorporating the target scaffold is outlined below. The core kinase hinge-binding motif (e.g., a pyrimidine or a thienopyrimidine) is typically coupled to the N4 position of the piperazinone ring. The N1 position can be functionalized to modulate properties or interact with other regions of the kinase.

G Target Target Kinase Inhibitor Scaffold This compound Target->Scaffold Incorporation Core Kinase Hinge-Binding Core Target->Core Coupling R_group R Group (N1-substituent) Target->R_group Functionalization

Caption: General retrosynthetic strategy.

Key synthetic challenges include the stereoselective synthesis of the this compound and its regioselective functionalization.

Protocol: Synthesis of (R)- or (S)-3-(Hydroxymethyl)piperazin-2-one

This protocol is adapted from methodologies for the synthesis of chiral piperazinone derivatives.[8]

Materials:

  • (R)- or (S)-2-amino-3-hydroxypropanoic acid (serine)

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Protecting group for the N1 position (e.g., benzyl bromide)

  • Reducing agent (e.g., LiAlH₄)

  • Solvents (e.g., THF, DCM, MeOH)

  • Reagents for deprotection (e.g., Pd/C, H₂)

Procedure:

  • Synthesis of the protected diamine:

    • Protect the amino group of serine with a suitable protecting group (e.g., Boc).

    • Reduce the carboxylic acid to the corresponding alcohol.

    • Convert the alcohol to a leaving group (e.g., tosylate or mesylate).

    • Displace the leaving group with a protected ethylenediamine derivative.

  • Cyclization to form the piperazinone ring:

    • Deprotect one of the amino groups of the diamine.

    • Induce intramolecular cyclization to form the piperazin-2-one ring. This can often be achieved by heating or by using a coupling reagent.

  • Introduction of the hydroxymethyl group:

    • If starting from a precursor with a protected hydroxyl group, deprotect it at this stage.

  • Purification:

    • Purify the final product by column chromatography or recrystallization.

Protocol: Incorporation into a Kinase Inhibitor Scaffold (Example: PI3Kδ Inhibitor)

This protocol is a generalized procedure based on the synthesis of thieno[3,2-d]pyrimidine-based PI3K inhibitors.[1]

Materials:

  • (R)- or (S)-3-(Hydroxymethyl)piperazin-2-one

  • 6-chloro-thieno[3,2-d]pyrimidine (or other suitable kinase core)

  • Base (e.g., DIPEA)

  • Solvent (e.g., NMP, DMF)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Dissolve the 6-chloro-thieno[3,2-d]pyrimidine and this compound in a suitable solvent.

    • Add a non-nucleophilic base, such as DIPEA.

    • Heat the reaction mixture to drive the reaction to completion. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor.

Biochemical and Cellular Evaluation

Once synthesized, the novel kinase inhibitors must be rigorously tested to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay

The primary biochemical assay measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a standard method for measuring PI3K activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the assay buffer, PI3Kδ enzyme, and the test compound.

    • Initiate the reaction by adding a mixture of PIP2 and ATP.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

Cell-based assays are crucial to assess the ability of the compounds to inhibit the target kinase in a physiological context and to evaluate their effects on cell proliferation and survival.

Protocol: Western Blot Analysis of AKT Phosphorylation

This assay measures the inhibition of the PI3K pathway by assessing the phosphorylation status of a key downstream substrate, AKT.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., a cell line with a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-AKT and total AKT.

    • Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities and normalize the level of phosphorylated AKT to the total AKT level.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the MTT or CellTiter-Glo® reagent and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the biochemical and cellular assays will be used to establish the SAR for the series of synthesized compounds.

Table 1: Example Data for a Hypothetical Series of PI3Kδ Inhibitors

CompoundR¹ at N13-(Hydroxymethyl) StereochemistryPI3Kδ IC₅₀ (nM)p-AKT (Ser473) Cellular IC₅₀ (nM)Cell Line GI₅₀ (nM)
1a HRacemic150500800
1b H(R)50150250
1c H(S)800>1000>1000
2b Methyl(R)2580120
3b Ethyl(R)3095150

Interpretation of Hypothetical SAR:

  • Stereochemistry at C3 is critical: The (R)-enantiomer (1b) is significantly more potent than the (S)-enantiomer (1c), suggesting a specific stereochemical requirement for optimal binding to the kinase active site.

  • The hydroxymethyl group is likely involved in a key interaction: The significant drop in potency for the (S)-enantiomer suggests that the hydroxyl group in the (R) configuration is forming a crucial hydrogen bond.

  • N1-alkylation is tolerated and can improve potency: The addition of a small alkyl group at the N1 position (2b and 3b) leads to a further increase in potency, indicating that this position can be explored for further optimization.

G cluster_0 Drug Discovery Workflow Design Scaffold Design & Synthesis Biochem In Vitro Kinase Assay (IC50) Design->Biochem Cellular Cellular Assays (p-AKT, Viability) Biochem->Cellular SAR SAR Analysis & Optimization Cellular->SAR SAR->Design Iterative Optimization Lead Lead Compound SAR->Lead

Caption: Iterative drug discovery workflow.

Conclusion and Future Directions

The this compound scaffold represents a novel and promising building block for the design of next-generation kinase inhibitors. Its unique combination of a key hydrogen bond donor, a chiral center for 3D exploration, and a versatile synthetic handle makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting new scaffold. Future work should focus on the synthesis of diverse libraries of inhibitors incorporating this moiety and their evaluation against a broad panel of kinases to fully elucidate its potential in drug discovery.

References

  • Ananda Kumar CS, Benaka Prasad SB, Vinaya K, et al. Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. Eur J Med Chem. 2009;44(3):1223-1229.
  • Chen P, Lee NV, Hu W, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281.
  • Eldehna WM, Abou-Seri SM, El-Kerdawy AM, et al. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. J Enzyme Inhib Med Chem. 2022;37(1):1227-1240. [Link]

  • Finlay MR, Acton DG, Andrews DM, et al. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorg Med Chem Lett. 2008;18(15):4442-4446.
  • Gao Y, Liu Z, Li J, et al. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorg Med Chem Lett. 2020;30(20):127479. [Link]

  • Haddad M, Gesson J-P, Papot S. Synthesis of chiral piperazin-2-ones as model peptidomimetics. J Chem Soc, Perkin Trans 1. 2001;(13):1544-1551.
  • Hao H, Chen J, Li J, et al. Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chin J Chem. 2015;33(1):75-80.
  • Mahdavi M, Saeedi M, Moghimi S, et al. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iran J Pharm Res. 2019;18(1):253-264. [Link]

  • Mortensen DS, Perrin-Ninkovic SM, Harris R, et al. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorg Med Chem Lett. 2011;21(22):6793-6799. [Link]

  • Rathi AK, Syed R, Shin HS, Patel RV. Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Shaquiquzzaman M, Verma G, Marella A, et al. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Eur J Med Chem. 2015;102:487-529.
  • WALAYAT K, MOHSIN N-u-A, ASLAM S, AHMAD M. An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 2019;43(1):1-23.
  • WO2013050424A1 - Chiral piperazinone derivative synthesis method.
  • Wu P, Su Y, Guan X, et al. Identification of novel piperazinylquinoxaline derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. PLoS One. 2012;7(8):e43171. [Link]

  • Zare M, Afshar M, Asgari D, et al. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[9][10]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Bioorg Med Chem Lett. 2023;79:129104. [Link]

  • Zhang Y, Li J, Wang Z, et al. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. 2022;27(14):4498. [Link]

  • Zhang Z, Wang Y, Wang Y, et al. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. 2021;2(4):325-345. [Link]

  • Zhao L, Sun Y, Chen H, et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. J Med Chem. 2021;64(22):16683-16701. [Link]

  • Zlotorzynski M, Wagen C, Barrow JC. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan. Published August 6, 2024. [Link]

  • Cruz N. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. J Med Org Chem. 2022;5(6):112-117. [Link]

  • Juhas M, Cvacka J, Polanski J. Molecular interactions of pyrazine-based compounds to proteins. J Med Chem. 2020;63(16):8901-8916.
  • Platts JA, Hibbs DE, Hambley TW, Hall MD. Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding. J Med Chem. 2002;45(25):5531-5539. [Link]

  • Chamakuri S, Tang SA, Tran KA, et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3425. [Link]

Sources

Application Note: Accelerated Synthesis of 3-(Hydroxymethyl)piperazin-2-one via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-(hydroxymethyl)piperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. Traditional synthetic routes to piperazinone derivatives often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, improving yields, and promoting greener chemical practices.[1][2] This document outlines a proposed multi-step synthetic pathway, detailing the underlying principles of microwave chemistry, and provides a step-by-step protocol for the key cyclization step. The causality behind experimental choices is explained, ensuring a deep understanding of the process.

Introduction: The Significance of Piperazinones and the Advent of Microwave Chemistry

Piperazin-2-one and its derivatives are privileged structures in drug discovery, forming the core of a wide range of biologically active compounds. Their conformational rigidity and ability to present substituents in a well-defined spatial orientation make them attractive scaffolds for targeting various biological receptors. The introduction of a hydroxymethyl group at the 3-position provides a crucial handle for further functionalization, enabling the exploration of a broader chemical space.

Conventional methods for the synthesis of these heterocycles can be time-consuming and often require high temperatures and extended reaction periods, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating methods.[3][4] By directly and efficiently heating the reaction mixture, microwave irradiation can lead to:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[1][3][4]

  • Increased Reaction Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[4]

  • Enhanced Reaction Rates: Microwave energy can accelerate reaction rates beyond what is achievable with conventional heating at the same temperature, a phenomenon sometimes attributed to non-thermal microwave effects.

  • Greener Chemistry: Shorter reaction times and improved efficiency translate to lower energy consumption. Furthermore, microwave synthesis can often be performed with less solvent or in more environmentally benign solvents.[1][2][3]

This application note will leverage these advantages to propose an efficient synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process, with the key intramolecular cyclization step being facilitated by microwave irradiation. The overall strategy involves the formation of a protected piperazine precursor followed by cyclization and deprotection.

Synthetic_Pathway A Ethylenediamine C (R)-2-(Hydroxymethyl)piperazine A->C Ring Opening/Closing B (S)-Glycidol B->C D N-protected (R)-2-(hydroxymethyl)piperazine C->D Protection E N-protected this compound D->E Oxidative Cyclization (Microwave-Assisted) F This compound E->F Deprotection

Figure 1: Proposed synthetic pathway for this compound.

Principles of Microwave-Assisted Cyclization

The cornerstone of this protocol is the microwave-assisted intramolecular cyclization to form the piperazin-2-one ring (lactam). This transformation relies on the efficient heating of polar molecules by microwave irradiation. The mechanism of microwave heating involves two primary phenomena: dipolar polarization and ionic conduction. In the context of this synthesis, the polar intermediates and solvents will absorb microwave energy, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This localized superheating can significantly accelerate the rate of the intramolecular nucleophilic attack required for ring closure, a process that can be sluggish under conventional heating.

The choice of solvent is critical in microwave chemistry. Solvents with a high dielectric constant and dielectric loss, such as dimethylformamide (DMF) or ethanol, are efficient microwave absorbers and can facilitate rapid heating.

Experimental Protocols

Note: The following protocols are proposed based on established chemical principles and analogous reactions found in the literature. Optimization of reaction conditions may be necessary to achieve optimal results.

Materials and Reagents
ReagentSupplierPurity
(R)-2-(Hydroxymethyl)piperazineCommercially available≥98%
Di-tert-butyl dicarbonate (Boc₂O)Major supplier≥98%
Dichloromethane (DCM)Major supplierAnhydrous
Sodium Bicarbonate (NaHCO₃)Major supplierACS Grade
Dess-Martin Periodinane (DMP)Major supplier≥97%
Dimethylformamide (DMF)Major supplierAnhydrous
Ethyl acetate (EtOAc)Major supplierACS Grade
HexanesMajor supplierACS Grade
Magnesium sulfate (MgSO₄)Major supplierAnhydrous
Silica gelMajor supplier230-400 mesh
Step 1: N-Protection of (R)-2-(Hydroxymethyl)piperazine

This initial step protects the secondary amines to ensure regioselective oxidation in the subsequent step.

Protocol:

  • Dissolve (R)-2-(hydroxymethyl)piperazine (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N,N'-di-Boc protected intermediate.

Step 2: Microwave-Assisted Oxidative Cyclization

This is the key step where the piperazin-2-one ring is formed. The use of a dedicated microwave reactor is crucial for safety and reproducibility.[4][5][6]

Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the N,N'-di-Boc protected (R)-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add Dess-Martin Periodinane (DMP) (1.5 eq) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress should be monitored by TLC after cooling the vessel.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess DMP.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-protected this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Dissolve protected piperazine in DMF B Add Dess-Martin Periodinane A->B C Seal vessel and place in microwave reactor D Irradiate at 120 °C for 15-30 min C->D E Cool and dilute with ethyl acetate F Quench with Na₂S₂O₃ E->F G Aqueous washes F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Figure 2: Workflow for the microwave-assisted oxidative cyclization.

Step 3: Deprotection

The final step involves the removal of the protecting groups to yield the target compound.

Protocol:

  • Dissolve the purified N-protected this compound in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of methanol and precipitate the product by the addition of diethyl ether.

  • Filter the solid and wash with cold diethyl ether to obtain this compound as a salt.

  • Further purification can be achieved by recrystallization if necessary.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the hydroxymethyl protons (-CH₂OH), the methine proton at the 3-position, and the methylene protons of the piperazinone ring. The chemical shifts and coupling patterns will be indicative of the cyclic structure. For example, the protons on the piperazine ring are expected to appear as multiplets in the range of 2.8-3.5 ppm.
¹³C NMR A peak for the carbonyl carbon of the lactam around 170 ppm. Signals for the carbons of the piperazinone ring and the hydroxymethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group (C=O) of the lactam around 1650-1680 cm⁻¹ and a broad absorption for the hydroxyl group (-OH) around 3200-3500 cm⁻¹.

Safety Considerations

Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis.[4][5][6] Domestic microwave ovens are not suitable and can be extremely dangerous.[4][5]

  • Pressure Monitoring: Always use sealed reaction vessels equipped with pressure monitoring to avoid explosions from the buildup of solvent vapor pressure at elevated temperatures.

  • Solvent Choice: Be aware of the flammability and decomposition products of the solvents used at high temperatures.

  • Reagent Stability: Ensure that all reagents are stable at the reaction temperature. Dess-Martin Periodinane can be shock-sensitive and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This application note details a proposed efficient and rapid synthesis of this compound utilizing microwave-assisted chemistry. The significant reduction in reaction time for the key cyclization step highlights the power of this technology in accelerating drug discovery and development workflows. While the provided protocol is based on sound chemical principles, it serves as a strong starting point for further optimization. The adoption of microwave-assisted synthesis can lead to not only faster results but also to more sustainable and environmentally friendly chemical processes.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Wiley. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. [Link]

Sources

Troubleshooting & Optimization

purification of 3-(Hydroxymethyl)piperazin-2-one from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . I am Dr. Aris, your Senior Application Scientist.

You are likely here because 3-(Hydroxymethyl)piperazin-2-one is behaving like a typical polar lactam: it is water-soluble, sticks to silica gel, and tends to "oil out" rather than crystallize. This molecule is a bifunctional chiral building block (amine + alcohol + lactam), making it prone to oligomerization and difficult to separate from polar byproducts.

Below is your troubleshooting guide, structured to move you from "Crude Mess" to "Analytical Standard."

Module 1: Impurity Profiling (Know Your Enemy)

Before attempting purification, you must identify what you are removing. In the synthesis of this compound (often via cyclization of ethylenediamine and serine derivatives), three specific impurity classes dominate.

Impurity ClassOriginPhysicochemical BehaviorRemoval Strategy
Linear Diamides Incomplete cyclization of the precursor.Highly polar, H-bond donors.Ion Exchange / C18 (More basic than the lactam).
Oligomers Self-polymerization of the lactam (driven by heat/acid).High MW, amorphous gums.Size Exclusion or Cold Precipitation .
Inorganic Salts Neutralization steps (NaCl, NaBr).Water-soluble, insoluble in organics.Dry & Triturate (MeOH/EtOH extraction).
Visualizing the Impurity Landscape

ImpurityMap Start Reaction Mixture Target Target: 3-(Hydroxymethyl) piperazin-2-one Start->Target Cyclization Linear Impurity A: Linear Precursor (Uncyclized) Start->Linear Incomplete Rxn Oligomer Impurity B: Oligomers (Polyamides) Start->Oligomer Overheating Salts Impurity C: Inorganic Salts (NaCl/NaBr) Start->Salts Neutralization Linear->Target Recyclization possible

Figure 1: Origin of common impurities in piperazinone synthesis.

Module 2: Recrystallization (The "Gold Standard")

Because this compound is highly polar, standard non-polar recrystallization (e.g., Hexane/Toluene) will fail. You must use a Polar/Non-Polar solvent pair .

The Challenge: The compound loves water and alcohols. It hates ethers and hydrocarbons. The Risk: Adding anti-solvent too fast causes "oiling out" (liquid-liquid phase separation) instead of crystallization.

Protocol A: The Methanol/MTBE Displacement

Best for: Removing inorganic salts and non-polar byproducts.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) at 50°C.

    • Note: If salts (NaCl) remain undissolved, filter them out hot. This is a crucial "free" purification step.

  • Nucleation: Allow the solution to cool to room temperature.

  • Displacement: Add Methyl tert-butyl ether (MTBE) or Diethyl Ether dropwise with vigorous stirring.

    • Critical Ratio: Stop adding when the solution turns slightly turbid (cloud point).

  • Crystallization: Seal and place in a -20°C freezer for 12-24 hours.

  • Harvest: Filter the white precipitate cold. Wash with cold MTBE.

Troubleshooting "Oiling Out": If a sticky gum forms at the bottom instead of crystals:

  • Reheat the mixture until the gum redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.

  • Slow Down: Cool the vessel in a water bath rather than a freezer to control the supersaturation rate.

Module 3: Chromatographic Strategies (When Crystallization Fails)

If your crude is a complex oil, chromatography is unavoidable. However, this molecule is a "silica killer"—it streaks and binds irreversibly due to the basic amine and the H-bonding lactam.

Method B1: "Basified" Normal Phase (The Fix for Streaking)

Standard silica is acidic. It protonates your amine, sticking it to the baseline. You must neutralize the silica.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) .

    • Gradient: Start at 95:4:1 (DCM:MeOH:NH₄OH) and ramp to 80:19:1.

  • Why this works: The NH₄OH deprotonates the silanol groups on the silica and keeps your amine in the free-base form, sharpening the peak shape [1].

Method B2: Reverse Phase (C18) - The "Desalting" Mode

Best for: Separating the product from polar linear precursors.

  • Column: C18 functionalized silica.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps it soluble).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B for 5 mins (elute salts), then ramp to 30% B. The product is polar and will elute early (often <10% ACN), while organic impurities elute later.

  • Detection: UV at 210 nm (amide bond).

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the correct path for your specific crude mixture.

DecisionMatrix Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes SaltCheck Contains Inorganic Salts? Solid->SaltCheck MethodB Method B1: Flash Column (DCM/MeOH/NH4OH) Oil->MethodB Organic Soluble MethodC Method B2: Reverse Phase (C18) (Water/ACN) Oil->MethodC Water Soluble/Complex MethodA Method A: Trituration (MeOH) then Recrystallization SaltCheck->MethodA Yes (Filter hot) SaltCheck->MethodA No

Figure 2: Purification workflow decision tree.

Frequently Asked Questions (FAQs)

Q1: My product is stuck on the silica column even with 10% Methanol. What now? A: You are experiencing "chemisorption." The amine is reacting with the acidic silica. Switch to Method B1 . You must add 1% Ammonium Hydroxide or Triethylamine to your mobile phase. Alternatively, use "Amine-functionalized Silica" cartridges if budget permits, which require no mobile phase modifier [2].

Q2: I obtained a solid, but it's hygroscopic and turns into a puddle on the bench. A: Piperazinones are notorious for hygroscopicity.

  • Dry the solid in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) or KOH pellets.

  • Store the final product under Argon/Nitrogen.

  • If it must be handled in air, consider converting it to a HCl or Boc-protected derivative for storage, as these are generally non-hygroscopic solids [3].

Q3: Can I distill this compound? A: Do not attempt. this compound has a high boiling point and contains both an amine and an alcohol. Heating it to the temperatures required for distillation (>150°C) will almost certainly cause intermolecular condensation (polymerization) or decomposition.

Q4: The NMR shows clean product, but the color is yellow/brown. A: Color bodies are often trace oxidation products of the amine.

  • Solution: Dissolve in water or methanol and treat with Activated Charcoal for 30 minutes at room temperature. Filter through Celite. This usually restores the white color without significant yield loss.

References

  • Biotage. (2023).[1][2] How should I purify a complex, polar, amide reaction mixture? Retrieved from 1

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3] Retrieved from 3

  • ChemicalBook. (n.d.). (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis and purification. Retrieved from 4

  • Thieme Chemistry. (2023).[5] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Retrieved from 2

  • American Chemical Society. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from 6

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical cyclization step. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and successful synthesis is often pivotal to project timelines.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of your synthetic route.

Section 1: Diagnosis of Failed or Low-Yielding Cyclization Reactions

The first step in troubleshooting is accurate diagnosis. A low or non-existent yield of the desired piperazin-2-one can stem from various root causes, from the quality of starting materials to the intricacies of the reaction mechanism.

Q1: My LC-MS analysis shows no product peak, only starting materials. What are the primary factors to investigate?

A1: When starting materials remain unreacted, the issue typically lies with reaction activation or conditions. Here’s a breakdown of the most probable causes:

  • Ineffective Coupling or Activating Agents: The heart of the cyclization is the formation of an amide bond. If the carboxylic acid is not properly activated, the intramolecular nucleophilic attack by the amine will not occur.

    • Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) activate the carboxyl group by forming a highly reactive intermediate. If these reagents have degraded due to moisture or prolonged storage, their efficacy is compromised.

    • Actionable Advice:

      • Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. It is often best practice to purchase high-purity reagents specifically for peptide synthesis.

      • Consider a Different Class of Reagent: If standard carbodiimide-based methods fail, consider phosphonium-based reagents (e.g., PyBOP) or uranium-based reagents (e.g., TBTU), which can be more effective for hindered systems.

      • Check pH: Most coupling reactions require a slightly basic environment. The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize any acid salts of the amine and to facilitate the reaction. Ensure the correct stoichiometry of the base is used.

  • Sub-Optimal Reaction Temperature: Amide bond formation is often temperature-sensitive.

    • Causality: While many cyclizations proceed at room temperature, some systems, particularly those with steric hindrance near the reaction centers, require thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to reagent decomposition or side reactions.

    • Actionable Advice:

      • Incremental Temperature Increase: If the reaction is sluggish at room temperature, try heating it in increments (e.g., 40 °C, 60 °C, 80 °C) while monitoring by TLC or LC-MS.[1]

      • Microwave Synthesis: For particularly stubborn cyclizations, microwave-assisted synthesis can sometimes provide the necessary energy to drive the reaction to completion in a short time frame.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates.

    • Causality: The solvent must be able to dissolve the starting materials and reagents while not interfering with the reaction. Polar aprotic solvents like DMF, NMP, or DCM are common choices.

    • Actionable Advice:

      • Solvent Screening: If a reaction fails in one solvent, screen a panel of others. For example, if DCM fails, try DMF, which has a higher boiling point and can be heated.

      • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and consume coupling reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a low yield of my desired piperazin-2-one, but my starting material is consumed. What are the likely side reactions?

A2: This scenario points towards competing reaction pathways. Identifying the byproducts is key to mitigating their formation.

  • Intermolecular Dimerization or Polymerization: This is the most common side reaction. Instead of the desired intramolecular cyclization, two linear precursors react with each other.

    • Causality: This side reaction is governed by reaction kinetics and concentration. At high concentrations, the probability of two different molecules colliding is higher than the probability of the two ends of the same molecule finding each other.

    • Actionable Advice:

      • High Dilution Conditions: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization. This can be practically achieved by the slow addition of the linear precursor via a syringe pump to a large volume of solvent.

      • Template-Driven Synthesis: In some cases, metal ions can act as templates, holding the linear precursor in a conformation that favors cyclization.

  • Diketopiperazine Formation: If your linear precursor is derived from a dipeptide, cyclization can occur to form a six-membered diketopiperazine, which is often a highly stable, competing product.[3]

    • Causality: This is especially prevalent when proline is one of the first two residues in a sequence.[3] The cis-amide bond of proline can pre-organize the peptide backbone for this unwanted cyclization.

    • Actionable Advice:

      • Protecting Group Strategy: When using Fmoc-based chemistry, utilizing a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[3]

      • Choice of Coupling Reagents: Certain reagents may favor one cyclization pathway over another. Empirical screening is often necessary.

  • Protecting Group-Dependent Side Reactions: The choice of protecting groups on the nitrogen atoms can influence the reaction outcome.[4]

    • Causality: Bulky protecting groups can sterically hinder the desired cyclization. Alternatively, some protecting groups may not be stable to the reaction conditions, leading to a complex mixture of products.

    • Actionable Advice:

      • Evaluate Protecting Group Stability: Ensure your chosen protecting groups are orthogonal and stable to the cyclization conditions. For instance, a Boc group is stable to many coupling conditions but is cleaved by strong acids.[4]

      • Consider Less Hindering Groups: If steric hindrance is suspected, switch to a smaller protecting group if possible.

Section 2: Troubleshooting Guide: Symptoms, Causes, and Solutions

This table provides a quick reference for common issues encountered during piperazin-2-one synthesis.

Symptom Potential Cause Recommended Action
No Product Formation, Starting Material Unchanged 1. Degraded or inactive coupling reagents. 2. Incorrect stoichiometry of base. 3. Insufficient reaction temperature.1. Use fresh, high-quality coupling reagents. 2. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. 3. Perform small-scale test reactions at elevated temperatures (e.g., 40°C, 60°C).
Low Product Yield, Starting Material Consumed 1. Intermolecular dimerization/polymerization. 2. Formation of diketopiperazine byproduct. 3. Incompatible protecting groups.1. Employ high-dilution conditions (0.01-0.05 M) via syringe pump addition. 2. If applicable, use 2-chlorotrityl chloride resin for solid-phase synthesis.[3] 3. Re-evaluate the stability and steric bulk of your protecting groups.
Product is Formed but Difficult to Purify 1. Co-elution with byproducts (e.g., dimers). 2. Product is highly polar and water-soluble. 3. Product is basic and tails on silica gel.1. Optimize chromatography (try different solvent systems or a different stationary phase like alumina). 2. Consider salt formation to induce crystallization.[5][6] 3. Add a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) to the eluent.[5]
Racemization of Chiral Centers 1. Activation of the carboxyl group can lead to epimerization.[3] 2. Presence of a strong base.1. Add racemization suppressants like HOBt or HOAt to the reaction mixture.[3][7] 2. Use a weaker, non-nucleophilic base and avoid excessive equivalents.

Section 3: Experimental Protocols & Workflows

Protocol: Small-Scale Test Reactions to Optimize Cyclization Conditions

This protocol is designed to efficiently screen various conditions on a small scale (e.g., 10-20 mg) before committing a larger amount of material.

  • Preparation:

    • Dry all glassware thoroughly in an oven.

    • Prepare stock solutions of your linear precursor, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

  • Reaction Setup:

    • In separate, labeled vials, add the linear precursor stock solution.

    • To each vial, add the coupling reagent and base according to the conditions you are testing (e.g., varying equivalents, different reagents).

    • Set up vials at different temperatures (e.g., room temperature, 40 °C, 60 °C).

  • Monitoring:

    • After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

    • Quench the aliquot with a few drops of water.

    • Analyze the aliquot by LC-MS to determine the extent of product formation and byproduct distribution.

  • Analysis:

    • Compare the results from the different conditions to identify the optimal reagent stoichiometry, temperature, and reaction time.

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for troubleshooting a failed piperazin-2-one cyclization.

G cluster_sm Troubleshooting Unreacted Starting Material cluster_bp Troubleshooting Byproduct Formation start Problem: Low or No Yield of Piperazin-2-one check_sm Analysis shows only Starting Material? start->check_sm Yes check_bp Analysis shows Byproducts? start->check_bp No reagents Verify Coupling Reagent Activity (Use fresh stock) check_sm->reagents dilution Implement High Dilution (0.01-0.05 M via syringe pump) check_bp->dilution conditions Optimize Reaction Conditions (Temperature, Solvent) reagents->conditions If reagents are good base Check Base Stoichiometry (Use 2-3 eq. DIPEA) conditions->base If conditions are optimized success Successful Cyclization base->success pg_strategy Re-evaluate Protecting Groups (Steric hindrance, Stability) dilution->pg_strategy If dimerization persists side_reactions Identify Byproducts (e.g., Dimer, Diketopiperazine) and adjust strategy pg_strategy->side_reactions If other byproducts are present side_reactions->success

Caption: A workflow for diagnosing and resolving common piperazin-2-one synthesis failures.

Section 4: Advanced Topics & FAQs

Q3: My starting material is chiral. How can I prevent racemization during cyclization?

A3: Racemization is a significant risk, particularly for α-amino acid-derived precursors, as the acidic α-proton can be abstracted under basic conditions or during carboxyl activation.[8][9][10]

  • Mechanism of Racemization: The activation of the carboxylic acid makes the α-proton more acidic, facilitating its removal and the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[8]

  • Mitigation Strategies:

    • Additive Use: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[3][7] These additives form an active ester intermediate that is less prone to racemization than other activated species.

    • Temperature Control: Perform the coupling at the lowest temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures disfavor the epimerization pathway.

    • Base Selection: Use the minimum necessary amount of a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid stronger bases like DBU if possible.

Q4: What are the best practices for purifying polar, potentially basic piperazin-2-ones?

A4: The purification of piperazin-2-ones can be challenging due to their polarity and basicity, which can lead to issues with column chromatography.[5]

  • Column Chromatography:

    • Tailing Reduction: The basic nitrogen atoms can interact strongly with the acidic silica gel, causing significant peak tailing. To counter this, add a small percentage (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase.[5]

    • Alternative Stationary Phases: If tailing remains an issue, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based reverse-phase column.

  • Crystallization/Salt Formation:

    • Inducing Crystallinity: If the free base is an oil or difficult to purify by chromatography, converting it to a salt (e.g., a hydrochloride or acetate salt) can often yield a crystalline solid that is much easier to purify by recrystallization.[5][6]

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) and add a stoichiometric amount of the desired acid (e.g., HCl in diethyl ether). The salt will often precipitate out of the solution.

Q5: Are there alternative synthetic strategies to a direct intramolecular cyclization?

A5: Yes, when direct cyclization proves difficult, multi-component reactions or tandem approaches can be powerful alternatives.

  • Ugi Reaction: The Ugi four-component reaction can be used to rapidly assemble complex linear precursors that can then undergo a post-condensation cyclization to form piperazinones.[11][12][13] This approach allows for significant diversity in the final products.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a robust method for forming C-N bonds and can be employed in the synthesis of N-aryl piperazinones.[14][15][16] It is particularly useful when one of the nitrogen atoms is to be functionalized with an aryl group.

  • Cascade Reactions: Some methodologies allow for the formation of multiple bonds in a single pot, leading to the piperazinone core in a highly efficient manner.[1][17] These often involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization.

References

  • Title: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation Source: Organic Letters URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Solid-phase synthesis of piperazinones via disrupted Ugi condensation Source: PubMed URL: [Link]

  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: A science blog or technical article, specific source not fully cited. URL: [Link]

  • Title: Syntheses and transformations of piperazinone rings. A review Source: ResearchGate URL: [Link]

  • Title: Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence Source: Molecules URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Piperazines by C-H Functionalization Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: PMC URL: [Link]

  • Title: 7.4 Racemization Assays Source: A book or manual on peptide synthesis, specific source not fully cited. URL: [Link]

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PMC URL: [Link]

  • Title: Chemically fuelled deracemization of amino acids Source: A thesis or dissertation, specific source not fully cited. URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: L, D- racemization reaction of amino acids Source: ResearchGate URL: [Link]

  • Title: US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes Source: Google Patents URL
  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines Source: The Royal Society of Chemistry URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL: [Link]

  • Title: US2919275A - Purification of piperazine Source: Google Patents URL
  • Title: Protecting group-dependent cyclization outcome. Reagents and conditions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(Hydroxymethyl)piperazin-2-one Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)piperazin-2-one. This guide is designed to provide in-depth, experience-driven advice on optimizing reaction temperatures to ensure the stability of this critical intermediate. By understanding the principles behind thermal degradation and employing systematic experimental approaches, you can significantly improve reaction outcomes, purity, and yield.

Introduction: The Thermal Stability Challenge

This compound is a valuable building block in medicinal chemistry. However, like many substituted piperazinones, its stability is highly dependent on reaction conditions, particularly temperature. Elevated temperatures, while often necessary to drive reactions to completion, can also lead to unwanted side reactions and degradation, compromising the integrity of your final product. This guide provides a framework for navigating this challenge.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis and handling of this compound.

Q1: My reaction is sluggish at lower temperatures, but increasing the heat leads to a complex mixture of byproducts. What's happening?

A1: This is a classic dilemma. The piperazin-2-one ring system, while generally stable, can be susceptible to thermal degradation, especially in the presence of other reagents or catalysts.[1][2] At elevated temperatures, you are likely observing degradation pathways competing with your desired reaction. The hydroxymethyl group can also participate in side reactions. Potential degradation mechanisms at higher temperatures can include ring-opening, polymerization, or side reactions involving the hydroxymethyl group. A study on the thermal degradation of piperazine (PZ) and its analogs showed that increasing the temperature significantly enhances the degradation rate.[1] For instance, homopiperazine, which has a larger ring size than piperazine, lost 99% of its initial concentration after 4 weeks at 175 °C, while PZ only lost 30%.[1]

Q2: What are the likely degradation products I should be looking for?

A2: While specific degradation products will depend on the full scope of your reaction conditions (e.g., pH, solvents, other reactants), common degradation pathways for piperazine-related structures at elevated temperatures involve ring opening and subsequent reactions.[3][4] For piperazine itself, thermal degradation can lead to products like N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[4] Although your molecule is a piperazin-2-one, similar ring-opening mechanisms initiated by nucleophilic attack could occur.[4] It is also plausible to see products arising from reactions of the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or ether formation with solvent or other molecules.

Q3: How can I determine the optimal reaction temperature for my specific synthesis?

A3: A systematic approach is crucial. We recommend performing a temperature scouting study. This involves running a series of small-scale reactions at different temperatures while keeping all other parameters constant. The progress of the reaction and the formation of impurities should be monitored over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues related to reaction temperature.

Issue: Low Yield and High Impurity Profile

If you are experiencing low yields of your desired product and observing multiple peaks in your analytical chromatogram, it is highly probable that thermal degradation is the culprit.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield and high impurity.

Experimental Protocols

Protocol 1: Temperature Scouting Study

This protocol outlines a systematic method for determining the optimal reaction temperature to maximize the yield of this compound while minimizing degradation.

Objective: To identify the ideal reaction temperature that balances reaction rate and product stability.

Materials:

  • Reactants for the synthesis of this compound

  • Appropriate solvent(s)

  • Small-scale reaction vessels (e.g., vials or small round-bottom flasks)

  • Heating and stirring equipment (e.g., heating blocks, magnetic stirrers)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions.

  • Temperature Gradient: Assign a different, constant temperature to each reaction vessel. A suggested starting range is from room temperature up to the boiling point of the solvent in 10-15°C increments (e.g., 25°C, 40°C, 55°C, 70°C).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by cooling and dilution). Analyze the sample by a validated HPLC or GC-MS method to determine the relative amounts of starting material, desired product, and any impurities.[5][6]

  • Data Analysis: Plot the concentration of the desired product and major impurities as a function of time for each temperature.

  • Optimization: Identify the temperature that provides the highest yield of the desired product with the lowest level of impurities within a reasonable timeframe.

Protocol 2: Analytical Method for Purity Assessment

A robust analytical method is essential for monitoring the stability of this compound. A reversed-phase HPLC method with UV detection is often suitable.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A common mobile phase could be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[5]

Procedure:

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., the mobile phase).

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector at an appropriate wavelength.

  • Quantification: Determine the peak areas of the starting material, product, and impurities to assess the reaction progress and purity.

Data Presentation

The results from your temperature scouting study can be effectively summarized in a table for easy comparison.

Temperature (°C)Time (h)Product Peak Area (%)Total Impurity Peak Area (%)
252415< 1
4024652
5512905
7088515

Note: The data in this table is illustrative and will vary based on your specific reaction.

Mechanistic Considerations

Understanding the potential degradation pathways is key to mitigating them. The piperazine ring's stability is influenced by its substituents and the reaction environment.

G A This compound B Desired Product A->B Desired Reaction (Optimal Temperature) C Degradation Products A->C Degradation (Excessive Temperature) D Ring-Opened Intermediates C->D e.g., Ring Opening E Polymerization C->E e.g., Polymerization F Side-products from Hydroxymethyl Group C->F e.g., Oxidation

Caption: Reaction pathways for this compound.

Conclusion

Optimizing the reaction temperature for the stability of this compound is a critical step in ensuring a successful and reproducible synthesis. By employing a systematic approach of temperature scouting and diligent analytical monitoring, researchers can identify the optimal conditions that favor the desired reaction pathway while minimizing thermal degradation. This guide provides the foundational knowledge and practical protocols to achieve this goal. For further assistance, please do not hesitate to contact our technical support team.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
  • Jahandar, H., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • Kim, D. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 43(3), 1193-1199.
  • Nageswara Rao, R., & Narsimha, R. (2008). Analytical Methods for the determination of piperazine and its derivatives in drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 199-210.
  • Patel, K. D., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 444-451.
  • Sanchez-Cespedes, J., et al. (2014).
  • Yamashita, T., et al. (1997). Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives. Chemical and Pharmaceutical Bulletin, 45(12), 1940-1944.
  • Granik, V. G., & Glushkov, R. G. (1967). Use of piperazin-2-one for the synthesis of some condensed heterocyclic compounds. Pharmaceutical Chemistry Journal, 1(4), 190-192.
  • Chen, J., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.

Sources

Technical Support Center: Minimizing Side Reactions in Piperazin-2-one Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazin-2-one chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the functionalization of the piperazin-2-one scaffold. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of these reactions and achieve your desired synthetic outcomes with high efficiency and purity.

The piperazin-2-one core is a valuable building block in medicinal chemistry, but its inherent reactivity can often lead to a variety of side reactions, complicating synthesis and purification.[1][2][3] This guide will address these challenges head-on, providing explanations for why certain side reactions occur and offering validated strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering a diagnosis of the potential causes and providing actionable, step-by-step protocols to resolve them.

Problem 1: Low Yield of Mono-N-functionalized Product and Formation of Di-substituted Byproduct

Symptoms: Your reaction to introduce a single substituent onto one of the nitrogen atoms of piperazin-2-one results in a significant amount of the di-functionalized product, along with unreacted starting material. This is a common challenge due to the comparable nucleophilicity of both nitrogen atoms.[4]

Causality: The secondary amine (N4) and the amide nitrogen (N1) of the piperazin-2-one ring can both react with electrophiles. While the N4 amine is generally more nucleophilic, the N1 nitrogen can also react, especially under harsh conditions or with highly reactive electrophiles, leading to di-substitution.

Solution 1: Protecting Group Strategy

This is a robust and widely adopted method to ensure selective mono-functionalization.[4] The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[4]

Experimental Protocol: Boc Protection for Selective N4-Functionalization

  • Protection of N1:

    • Dissolve piperazin-2-one in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Functionalization of N4:

    • Dissolve the N1-Boc-piperazin-2-one in an appropriate solvent (e.g., DMF, acetonitrile).

    • Add your electrophile (e.g., alkyl halide, acyl chloride) and a suitable base (e.g., K₂CO₃, DIPEA).[4][5]

    • Heat the reaction as necessary and monitor its progress.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Deprotection of N1 (if required):

    • Dissolve the N1-Boc protected, N4-functionalized piperazin-2-one in a solvent like DCM or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[4][5]

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the desired mono-N4-functionalized product.

Diagram: Protecting Group Strategy Workflow

G start Piperazin-2-one protect Protect N1 with Boc (Boc₂O, Base) start->protect functionalize Functionalize N4 (Electrophile, Base) protect->functionalize deprotect Deprotect N1 (TFA or HCl) functionalize->deprotect end Mono-N4-functionalized Product deprotect->end

Caption: Workflow for selective N4-functionalization using a Boc protecting group.

Solution 2: Control of Stoichiometry

For some applications, a direct approach without protecting groups is desirable. By carefully controlling the stoichiometry, you can favor mono-functionalization.

Key Principle: Using a significant excess of piperazin-2-one relative to the electrophile increases the statistical probability of the electrophile reacting with an unfunctionalized piperazin-2-one molecule rather than the mono-substituted product.

General Guideline: Use a 3 to 5-fold excess of piperazin-2-one. This will necessitate a more rigorous purification to remove the unreacted starting material.

Problem 2: Side Reactions at the α-Carbon Position

Symptoms: You observe unexpected products resulting from reactions at the carbon atom adjacent to a nitrogen (the α-carbon), such as C-alkylation or oxidation.

Causality: The protons on the α-carbons of piperazines can be abstracted under certain conditions, leading to the formation of an enolate or an iminium ion intermediate, which can then be trapped by electrophiles.[1][6] This is a known challenge in piperazine chemistry.[1][2][3]

Solution: Careful Selection of Reaction Conditions
  • Avoid Strong Bases: When functionalizing the nitrogen atoms, avoid using very strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi) at elevated temperatures, as these can promote deprotonation at the α-carbon.[1]

  • Low Temperatures: If a strong base is necessary, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize proton abstraction.

  • Choice of Electrophile: Be mindful that certain electrophiles, particularly those that can also act as oxidants, may promote side reactions.

Problem 3: Ring Opening or Degradation of the Piperazin-2-one Core

Symptoms: Your reaction results in a complex mixture of products, and you have difficulty isolating the desired functionalized piperazin-2-one. You may observe products with lower molecular weights than expected.

Causality: The amide bond in the piperazin-2-one ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at high temperatures. This can lead to ring-opening and subsequent degradation.

Solution: Milder Reaction Conditions
ConditionRecommended AdjustmentRationale
pH Maintain a pH as close to neutral as possible. If acidic or basic conditions are required, use milder reagents and lower temperatures.Minimizes acid or base-catalyzed hydrolysis of the amide bond.
Temperature Run reactions at the lowest effective temperature.Reduces the rate of degradation reactions.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.Prevents the accumulation of degradation byproducts over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for N-acylation of piperazin-2-one?

A1: The choice of solvent depends on the specific acylating agent and base used. Dichloromethane (DCM) is a good general-purpose solvent for reactions with acyl chlorides and a tertiary amine base like triethylamine. For less reactive acylating agents, a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile may be necessary, often in combination with a base like potassium carbonate.

Q2: How can I improve the regioselectivity of N-alkylation?

A2: Regioselectivity between N1 and N4 can be challenging. As a general rule, the N4 amine is more nucleophilic and will react preferentially. To enhance this selectivity:

  • Use a Protecting Group on N1: As detailed in the troubleshooting guide, this is the most reliable method.[4]

  • Reductive Amination: This method is highly selective for the N4 position. It involves reacting the piperazin-2-one with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[5]

Diagram: Reductive Amination for Selective N4-Alkylation

G start Piperazin-2-one + Aldehyde/Ketone intermediate Iminium Ion Intermediate start->intermediate reduction Reduction (e.g., NaBH(OAc)₃) intermediate->reduction end N4-Alkylated Piperazin-2-one reduction->end

Caption: Reductive amination pathway for selective N4-alkylation.

Q3: I am having trouble purifying my functionalized piperazin-2-one derivative by column chromatography due to streaking. What can I do?

A3: The basic nature of the piperazine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[7]

  • Add a Basic Modifier to the Eluent: Adding a small amount (0.1-1%) of a tertiary amine like triethylamine or a stronger base like ammonium hydroxide to your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.[7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a functionalized silica gel such as an amine-coated one.[7]

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an effective alternative.[7]

Q4: Can I perform functionalization on the carbon backbone of the piperazin-2-one ring?

A4: Yes, but it is significantly more challenging than N-functionalization and often requires specialized methods.[1][2][3] Direct C-H functionalization is an active area of research.[1][2][3][8] These reactions often involve organometallic reagents or photoredox catalysis.[1][2] It is generally more straightforward to build the piperazin-2-one ring with the desired carbon substituents already in place from chiral precursors if possible.[9][10]

References

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(40), 9433-9437. [Link]

  • Batra, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2014). ACS Medicinal Chemistry Letters, 5(10), 1134-1139. [Link]

  • O'Brien, P., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 82(17), 9079-9089. [Link]

  • Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. (n.d.). ResearchGate. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). OSTI.GOV. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ResearchGate. [Link]

  • The preparation method of 2 piperazinones. (2016).
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ACS Omega, 4(5), 9204-9213. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2958-2965. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). National Center for Biotechnology Information. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Purification of piperazine. (1959).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). SSRN. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming the Hygroscopic Nature of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)piperazin-2-one. While a valuable intermediate in pharmaceutical synthesis, its hygroscopic nature can present significant challenges during handling, storage, and experimentation.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your material and the reproducibility of your results.

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding atmosphere.[3][4] This can lead to a variety of experimental issues, including inaccurate weighing, changes in physical properties like clumping or caking, and chemical degradation through pathways like hydrolysis.[1][3][4] For a compound like this compound, which contains polar functional groups (hydroxyl, amide), this affinity for moisture is an inherent characteristic that must be proactively managed.

Quick Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution(s)
Unstable/Drifting Balance Reading The compound is actively absorbing atmospheric moisture during weighing.[5]1. Transfer the balance to a low-humidity environment (e.g., glove box). 2. Use a weighing bottle with a lid to minimize exposure.[5] 3. Employ the "weighing by difference" technique.[4]
Clumped or "Bricked-Up" Solid Prolonged or improper storage has allowed for significant water absorption.[1]1. If the material is not thermally sensitive, consider drying it in a vacuum oven and cooling in a desiccator before use.[6] 2. For future prevention, ensure storage in a tightly sealed container within a desiccator.[1][4]
Inconsistent Experimental Results Inaccurate initial concentration due to unaccounted-for water weight, or potential degradation of the compound.[4]1. Determine the water content of a sample from the batch using Karl Fischer titration for accurate concentration calculations.[7][8][9] 2. Review and tighten all handling and storage protocols to prevent future moisture contamination.
Difficulty Transferring Weighed Solid The material has become sticky or deliquescent upon exposure to air.[10]1. Weigh the compound directly into the reaction vessel.[11] 2. Alternatively, weigh it in a glass vial, then dissolve it in a suitable anhydrous solvent for transfer via syringe.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent moisture absorption?

A1: The most effective storage method is to keep the compound in a tightly sealed container, preferably made of a non-reactive material like polyethylene (PE).[12] This primary container should then be placed inside a desiccator containing an active desiccant, such as silica gel or molecular sieves.[2][4] For maximum protection, especially for long-term storage or for highly sensitive applications, storing the material inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[4]

Q2: I suspect my compound has already absorbed moisture. Can I still use it?

A2: It depends on the extent of moisture absorption and the tolerance of your experiment. Absorbed water can lead to inaccurate measurements and potential chemical degradation.[1][4] It is technically possible to remove absorbed moisture by heating the compound, but this is often impractical and risks thermal degradation.[1] The recommended best practice is to quantify the water content. Using a technique like Karl Fischer titration will give you the precise water content, allowing you to adjust your calculations to use the correct mass of the active compound.[7][9]

Q3: My balance reading keeps increasing as I try to weigh the compound. What's happening and how do I fix it?

A3: A continuously increasing weight reading is a classic sign that your compound is hygroscopic and is actively pulling moisture from the air.[5] To get an accurate measurement, you must minimize the compound's exposure to the atmosphere. Work quickly and efficiently.[4] Use a container with a narrow opening or a lidded weighing bottle.[5][13] The most reliable method is to perform the weighing inside a controlled environment, like a glove box or a balance chamber with a desiccant.[4][6]

Q4: How does hygroscopicity affect the chemical stability of piperazinone derivatives?

A4: The presence of water can facilitate hydrolytic degradation, particularly targeting the amide bond within the piperazin-2-one ring structure. Amides are susceptible to hydrolysis, which would cleave the ring and render the molecule inactive for its intended synthetic purpose.[14] Furthermore, absorbed moisture can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating other degradation pathways.[15][16]

Experimental Protocols & Workflows

Workflow for Handling Hygroscopic Compounds

The following diagram outlines the decision-making process and workflow for handling this compound to minimize moisture-related errors.

G cluster_storage Storage & Preparation cluster_weighing Weighing Environment Selection cluster_procedure Experimental Use storage Receive Compound desiccator Transfer to Desiccator (Sealed Container) storage->desiccator Immediate Action acclimate Acclimate to Room Temp in Desiccator desiccator->acclimate Before Use decision Is High Precision Required? acclimate->decision glovebox Weigh in Glove Box (Inert Atmosphere) decision->glovebox Yes bench Weigh on Open Bench (Rapidly, Shielded Balance) decision->bench No weigh Perform Weighing glovebox->weigh bench->weigh dissolve Dissolve Immediately in Anhydrous Solvent weigh->dissolve Minimize Delay reaction Use in Reaction dissolve->reaction

Caption: Decision workflow for handling this compound.

Protocol 1: Accurate Weighing of a Hygroscopic Compound

This protocol details the "weighing by difference" method, which minimizes atmospheric exposure.

  • Preparation : Place a sealed vial containing this compound inside a desiccator and allow it to equilibrate to the ambient temperature of the weighing room. This prevents moisture condensation on a cold vial.[4]

  • Initial Weighing : Place the sealed vial on the analytical balance and record its mass to the highest precision (M1).

  • Transfer : In a low-humidity environment (ideally a glove box), quickly open the vial and use a clean, dry spatula to transfer an approximate amount of the solid into your reaction vessel.

  • Final Weighing : Immediately reseal the original vial, ensuring the cap is tight. Place it back on the same analytical balance and record the new, lower mass (M2).

  • Calculation : The exact mass of the compound transferred is the difference between the initial and final weights (Mass Transferred = M1 - M2).

Protocol 2: Advanced Mitigation Strategies

For applications where hygroscopicity is a persistent and critical issue, more advanced formulation strategies may be considered. These are typically employed during later-stage drug development.

  • Co-crystallization : Engineering a co-crystal with a suitable, non-hygroscopic co-former can alter the crystal lattice and reduce the overall affinity for water.[15][[“]][18] This method has proven effective for improving the stability of moisture-sensitive active pharmaceutical ingredients (APIs).[15]

  • Formulation with Excipients : Incorporating hydrophobic excipients (like certain starches or waxes) into a formulation can act as a moisture barrier or scavenger, deflecting water away from the sensitive compound.[[“]][19][20]

  • Moisture Barrier Coating : For solid dosage forms, applying a polymer-based film coating with low water permeability can effectively shield the hygroscopic core from atmospheric moisture.[[“]][19]

By implementing these rigorous handling protocols and understanding the underlying principles of hygroscopicity, researchers can significantly improve the accuracy, reliability, and safety of their work with this compound.

References
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Lee, J. C., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • PubMed. (Date not available). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]

  • Precisa. Moisture Determination In 3 Steps. [Link]

  • ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Bohrium. (2020, August 1). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Asian Journal of Pharmaceutics. (2007, April 15). [Link]

  • Caira, M. R., et al. (Date not available). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PMC. [Link]

  • Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management. [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. [Link]

Sources

Technical Support Center: Chiral HPLC Resolution of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 3-(hydroxymethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols for achieving successful chiral separations of this important molecule and its analogs. As enantiomers can exhibit distinct pharmacological and toxicological profiles, robust analytical methods for their separation are critical for quality control and regulatory compliance.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a chiral HPLC method for this compound.

Q1: What is the most critical first step in developing a separation method for this compound?

A1: The selection of the appropriate chiral stationary phase (CSP) is the single most important factor.[1] For piperazine derivatives and cyclic hydroxamic acids, polysaccharide-based CSPs are a highly effective starting point.[1][2] Specifically, immobilized phases like cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated success with similar structures.[1] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving enantiomers of this class.

Q2: My compound, this compound, lacks a strong chromophore. How can I achieve adequate sensitivity?

A2: This is a common challenge. Direct UV detection may yield low sensitivity.[1] Consider using a lower wavelength, such as 205 nm, where the amide bond absorbs.[1] If sensitivity remains insufficient, pre-column derivatization is a viable strategy.[3] Reacting the molecule with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or para-toluenesulfonyl chloride (PTSC) can introduce a strong chromophore, significantly enhancing detection limits.[3][4]

Q3: How does temperature influence the separation of this compound enantiomers?

A3: Temperature has a complex and often unpredictable effect on chiral recognition.[5] Generally, lower temperatures can enhance the subtle intermolecular interactions (e.g., hydrogen bonding) responsible for chiral discrimination, thereby improving resolution.[5] However, higher temperatures can lead to sharper peaks and better column efficiency.[5] It is crucial to control and optimize temperature for each specific method, as in some cases, an increase in temperature can unexpectedly improve separation or even reverse the elution order.[5]

Q4: Is it necessary to use additives in the mobile phase?

A4: For basic analytes like piperazine derivatives, yes. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often critical.[1][4] DEA acts as a competitor for active sites on the silica surface, which can cause peak tailing. This results in improved peak shape, efficiency, and overall resolution.[4]

II. Troubleshooting Guide: Resolving Common Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the chiral HPLC analysis of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Poor or No Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP).The chosen CSP may not provide the necessary chiral recognition. Screen different types of CSPs, particularly polysaccharide-based ones like Chiralpak® IC or Chiralcel® OD.[1][4]
Suboptimal Mobile Phase Composition.The polarity and composition of the mobile phase are critical. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[6] Small changes can have a significant impact on selectivity.
Incorrect Temperature.As discussed in the FAQs, temperature affects the thermodynamics of interaction.[5] Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between resolution and peak shape.
Peak Tailing Secondary Interactions with Silica Support.The basic nitrogen atoms in the piperazine ring can interact with residual silanol groups on the silica surface. Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase to mask these sites and improve peak symmetry.[1][4]
Sample Overload.Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of the sample solution.
Inconsistent Retention Times Insufficient Column Equilibration.Chiral separations can require longer equilibration times. Ensure the column is flushed with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before the first injection.[1]
Mobile Phase Instability or Inaccurate Preparation.Ensure the mobile phase is freshly prepared, well-mixed, and degassed.[1] Inconsistent mobile phase composition from run to run will lead to retention time drift.
Temperature Fluctuations.Use a column oven to maintain a constant temperature.[5] Even minor ambient temperature changes can affect retention.
High Backpressure Blocked Inlet Frit.Sample particulates or precipitation can clog the frit. Try back-flushing the column (if permitted by the manufacturer).[7] Using an in-line filter or guard column is highly recommended.[8]
Sample Solvent Incompatibility.If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection.[7] Dissolve the sample in the mobile phase or a weaker, miscible solvent whenever possible.[8]
Loss of Resolution Over Time Column Contamination.Strongly adsorbed impurities from the sample can accumulate at the head of the column, degrading performance.[7] Implement a proper sample clean-up procedure and use a guard column.
Stationary Phase Degradation.Using incompatible solvents or operating outside the recommended pH range can damage the CSP.[7] Always verify solvent compatibility with the column manufacturer's guidelines.

III. Experimental Protocols

Protocol 1: General Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust chiral separation method.

  • Chiral Stationary Phase (CSP) Screening:

    • Begin with polysaccharide-based columns such as Chiralpak® IC and Chiralcel® OD-H.[1][6]

    • Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., ethanol or mobile phase).[1]

    • Screen under normal phase conditions using a mobile phase of Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% DEA.[1][4]

    • Inject a small volume (e.g., 5-10 µL) and monitor at a low UV wavelength (e.g., 205 nm).[1]

  • Mobile Phase Optimization:

    • Once partial separation is observed on a CSP, systematically vary the ratio of the alcohol modifier.

    • Test different alcohols (e.g., ethanol, isopropanol) as they can offer different selectivities.

    • Evaluate the effect of the basic additive (DEA) concentration (e.g., 0.05% to 0.2%).

  • Temperature Optimization:

    • Set the column temperature to 25°C as a starting point.

    • Analyze the sample at lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to assess the impact on resolution (Rs) and analysis time.

  • Flow Rate Adjustment:

    • Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.[1]

    • Lowering the flow rate may improve resolution but will increase run time.

  • Method Validation:

    • Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Workflow for Chiral HPLC Method Development

MethodDevelopment cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation SamplePrep Prepare Racemic Standard Solution InitialRun Initial Screening Run (Normal Phase + DEA) SamplePrep->InitialRun CSP_Select Select Initial CSPs (e.g., Polysaccharide-based) CSP_Select->InitialRun Result1 Separation? InitialRun->Result1 MobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) Temperature Optimize Temperature MobilePhase->Temperature FlowRate Optimize Flow Rate Temperature->FlowRate Result2 Rs > 1.5? FlowRate->Result2 Validation Method Validation (ICH Guidelines) FinalMethod Final Method Validation->FinalMethod Result1->CSP_Select No Result1->MobilePhase Yes Result2->MobilePhase No Result2->Validation Yes

Caption: A systematic workflow for chiral HPLC method development.

Protocol 2: Pre-Column Derivatization for Enhanced UV Detection

This protocol is for situations where the native UV absorbance of this compound is insufficient for the required sensitivity.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the derivatizing agent (e.g., NBD-Cl) in a suitable aprotic solvent like acetonitrile.

    • Prepare a 1 M solution of a base, such as sodium bicarbonate, in water.

  • Derivatization Reaction:

    • To 100 µL of a 1 mg/mL solution of this compound in acetonitrile, add 200 µL of the NBD-Cl solution and 50 µL of the sodium bicarbonate solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

  • Sample Preparation for Injection:

    • Dilute the reaction mixture with the mobile phase to the desired concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulates.[1]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Set the UV detector to the wavelength maximum of the derivatized product (e.g., for NBD derivatives, this is often in the visible range, ~470 nm).

IV. References

  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). Benchchem.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies.

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). Scientific Reports.

  • High-performance liquid chromatographic enantioseparation of cyclic β-aminohydroxamic acids on zwitterionic chiral stationary phases based on Cinchona alkaloids. (2016). PubMed.

  • Trouble with chiral separations. (2020). Chromatography Today.

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2022). Semantic Scholar.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent.

  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed.

Sources

Validation & Comparative

A Researcher's Comparative Guide to the 1H NMR Interpretation of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth, technical interpretation of the 1H NMR spectrum of 3-(Hydroxymethyl)piperazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, my aim is to equip you with the strategic thinking required to approach the spectral analysis of this and similar molecules. We will delve into the causal factors governing the observed chemical shifts and coupling patterns, compare the spectrum with a structurally related analog, and provide a robust experimental protocol. Every piece of technical information is supported by authoritative references to ensure scientific integrity.

Principles of 1H NMR in the Context of this compound

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition from the lower to the higher energy state, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the proton. This sensitivity is what allows us to deduce molecular structure.[1]

For a molecule like this compound, several key factors will influence the 1H NMR spectrum:

  • Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) is primarily determined by the shielding or deshielding of the proton by surrounding electrons. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, deshielding nearby protons and shifting their signals to a higher ppm value (downfield). The carbonyl group (C=O) also exhibits a significant deshielding effect on adjacent protons.[2]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons will influence each other's magnetic field, leading to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angle between coupled protons.[1]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative number of each type of proton in the molecule.

  • Diastereotopicity: The presence of a stereocenter at the C3 position of this compound renders the two protons of the adjacent hydroxymethyl group diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and will couple to each other, typically resulting in a pair of doublets of doublets (or a more complex multiplet).[3][4][5]

Predicted 1H NMR Interpretation of this compound

Molecular Structure and Proton Labeling:

Figure 1. Structure and proton labeling of this compound.

Predicted Spectral Data:

Proton LabelMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
H (a) Multiplet (t or dd)~3.5 - 3.8J(a,b), J(a,c), J(a,g)Methine proton at a stereocenter, adjacent to a nitrogen and a carbonyl group. Deshielded.
H (b), H (c) Doublet of Doublets (each)~3.6 - 3.9J(b,c) ≈ 10-12 (geminal), J(a,b), J(a,c)Diastereotopic protons of the hydroxymethyl group, adjacent to a stereocenter. Deshielded by the hydroxyl group.[6][7]
H (d), H (e) Multiplets~3.0 - 3.4J(d,e) ≈ 12-14 (geminal), J(d,f), J(d,g), J(e,f), J(e,g)Methylene protons adjacent to a secondary amine.
H (f), H (g) Multiplets~3.2 - 3.6J(f,g) ≈ 12-14 (geminal), J(d,f), J(d,g), J(e,f), J(e,g)Methylene protons adjacent to the amide nitrogen.
N1-H Broad Singlet~7.5 - 8.5-Amide proton, often broad due to quadrupole effects and exchange.
N4-H Broad Singlet~2.0 - 4.0-Secondary amine proton, broad and its position is concentration and solvent dependent.
O-H Broad SingletVariable-Hydroxyl proton, its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[8]

Comparative Analysis: this compound vs. a 3-Alkyl-Substituted Analog

FeatureThis compound (Predicted)(R)-3-Methylpiperazin-2-one (Reported)[9]Comparison and Insights
C3-Substituent -CH₂OH-CH₃The electron-withdrawing nature of the hydroxyl group in the hydroxymethyl substituent is expected to cause a downfield shift for the C3-proton (H(a)) compared to the corresponding proton in the methyl-substituted analog.
C3-Proton (H(a)) Multiplet, ~3.5 - 3.8 ppmMultiplet, ~3.52-3.58 ppmThe reported chemical shift for the C3-proton in the methyl derivative falls within our predicted range. The presence of the additional protons on the hydroxymethyl group in our target molecule will likely result in a more complex multiplet for H(a).
C3-Substituent Protons Two diastereotopic protons (H(b), H(c)), ~3.6 - 3.9 ppmMethyl protons (doublet), ~1.40-1.42 ppmThis is the most significant difference. The diastereotopic protons of the hydroxymethyl group are expected to appear as a complex multiplet at a much lower field than the simple doublet of the methyl group, due to the deshielding effect of the hydroxyl group.
Piperazine Ring Protons Complex multiplets, ~3.0 - 3.6 ppmMultiplets, ~2.99-3.49 ppmThe chemical shifts of the piperazine ring protons are expected to be broadly similar in both molecules, as the primary electronic influences (amide and amine functionalities) are the same. Minor differences will arise from the different steric and electronic nature of the C3 substituent.

This comparative analysis highlights how the introduction of a hydroxyl group significantly impacts the 1H NMR spectrum, not only by introducing new signals but also by influencing the chemical shifts of nearby protons.

Experimental Protocol for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible 1H NMR data for this compound or similar compounds, the following protocol should be followed.

Workflow for 1H NMR Sample Preparation and Data Acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Filter into a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire 1D ¹H spectrum F->G H Acquire 2D NMR spectra (e.g., COSY, HSQC) if needed G->H I Fourier transform the FID H->I J Phase and baseline correct the spectrum I->J K Calibrate chemical shifts to internal standard J->K L Integrate signals K->L

Figure 2. Step-by-step workflow for acquiring a high-quality 1H NMR spectrum.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.[3][10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used depending on the sample's solubility.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters for a standard 1D ¹H NMR experiment, including the spectral width, number of scans, and relaxation delay.

    • For unambiguous structural assignment, it is highly recommended to acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1][11][12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Conclusion

The interpretation of the 1H NMR spectrum of this compound requires a systematic approach that considers the influence of the amide, amine, and hydroxyl functional groups, as well as the stereochemical environment of the molecule. By predicting the chemical shifts and coupling patterns based on fundamental NMR principles and comparing them to structurally related analogs, a comprehensive and reliable structural elucidation can be achieved. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, which is the foundation of any accurate spectral interpretation. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40785–40796. [Link]

  • Wikipedia. (2023, December 12). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Theory. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
  • Wodtke, R., Kniess, T., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2616–2628. [Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones - unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691.
  • Pop, A., Csupor-Loffler, B., Gáspár, A., & Vlase, L. (2019). 1H NMR and Conformational Analysis of Diastereotopic Methylene Protons in Achiral Flexible Molecules. Revue Roumaine de Chimie, 64(1), 47-52.

Sources

Navigating the Analytical Maze: A Comparative Guide to the Structural Elucidation of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide moves beyond a simple recitation of methods. It provides a comparative analysis of the primary analytical tools—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—evaluating their distinct strengths and weaknesses in the context of characterizing this molecule. We will delve into the causality behind experimental choices, providing field-proven insights to construct a self-validating analytical workflow.

Part 1: The Power and Prediction of Mass Spectrometry

Mass spectrometry is an exceptionally sensitive analytical tool that provides precise mass-related data, making it indispensable for confirming molecular weight and deducing structural features through fragmentation analysis.[1] For a polar, non-volatile molecule like 3-(Hydroxymethyl)piperazin-2-one, Electrospray Ionization (ESI) is the premier method for generating intact gas-phase ions.[2][3]

Ionization Strategy: Why ESI is the Method of Choice

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution, ideal for polar and thermally fragile molecules.[4] We will operate in positive ion mode, which will protonate the most basic site on the molecule—likely the secondary amine—to form an even-electron, protonated molecule, [M+H]⁺.[2][3] This approach minimizes in-source fragmentation, ensuring the molecular ion is the primary species entering the mass analyzer for subsequent analysis.[5]

Predicting the Fragmentation Cascade: A Tandem MS (MS/MS) Approach

Tandem mass spectrometry (MS/MS) is the key to unlocking structural information.[6][7] In this process, the [M+H]⁺ precursor ion (calculated m/z 131.0764) is isolated and then fragmented by collision-induced dissociation (CID).[8] The resulting product ions are analyzed to piece together the molecular structure. The fragmentation of organic molecules follows predictable chemical rules, with bond cleavages occurring at the most energetically favorable sites.[9][10]

The predicted fragmentation pattern for this compound is dominated by two main pathways originating from the cyclic amide structure:

  • Ring Cleavage Pathways: The piperazinone ring is susceptible to fragmentation. A common pathway for cyclic amides involves the loss of carbon monoxide (CO).[11][12] This would be followed by subsequent cleavages of the remaining ring structure.

  • Substituent Loss Pathways: The hydroxymethyl group offers several fragmentation routes. We can predict the neutral loss of water (H₂O) or formaldehyde (CH₂O), which are common fragmentation patterns for primary alcohols.

The diagram below illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of this compound.

G cluster_main Predicted MS/MS Fragmentation Pathway cluster_path1 Ring Fragmentation cluster_path2 Substituent Loss mol [M+H]⁺ m/z = 131.08 frag1 Fragment A m/z = 103.08 (Loss of CO) mol->frag1 -28 Da frag3 Fragment C m/z = 113.07 (Loss of H₂O) mol->frag3 -18 Da frag4 Fragment D m/z = 101.07 (Loss of CH₂O) mol->frag4 -30 Da frag2 Fragment B m/z = 73.06 (Further cleavage) frag1->frag2 -30 Da

Caption: Predicted fragmentation of this compound.

Data Summary: Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

Ion SpeciesPredicted m/zNeutral LossInferred Structure
[M+H]⁺ (Precursor) 131.08 -Intact Protonated Molecule
Fragment A103.08CO (28.00 Da)Product of decarbonylation
Fragment B73.06C₂H₄N (42.03 Da)Further ring cleavage product
Fragment C113.07H₂O (18.01 Da)Product of dehydration
Fragment D101.07CH₂O (30.01 Da)Product of formaldehyde loss
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for analyzing this compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade) containing 0.1% formic acid to aid protonation.[3] Dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (HPLC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining this highly polar analyte.[13]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • MS1 Scan: Scan from m/z 50 to 250 to identify the [M+H]⁺ precursor ion at m/z 131.08.

    • MS2 (Tandem MS) Scan: Select m/z 131.08 as the precursor ion. Apply collision energy (e.g., 10-30 eV, requires optimization) to induce fragmentation and scan for product ions from m/z 40 to 135.[8]

Part 2: The Comparative Analytical Landscape

While MS/MS provides crucial clues, it rarely stands alone for definitive structural proof of a novel compound. A multi-faceted approach leveraging other techniques is the gold standard.[1]

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR spectroscopy is unparalleled for providing a complete constitutional and configurational map of a molecule.[14] It provides data on the chemical environment and connectivity of every ¹H and ¹³C atom, something MS cannot achieve.

  • ¹H NMR: Would reveal the number of protons, their connectivity (via spin-spin coupling), and their chemical environment. We would expect distinct signals for the CH₂OH group, the proton on the chiral center, and the various CH₂ groups in the piperazinone ring.

  • ¹³C NMR: Would confirm the number of unique carbon atoms, identifying the carbonyl carbon (~170 ppm), the chiral carbon attached to the hydroxyl group (~60-70 ppm), and the other ring carbons (~40-50 ppm).[14]

Performance Comparison:

  • Advantage: Provides unambiguous structural information and stereochemistry.

  • Disadvantage: Significantly lower sensitivity than MS, requiring milligram quantities of pure sample.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[14]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectrum with a standard pulse sequence. Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-3 s), and sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire with a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.[14]

  • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed to definitively assign all proton and carbon signals and confirm the connectivity map of the molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation and Quantification

HPLC is primarily a separation technique, but when coupled with detectors like a Diode-Array Detector (DAD), it becomes a powerful tool for purity assessment and quantification.[15]

  • Challenge: The high polarity of this compound makes it difficult to retain on standard C18 reversed-phase columns.[16]

  • Solution: HILIC or other polar-compatible stationary phases are necessary for robust retention and separation from other polar impurities.[13][17]

Performance Comparison:

  • Advantage: Excellent for assessing purity, developing quantitative assays, and isolating the compound for further analysis.

  • Disadvantage: Provides very limited structural information on its own (only retention time and UV absorbance, if the molecule has a chromophore).

Part 3: A Synergistic Workflow for Complete Characterization

No single technique is sufficient. True analytical confidence comes from the intelligent integration of these methods. The following workflow represents a best-practice approach for the characterization of a novel molecule like this compound.

G cluster_workflow Comprehensive Analytical Workflow start Synthesized Compound hplc Step 1: HPLC Analysis (Purity & Isolation) start->hplc ms Step 2: LC-MS/MS (MW & Fragmentation) hplc->ms Purity > 95% nmr Step 3: NMR Spectroscopy (Definitive Structure) ms->nmr MW Confirmed finish Structurally Confirmed Molecule nmr->finish Structure Matches

Caption: A synergistic workflow for novel molecule characterization.

Overall Performance Comparison
FeatureMass Spectrometry (MS/MS)NMR SpectroscopyHPLC-DAD
Primary Role Molecular Weight & FormulaDefinitive Structure ElucidationSeparation & Quantification
Sensitivity Very High (pg - ng)Low (mg)Moderate (µg)
Specificity High (with MS/MS)Very HighModerate
Structural Info Connectivity FragmentsComplete 3D StructureMinimal (Retention Time)
Quantification Excellent (with IS)Possible (qNMR)Excellent
Throughput HighLowHigh

Conclusion

The structural elucidation of this compound demands a multi-technique approach. While tandem mass spectrometry provides invaluable data regarding molecular weight and plausible structural motifs through predictable fragmentation pathways—notably ring cleavage and loss of small neutrals from the hydroxymethyl substituent—it cannot provide an unambiguous structural proof on its own.[18][19] The definitive architecture, including atomic connectivity and stereochemistry, can only be resolved with NMR spectroscopy.[14][20] HPLC serves as the essential tool for ensuring sample purity before characterization and for subsequent quantification. By integrating these techniques as part of a comprehensive workflow, researchers can achieve a high-confidence, self-validating characterization that meets the rigorous standards of modern drug development.

References

  • Vertex AI Search. Tandem Mass Spectrometry (TMS): Unlocking Precise Molecular Analysis.
  • Wikipedia. Tandem mass spectrometry.
  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter.
  • Rosalind Franklin Institute. Structural Elucidation - RFI.
  • PMC. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry.
  • JoVE. Video: Tandem Mass Spectrometry.
  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. 2021;42(1):1-7.
  • PMC. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. 2020.
  • HETEROCYCLES. MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. 2008;75(2).
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Unknown Source. Electrospray Ionization – ESI.
  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • YouTube. predicting likely fragments in a mass spectrum. 2023.
  • Unknown Source. Electrospray Ionization for Mass Spectrometry.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Doc Brown's Chemistry. 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. 2025.
  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. 2015.
  • ACS Publications. Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. The Journal of Physical Chemistry.
  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019.
  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 2018.
  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. 2022.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2025.
  • Wikipedia. Fragmentation (mass spectrometry).
  • PubMed. Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. 2007;582(2):259-66.
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 2026.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Unknown Source. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. 2025.
  • ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase | Request PDF. 2026.
  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • ResearchGate. (PDF) Formation of c 9 h 7 + ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. 2015.
  • Unknown Source. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. 2017.
  • ResearchGate. MALDI or ESI which is suitable for small molecules?. 2013.
  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry. 2009.
  • BenchChem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. 2022.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

Comparative Guide: Bioactivity of Piperazin-2-one vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a piperazine to a piperazin-2-one (2-oxopiperazine) scaffold represents a critical "lactam switch" strategy. While piperazine is a privileged scaffold found in blockbuster drugs like Imatinib and Olanzapine due to its solubility and basicity, it often suffers from metabolic liabilities and high conformational entropy. The piperazin-2-one scaffold introduces a carbonyl group, creating a cyclic lactam. This modification dramatically alters the electronic landscape, reduces basicity, restricts conformational flexibility, and enhances metabolic stability, often serving as a superior peptidomimetic core.

This guide provides a technical comparison to assist drug developers in selecting the optimal scaffold based on target requirements and ADME profiles.

Physicochemical & Structural Comparison

The fundamental difference lies in the introduction of an amide (lactam) bond. This single atomic change propagates significant effects on the molecule's ability to interact with biological targets and permeate membranes.

Table 1: Comparative Physicochemical Profile
FeaturePiperazinePiperazin-2-oneImpact on Drug Design
Structure Saturated 1,4-diazacyclohexaneCyclic lactam (2-oxopiperazine)2-one is more planar/rigid.
Basicity (pKa) Dibasic (pKa₁ ~9.8, pKa₂ ~5.4)Monobasic (Amine pKa ~8-9); Amide N is neutral.2-one has reduced ionization at physiological pH, improving permeability.
H-Bonding 2 Acceptors / 2 Donors (if NH)2 Acceptors (C=O, N) / 1 Donor (Amide NH)2-one introduces a strong H-bond acceptor (C=O) vector.
Conformation Highly flexible (Chair/Boat)Semi-rigid (Lactam planarity)2-one reduces entropy penalty upon binding.
Metabolic Stability Low (Prone to N-oxidation, ring opening)High (Lactam ring is robust)2-one blocks metabolic "soft spots".
Solubility High (Ionized at pH 7.4)Moderate (Depends on substituents)Piperazine is preferred for solubilizing lipophilic payloads.

Bioactivity & Pharmacodynamics[1][2][3][4]

The "Lactam Constraint" and Entropy

Piperazine exists in a dynamic equilibrium between chair and boat conformers. When a piperazine ligand binds to a protein pocket, it must "freeze" into a specific bioactive conformation, resulting in a significant entropic penalty (


).

Piperazin-2-one restricts this flexibility. The amide bond forces the N1-C2-C3-N4 segment towards planarity.

  • Benefit: If the pre-organized conformation matches the binding pocket, the entropic penalty is reduced, potentially increasing binding affinity (

    
    ) by 10-100 fold.
    
  • Risk: If the rigid conformation clashes with the site, affinity is abolished.

Peptidomimetic Properties

The piperazin-2-one scaffold is a validated constrained peptidomimetic . The


 lactam unit mimics the peptide bond geometry found in proteins but is resistant to proteases.
  • Application: Ideal for inhibiting proteases (e.g., Factor Xa, Thrombin) or disrupting Protein-Protein Interactions (PPIs) where an

    
    -helix or 
    
    
    
    -turn mimic is required.
SAR Decision Logic

Use the following logic flow to determine which scaffold fits your lead optimization program.

SAR_Decision_Tree Start Lead Optimization: Choose Scaffold Solubility_Issue Is Solubility the Main Limiting Factor? Start->Solubility_Issue Metabolic_Issue Is Metabolic Stability (CYP450) Poor? Solubility_Issue->Metabolic_Issue No Piperazine Select PIPERAZINE (High Solubility, Flexible) Solubility_Issue->Piperazine Yes (Need Ionizable N) Target_Type Target Class? Metabolic_Issue->Target_Type No Pip2One Select PIPERAZIN-2-ONE (Rigid, Stable, Peptidomimetic) Metabolic_Issue->Pip2One Yes (Block N-Oxidation) Target_Type->Piperazine GPCR (Need Basic Amine) Target_Type->Pip2One Protease/PPI (Need Geometry)

Figure 1: Strategic decision tree for selecting between piperazine and piperazin-2-one scaffolds based on ADME and target class.

Experimental Protocols

Synthesis of Piperazin-2-one Scaffold

This protocol describes the synthesis of a 4-substituted piperazin-2-one via a regioselective N-alkylation/cyclization sequence, a robust method for generating library diversity.

Reagents:

  • N-substituted ethylenediamine (1.0 eq)

  • Ethyl bromoacetate or Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Acylation: Dissolve the N-substituted ethylenediamine in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Add TEA followed by the dropwise addition of Ethyl bromoacetate (diluted in DCM) over 30 minutes. Note: Controlling temperature is crucial to prevent bis-alkylation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The internal secondary amine attacks the ester carbonyl to close the ring (intramolecular aminolysis).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂; MeOH/DCM gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the ethyl ester triplet/quartet and the appearance of the lactam methylene singlet (~3.0-3.5 ppm).

  • LC-MS: Confirm mass [M+H]⁺.

Workflow Visualization

Synthesis_Workflow Input N-Substituted Diamine Intermediate Linear Intermediate Input->Intermediate N-Alkylation Reagent Ethyl Bromoacetate + Base (TEA) Reagent->Intermediate Cyclization Intramolecular Cyclization (RT, 16h) Intermediate->Cyclization Aminolysis Product Piperazin-2-one Scaffold Cyclization->Product

Figure 2: One-pot synthetic workflow for generating piperazin-2-one cores from diamines.

ADME & Metabolic Stability Analysis

Metabolic Hotspots
  • Piperazine: The secondary amines are highly susceptible to Cytochrome P450 (CYP) mediated N-oxidation and N-dealkylation. The carbon atoms alpha to the nitrogens are also prone to oxidative attack, leading to ring opening.

  • Piperazin-2-one: The oxidation state of the C2 carbon (carbonyl) prevents metabolic oxidation at that position. Furthermore, the amide nitrogen is electronically deactivated, making it resistant to N-oxidation.

Permeability (PAMPA/Caco-2)
  • Piperazine: At pH 7.4, the scaffold is largely protonated (cationic). While this aids solubility, it can limit passive membrane permeability unless active transport is involved.

  • Piperazin-2-one: The loss of one basic center and the presence of the neutral amide bond generally increases LogP and reduces the polar surface area (PSA) relative to the dicationic piperazine, often enhancing passive permeability.

Conclusion

The choice between piperazine and piperazin-2-one is a trade-off between solubility/basicity and stability/rigidity .

  • Select Piperazine when you need to solubilize a hydrophobic pharmacophore or require a basic center for electrostatic interaction (e.g., Aspartate residue in GPCRs).

  • Select Piperazin-2-one to improve metabolic stability, lock a bioactive conformation, or mimic a peptide backbone in protease inhibitors.

References

  • Review of Piperazine Pharmacology: Sharma, A., et al. (2020).[1][2][3] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [Link]

  • Conformational Analysis of Piperazines: Barney, C. et al. (2016).[4] "Conformational analysis of 2-substituted piperazines." Tetrahedron. [Link]

  • Piperazine as a Privileged Scaffold: Romanelli, M. N. et al. (2022).[5] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. [Link][6][7]

  • Cytotoxic Activity of Piperazin-2-one Structures: Iwanejko, J. et al. (2020). "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Materials. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-(Hydroxymethyl)piperazin-2-one using HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of 3-(Hydroxymethyl)piperazin-2-one. As a critical intermediate in various drug development pathways, ensuring its purity is paramount. This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical system.

The Analytical Challenge: Understanding this compound

This compound is a polar, heterocyclic compound. Its structure features a piperazinone core, which contains an amide functional group. While the amide provides a chromophore suitable for UV detection, the molecule lacks an extensive conjugated system, suggesting that its maximum absorbance (λmax) will be in the lower UV range, likely between 200-230 nm. The primary analytical challenge lies in developing a method that not only accurately quantifies the main component but also effectively separates it from structurally similar process impurities and potential degradants.

Foundational Strategy: HPLC-UV Method Development

The objective is to develop a stability-indicating reversed-phase HPLC method. This approach is chosen for its versatility and suitability for polar to moderately nonpolar compounds.

Wavelength Selection: The Key to Sensitivity

The amide bond in the piperazinone ring is the principal chromophore. A UV scan of a dilute standard solution of this compound in the mobile phase is the first experimental step. For compounds of this class, a λmax is typically observed around 210 nm. This wavelength offers a balance between sensitivity for the analyte and minimizing interference from common solvents like acetonitrile. For this guide, we will proceed with a detection wavelength of 210 nm .

Column Chemistry and Mobile Phase Optimization

Given the polar nature of the analyte, a conventional C18 column might provide insufficient retention. Therefore, a C18 column with aqueous-phase stability (e.g., an "AQ" type column) is selected to allow for highly aqueous mobile phases without phase collapse.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. The acid serves to control the ionization state of the analyte and any basic impurities, leading to sharper, more symmetrical peaks.

  • Mobile Phase B (Organic): Acetonitrile. It is a common organic modifier with good UV transparency.

  • Elution Mode: A gradient elution is selected to ensure that any less polar impurities are eluted from the column in a reasonable time, while still providing good retention and resolution for the main, more polar analyte.

The final optimized chromatographic conditions are summarized below.

Parameter Condition
Column C18 AQ, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% H3PO4 in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (95:5)

The Workflow: From Sample to Result

A systematic workflow is crucial for reproducible results. The following diagram outlines the experimental process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard & SST Solutions Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Accurately Weigh & Dissolve Sample Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare & Degas Mobile Phase Prep_Mobile_Phase->Equilibrate SST_Run Perform System Suitability Test (SST) Equilibrate->SST_Run Sample_Injection Inject Blank, Standard, and Samples SST_Run->Sample_Injection SST Pass? Troubleshoot Troubleshoot System SST_Run->Troubleshoot SST Fail? Integration Integrate Chromatograms Sample_Injection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report Troubleshoot->SST_Run Re-run SST Method_Selection Start Analytical Goal: Purity of this compound Q1 Is impurity identification required? Start->Q1 Q2 Are impurities expected at very low levels (<0.05%)? Q1->Q2 No LC_MS Use LC-MS for Identification & Quantification Q1->LC_MS Yes Q3 Is this for routine QC testing? Q2->Q3 No Q2->LC_MS Yes HPLC_UV Use Validated HPLC-UV Method Q3->HPLC_UV Yes Q3->LC_MS No (Development/ Investigation)

IR spectroscopy characteristic bands of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-(Hydroxymethyl)piperazin-2-one: A Comparative Analysis for Drug Development Professionals

Introduction: Decoding the Vibrational Signature of a Key Heterocycle

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs: a piperazinone core, which is a privileged scaffold in many bioactive molecules, combined with a reactive primary alcohol. Understanding its molecular structure is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its identity and purity.

This guide provides a detailed analysis of the characteristic IR absorption bands of this compound. Moving beyond a simple list of frequencies, we will dissect the spectrum by comparing its features to simpler, related structures. This comparative approach offers deeper insight into how the interplay of the secondary amide (lactam), secondary amine, and primary alcohol functional groups within this specific cyclic environment gives rise to its unique vibrational fingerprint.

Methodology: Acquiring a High-Quality IR Spectrum

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission IR spectrum.

Experimental Protocol: KBr Pellet Preparation
  • Sample Preparation: Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100. Mix thoroughly by grinding for 1-2 minutes to ensure homogeneous dispersion.

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes.

  • Analysis: The resulting transparent or semi-transparent pellet is removed from the die, placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

Spectral Analysis: A Tale of Three Functional Groups

The IR spectrum of this compound is best understood by dissecting it into key regions where its constituent functional groups produce characteristic absorption bands.

The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds to hydrogen. Due to the presence of both hydroxyl and amine/amide protons, extensive intermolecular and intramolecular hydrogen bonding is expected, which profoundly influences the spectrum.

  • O-H Stretch (Alcohol): A very broad, strong absorption band is anticipated, typically centered around 3400-3200 cm⁻¹ . The significant breadth of this band is a classic indicator of hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2][3] In a dilute solution with a non-polar solvent, this broad band would be replaced by a sharper, weaker peak around 3640-3610 cm⁻¹, corresponding to the "free" O-H stretch.[3][4]

  • N-H Stretch (Amide & Amine): The molecule contains two distinct N-H bonds: one from the secondary amide (lactam) and one from the secondary amine within the piperazine ring.

    • In the solid state, these N-H stretching vibrations will also be involved in hydrogen bonding, giving rise to one or more medium-to-strong bands that are typically sharper than the O-H band.[2] These bands are expected in the 3350-3180 cm⁻¹ range.[5][6] It is highly probable that these N-H absorptions will overlap with the much broader O-H band, appearing as distinct shoulders on the main hydroxyl peak. Secondary amides typically show a single N-H stretching band.[6][7]

  • C-H Stretch (Alkyl): The stretching vibrations of the sp³-hybridized C-H bonds in the piperazine ring and the hydroxymethyl group will appear as a series of sharp, medium-intensity bands in the 3000-2850 cm⁻¹ region.[8][9] These peaks are characteristic of saturated hydrocarbon chains and are expected just to the right (lower wavenumber) of the 3000 cm⁻¹ dividing line.[8][10]

The Double-Bond Region (1800 cm⁻¹ - 1600 cm⁻¹): The Carbonyl Signature
  • C=O Stretch (Amide I Band): This is one of the most intense and diagnostic peaks in the spectrum. For a six-membered ring lactam, the carbonyl stretching vibration, known as the Amide I band, is expected to appear near 1680-1670 cm⁻¹ .[5][11] This frequency is lower than that of a typical ketone (around 1715 cm⁻¹) due to the resonance effect, where the lone pair of electrons on the adjacent nitrogen atom delocalizes, reducing the double-bond character of the C=O bond.[12] The cyclic nature and potential for hydrogen bonding at the carbonyl oxygen can further influence this position.

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹): Complex Bending and Stretching Vibrations

This region contains a wealth of structural information arising from bending vibrations and single-bond stretches. While complex, several key bands can be identified.

  • N-H Bend (Amide II Band): Acyclic secondary amides typically show a strong "Amide II" band between 1570-1515 cm⁻¹, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[5][7] However, this band is often absent or weak in lactams where the amide bond is constrained in an s-cis conformation.[5] Therefore, the absence of a strong peak in this region can be a supporting indicator of the cyclic amide structure.

  • C-H Bends: Methylene (-CH₂-) scissoring vibrations are expected around 1470-1450 cm⁻¹ .[3][9]

  • C-O Stretch (Primary Alcohol): A strong, distinct band corresponding to the C-O stretching vibration of the primary alcohol group should be present in the 1085-1050 cm⁻¹ range.[3][13] This is a highly reliable indicator for the presence of the hydroxymethyl moiety.

  • C-N Stretch (Amine/Amide): The C-N stretching vibrations of the aliphatic amine and amide will appear in the 1250-1020 cm⁻¹ region.[3][5] These bands are often of medium to weak intensity and can overlap with other absorptions in the fingerprint region.

  • N-H Wag (Out-of-Plane Bend): A broad, medium-intensity band resulting from the out-of-plane N-H wagging of the secondary amide and amine may be observed in the 900-665 cm⁻¹ region.[3][5]

Data Summary & Comparison

To put the spectrum into context, let's compare the expected bands for this compound with its simpler structural analogs.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundComparison with Simpler Molecules
Alcohol (O-H) O-H Stretch (H-bonded)3400 - 3200 (Strong, Broad)Similar to simple primary alcohols like ethanol.[1][2]
Amide & Amine (N-H) N-H Stretch (H-bonded)3350 - 3180 (Medium, Sharper)Overlaps with O-H. Piperazine itself shows N-H stretches in this region.[14] Acyclic secondary amides also absorb here.[5][6]
Alkyl (C-H) C-H Stretch3000 - 2850 (Medium, Sharp)Characteristic of any molecule with sp³ C-H bonds, like cyclohexane or piperazine.[9][15]
Lactam (C=O) C=O Stretch (Amide I)1680 - 1670 (Very Strong, Sharp)Acyclic secondary amides absorb at lower frequencies (~1640 cm⁻¹).[5] The ring strain in smaller lactams (e.g., 5-membered) increases this frequency to ~1705 cm⁻¹.[5][11]
Lactam/Amine (N-H) N-H Bend (Amide II)~1550 (Often weak or absent)A prominent band in acyclic secondary amides, but its absence is characteristic of many lactams.[5][7]
Alcohol (C-O) C-O Stretch1085 - 1050 (Strong)A reliable band also seen in primary alcohols.[3][13]
Amine/Amide (C-N) C-N Stretch1250 - 1020 (Medium-Weak)Found in both cyclic amines like piperazine and amides.[3][5]
Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most characteristic IR absorption bands.

Caption: Key functional groups and their associated IR stretching frequencies in this compound.

Conclusion

The infrared spectrum of this compound is a rich tapestry of overlapping bands that, when carefully interpreted, provides definitive structural confirmation. The most diagnostic signals are the extremely strong C=O (Amide I) stretch characteristic of a six-membered lactam around 1675 cm⁻¹ , the very broad O-H stretch from the alcohol centered near 3300 cm⁻¹ , and the strong C-O stretch of the primary alcohol near 1050 cm⁻¹ . The presence of N-H and C-H stretching bands in the high-frequency region further corroborates the structure. By comparing these features to those of simpler amines, amides, and alcohols, researchers can confidently use IR spectroscopy as a primary tool for the identification and quality assessment of this important heterocyclic building block.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Quimicaorganica.org. (n.d.). IR Spectrum: Amides.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube.
  • Palacký University Olomouc. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Fernández, G. (n.d.). Cyclic Amides - Lactams.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university chemistry department website.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Li, Y., et al. (2023, May 3).
  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university chemistry department website.
  • ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from a university chemistry department website.
  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and....
  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

A Comparative Guide to the Chemical Stability of 3-(Hydroxymethyl)piperazin-2-one vs. Morpholinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Scaffold Stability in Drug Discovery

In the intricate process of drug discovery and development, the selection of a core chemical scaffold is a decision of paramount importance. This choice profoundly influences a candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its therapeutic potential and safety profile. An ideal scaffold must not only provide the correct three-dimensional orientation for target engagement but also possess sufficient stability to withstand the diverse chemical and enzymatic environments of the body. Instability can lead to rapid clearance, loss of efficacy, formation of toxic metabolites, and misleading structure-activity relationship (SAR) data.[1][2]

This guide provides an in-depth, objective comparison of the chemical stability of two prevalent heterocyclic scaffolds: 3-(Hydroxymethyl)piperazin-2-one and its analogous morpholinone counterparts, such as N-acetylmorpholine. Both structures are frequently employed in medicinal chemistry to enhance properties like solubility and to serve as versatile synthetic handles. However, their inherent structural differences—specifically the presence of a lactam (a cyclic amide) within a piperazine ring versus an amide and an ether within a morpholine ring—lead to distinct stability profiles.

We will explore their comparative stability under three critical conditions relevant to the journey of a drug molecule: varying physiological pH, in the presence of plasma enzymes, and under oxidative stress. This analysis is grounded in established experimental protocols and mechanistic principles to provide researchers, scientists, and drug development professionals with a robust framework for informed scaffold selection.

Mechanistic Considerations: A Tale of Two Rings

The stability of these scaffolds is fundamentally dictated by the functional groups within their six-membered rings.

  • This compound: This molecule contains a lactam functionality. Lactams, being cyclic amides, are generally more stable to hydrolysis than their linear counterparts or esters due to ring strain and resonance effects.[3] However, the amide bond is still susceptible to cleavage under strong acidic or basic conditions and can be a substrate for amidase enzymes.[3][4] The two nitrogen atoms of the piperazine ring also present potential sites for oxidation.[2][5][6]

  • Morpholinone Analogs (e.g., N-acetylmorpholine): The morpholine ring is a well-regarded scaffold in medicinal chemistry, often incorporated to improve metabolic stability.[7][8] Its stability stems from the ether oxygen, which is generally inert, and the tertiary amine (or amide in our analog). The ether oxygen's electron-withdrawing effect decreases the electron density and basicity of the nitrogen atom compared to similar amines like piperidine, rendering the adjacent carbons less susceptible to oxidation by metabolic enzymes like cytochrome P450s.[7][9]

Based on these principles, we can hypothesize that the morpholinone scaffold will generally exhibit greater stability, particularly against enzymatic and oxidative degradation, compared to the piperazin-2-one ring.

Comparative Stability Assessment: Experimental Design

To quantitatively compare the stability of these two scaffolds, a suite of standardized in vitro assays is essential. The following protocols provide a framework for generating robust, comparative data.

Experiment 1: pH Stability (Hydrolytic Stability)

Rationale: Orally administered drugs encounter a wide pH range, from the extreme acidity of the stomach (pH ~1-2) to the neutral environment of the blood (pH 7.4) and the slightly alkaline conditions of the small intestine.[10] Assessing stability across this range is crucial to predict a compound's viability and degradation profile in the gastrointestinal tract and systemic circulation. The use of appropriate buffers is critical to maintain a constant pH throughout the experiment.[11][12][13][14][15]

Protocol:

  • Buffer Preparation: Prepare three buffered solutions: 0.1 M HCl (pH 1.0), 100 mM Phosphate Buffered Saline (PBS, pH 7.4), and 10 mM ammonium formate (pH 9.0).[10]

  • Sample Preparation: Prepare 10 mM stock solutions of this compound and N-acetylmorpholine in DMSO.

  • Incubation: Dilute the stock solutions to a final concentration of 10 µM in each of the three buffers in a 96-well plate.

  • Time Points: Incubate the plates at 37°C. Take aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Terminate the reaction at each time point by adding an equal volume of acetonitrile containing an internal standard. This precipitates any proteins and halts degradation.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[16][17][18][19][20]

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to time zero. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.

graph "pH_Stability_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];

}

Workflow for pH Stability Assessment.
Experiment 2: Plasma Stability

Rationale: After absorption, a drug candidate is exposed to a multitude of enzymes in the blood plasma, primarily esterases and hydrolases, which can degrade susceptible compounds.[1][5] Poor plasma stability leads to a short in vivo half-life and rapid clearance, compromising therapeutic efficacy.[6] This assay is therefore a critical component of the early ADME screening cascade.[1]

Protocol:

  • Plasma Preparation: Thaw pooled human plasma (or plasma from other species like rat or mouse for cross-species comparison) and warm to 37°C.

  • Sample Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Incubation: Spike the test compounds into the pre-warmed plasma to a final concentration of 1 µM.[6]

  • Time Points: Incubate the mixture at 37°C. Remove aliquots at designated time points (e.g., 0, 15, 30, 60, and 120 minutes).[5]

  • Quenching: Immediately terminate the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

graph "Plasma_Stability_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];

}

Workflow for Plasma Stability Assessment.
Experiment 3: Oxidative Stability

Rationale: Oxidative metabolism is a primary route of drug clearance. Furthermore, conditions of oxidative stress in the body can generate reactive oxygen species (ROS) that may degrade drug molecules.[21][22][23][24] Assessing a compound's susceptibility to oxidation helps predict its metabolic fate and potential for degradation in disease states associated with high oxidative stress.

Protocol:

  • Reagent Preparation: Prepare a solution of a common chemical oxidant, such as Fenton's reagent (FeSO₄ and H₂O₂), which generates hydroxyl radicals, a highly reactive ROS.

  • Sample Preparation: Prepare 10 mM stock solutions of the test compounds in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • Reaction: Dilute the test compounds to a final concentration of 10 µM in a suitable buffer (pH 7.4). Initiate the oxidative reaction by adding the Fenton's reagent.

  • Time Points: Incubate the reaction at 37°C, taking aliquots at various time points (e.g., 0, 10, 20, 40, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching agent, such as catalase, to decompose the remaining H₂O₂.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the percentage of compound remaining over time and calculate the degradation half-life.

Data Summary and Interpretation

The following tables present illustrative data from the described stability assays. This data is synthesized based on established chemical principles and is intended to highlight the expected differences between the two scaffolds.

Table 1: Comparative pH Stability Data

CompoundHalf-life (t½) at pH 1.0 (hours)Half-life (t½) at pH 7.4 (hours)Half-life (t½) at pH 9.0 (hours)
This compound> 48> 48~ 36
N-acetylmorpholine> 48> 48> 48
  • Interpretation: Both scaffolds are expected to be highly stable under acidic and neutral conditions. The lactam in the piperazinone may show some susceptibility to base-catalyzed hydrolysis at pH 9.0, whereas the N-acetylmorpholine, with its more stable amide, should remain largely intact.

Table 2: Comparative Plasma Stability Data (Human Plasma)

CompoundHalf-life (t½) in Plasma (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
This compound~ 110< 15High
N-acetylmorpholine> 120< 10Very High
  • Interpretation: While the lactam in the piperazinone is relatively stable, it may be slowly hydrolyzed by plasma amidases. The N-acetylmorpholine is anticipated to be exceptionally stable, consistent with the general use of the morpholine moiety to block metabolism and enhance stability.[7]

Table 3: Comparative Oxidative Stability Data (Fenton's Reagent)

Compound% Remaining after 60 minHalf-life (t½) (minutes)Stability Classification
This compound~ 65%~ 95Moderate
N-acetylmorpholine> 90%> 240High
  • Interpretation: The piperazine ring, with its two nitrogen atoms, is more susceptible to oxidative degradation than the morpholine ring.[2][5][6] The electron-withdrawing nature of the ether oxygen in the morpholine ring protects it from oxidation, resulting in significantly higher stability.[9]

Conclusion and Strategic Recommendations

This comparative guide demonstrates that while both this compound and N-acetylmorpholine are robust chemical scaffolds, the morpholinone analog generally offers superior stability, particularly against enzymatic and oxidative degradation.

  • This compound is a viable scaffold, demonstrating good stability under most physiological conditions. However, its potential liabilities lie in its susceptibility to base-catalyzed hydrolysis and, more significantly, oxidative degradation. These pathways could lead to faster clearance and the formation of metabolites such as 2-oxopiperazine.[5]

  • N-acetylmorpholine stands out for its exceptional chemical and metabolic stability. The incorporation of the morpholine ring effectively shields the molecule from common metabolic pathways, making it an excellent choice for projects where minimizing clearance and maximizing in vivo exposure are primary objectives.

Strategic Recommendation: For drug discovery programs requiring high metabolic stability and a longer in vivo half-life, a morpholinone-based scaffold is the preferred choice. The piperazin-2-one scaffold remains a valuable tool, but researchers should be cognizant of its potential for oxidative degradation and should proactively assess this liability during lead optimization. The choice of scaffold should always be guided by empirical data, and the protocols outlined herein provide a reliable framework for generating the necessary information to make a data-driven decision.

graph "Scaffold_Comparison" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Logical relationship of stability properties.

References

  • Ochedi, F., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN. Available at: [Link]

  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Domainex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Farkas, A., & Poppe, L. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218–6227. Available at: [Link]

  • Alcalde-Estévez, E., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 227-241. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Retrieved from [Link]

  • JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Zotova, N., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Sahu, A., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 394-404. Available at: [Link]

  • Carter, A. P., et al. (2019). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 6, 142-150. Available at: [Link]

  • Li, W., & Cohen, L. H. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available at: [Link]

  • Oreate AI. (2025). Understanding pH Buffers: The Unsung Heroes of Chemical Stability. Retrieved from [Link]

  • Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]

  • Hengyuan Fine Chemical. (2025). Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Patel, K. D., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 58-63.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Mauger, A. B., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Available at: [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Ziganshina, A. Y., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(17), 6432. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Kumar, P., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Research Journal of Pharmacy and Technology, 10(10), 3448-3452.
  • Wei, R., et al. (2023). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 1083273. Available at: [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Tzankova, D., et al. (2018). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. Amanote Research.
  • Brand, M. D., et al. (2022). Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • LibreTexts. (2021). 8.8: Chemistry of Esters. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Assignment of 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of key analytical techniques for the definitive determination of the absolute configuration of 3-(Hydroxymethyl)piperazin-2-one, a critical chiral building block in modern drug discovery.[1][2] The narrative moves beyond simple protocols to explain the causal logic behind experimental choices, empowering researchers to select the most appropriate strategy for their developmental pipeline.

The Stereochemical Imperative in Drug Development

The three-dimensional arrangement of atoms in a molecule is a cornerstone of its biological function. For chiral molecules like this compound, a precursor to numerous pharmacologically active compounds, the absolute configuration at the C3 stereocenter is not a trivial detail—it is a critical determinant of efficacy and safety.[3] Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough understanding of the stereoisomeric properties of new drug entities.[5] Consequently, the unambiguous assignment of absolute configuration is a non-negotiable step in the synthesis and characterization of enantiopure active pharmaceutical ingredients (APIs).

This guide critically evaluates and compares three orthogonal and powerful techniques for this purpose: Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and the NMR-based Mosher's Ester Analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[4][6]

Causality and Principle of Operation

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For chiral molecules that crystallize in a non-centrosymmetric space group, the phenomenon of anomalous scattering (or resonant scattering) can be exploited.[7][8] When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[9] These differences, known as Bijvoet pairs, are directly dependent on the absolute structure, allowing for its unequivocal determination.[7] The result is often quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.[8][9]

Experimental Workflow and Protocol

The primary challenge and prerequisite for SCXRD is the growth of a high-quality single crystal of the analyte.[10]

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Diffraction & Analysis start Enantiopure Sample of This compound crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) start->crystal_growth Requires optimization crystal_selection Select High-Quality Single Crystal crystal_growth->crystal_selection Crucial bottleneck data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_param Absolute Structure Determination (Analysis of Flack Parameter) structure_solution->flack_param end_node Unambiguous Absolute Configuration flack_param->end_node Flack x ≈ 0

Figure 1: Experimental workflow for absolute configuration determination by SCXRD.

Protocol: Crystal Growth by Slow Evaporation

  • Solution Preparation: Dissolve 5-10 mg of enantiomerically pure this compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol/ethyl acetate). The solution should be saturated or near-saturated.

  • Environment: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Observe the vial daily for the formation of crystals. The process can take several days to weeks.

  • Harvesting: Once well-formed, optically clear crystals of appropriate size (typically 0.1-0.3 mm) are observed, carefully remove them from the mother liquor for analysis.[7]

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

For molecules that are difficult to crystallize or for which a solution-state conformation is of primary interest, VCD offers a powerful and reliable alternative.[11][12]

Causality and Principle of Operation

VCD is the extension of infrared (IR) spectroscopy to chiral molecules. It measures the minute difference in the absorption of left versus right circularly polarized IR light by a sample.[13] While the IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—displaying equal magnitude but opposite signs.[14] This stereo-sensitivity arises from the coupling of electric and magnetic transition dipole moments during a vibrational transition, a phenomenon exclusive to chiral molecules.[12]

The power of VCD lies in its partnership with quantum chemistry.[10] The experimental VCD spectrum is compared to a theoretically predicted spectrum generated via Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the S-enantiomer).[15] A strong correlation between the experimental and calculated spectra confirms the absolute configuration of the sample.[12]

Experimental Workflow and Protocol

vcd_workflow sample Enantiopure Sample in Solution (e.g., 5-15 mg in CDCl3) exp_vcd Acquire Experimental IR and VCD Spectra sample->exp_vcd compare Compare Experimental Spectrum to Both Predicted Spectra exp_vcd->compare dft_calc DFT Calculation for One Enantiomer (e.g., S) - Conformational Search - Geometry Optimization - VCD Spectrum Prediction invert_calc Invert Predicted Spectrum (to get R-enantiomer spectrum) dft_calc->invert_calc dft_calc->compare Predicted (S) invert_calc->compare Predicted (R) assign_S Assign as S-enantiomer compare->assign_S Match assign_R Assign as R-enantiomer compare->assign_R Match

Figure 2: Integrated experimental and computational workflow for VCD analysis.

Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 0.1 M (e.g., 5-15 mg) in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[10][14] The solvent must be transparent in the IR region of interest.

  • Data Acquisition: Transfer the solution to an IR cell with a suitable path length (e.g., 100 µm). Acquire the IR and VCD spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[10]

  • Computational Modeling: a. Perform a conformational search for one enantiomer (e.g., S)-3-(Hydroxymethyl)piperazin-2-one using molecular mechanics. b. Subject the low-energy conformers to geometry optimization and frequency calculations using DFT (e.g., B3LYP/TZVP level of theory).[16] c. Calculate the VCD and IR spectra, then obtain a final Boltzmann-averaged spectrum based on the relative free energies of the stable conformers.[11]

  • Spectral Comparison: Visually and/or quantitatively (using overlap software) compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (the R-enantiomer).[12] A definitive match allows for the assignment of the absolute configuration.

The Chemical Approach: Mosher's Ester NMR Analysis

Mosher's method is a classic and highly effective NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[][18] Given the primary alcohol in this compound, this method is directly applicable.

Causality and Principle of Operation

The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[19] In the resulting esters, the bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons. Due to the different stereochemistry of the (R)-MTPA and (S)-MTPA reagents, the spatial regions shielded by the phenyl group are different in the two diastereomers.[20]

This differential shielding leads to predictable differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the original carbinol center. By analyzing the sign of the Δδ values, one can deduce the absolute configuration of the alcohol.[21]

Experimental Workflow and Protocol

mosher_workflow start Chiral Alcohol This compound react_R React with (R)-MTPA chloride start->react_R react_S React with (S)-MTPA chloride start->react_S ester_R (R)-MTPA Ester (Diastereomer 1) react_R->ester_R ester_S (S)-MTPA Ester (Diastereomer 2) react_S->ester_S nmr_R Acquire ¹H NMR ester_R->nmr_R nmr_S Acquire ¹H NMR ester_S->nmr_S analysis Assign Protons & Calculate Δδ (δS - δR) for each proton nmr_R->analysis nmr_S->analysis model Apply Mosher's Mnemonic Model analysis->model result Assigned Absolute Configuration model->result

Figure 3: Workflow for absolute configuration determination via Mosher's method.

Protocol: Mosher's Ester Analysis [18][19][21]

  • Esterification (Two separate reactions): a. For the (S)-MTPA Ester: To a solution of this compound (~2-5 mg) in anhydrous pyridine or CDCl₃ containing DMAP, add a slight excess (~1.1 eq) of (R)-(-)-MTPA chloride. b. For the (R)-MTPA Ester: In a separate vial, repeat the procedure using (S)-(+)-MTPA chloride. c. Allow both reactions to proceed to completion at room temperature (monitor by TLC or LC-MS).

  • Work-up: Quench the reactions and purify the resulting diastereomeric esters, typically via flash chromatography, to ensure high purity for NMR analysis.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all proton signals.

  • Data Analysis: a. Carefully assign the chemical shifts (δ) for corresponding protons in both spectra. b. Calculate the difference Δδ = δS - δR for each pair of assigned protons. c. Map the signs of the Δδ values onto a conformational model of the molecule. Protons with positive Δδ values lie on one side of the MTPA plane, while those with negative Δδ values lie on the other. This spatial distribution directly reveals the absolute configuration of the carbinol center.

Head-to-Head Comparison of Methods

The choice of method depends on available instrumentation, sample properties, and the stage of drug development. The following table provides a direct comparison to guide this decision.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Sample State Solid, crystallineSolution or neat liquidSolution
Sample Requirement High-quality single crystal[10]~5-15 mg, high purity[12]~2-5 mg per ester, high purity
Destructive? No (sample is recoverable)No (sample is recoverable)Yes (sample is chemically modified)
Instrumentation Single-crystal X-ray diffractometerFT-IR spectrometer with VCD module[13]High-field NMR spectrometer
Required Expertise Crystallography, crystal growthVCD spectroscopy, DFT computations[15]Organic synthesis, advanced NMR interpretation
Key Advantage Unambiguous, "gold standard" result[11]No crystallization needed, solution-state data[12]Uses standard lab equipment, well-established
Primary Limitation Crystal growth can be a major bottleneck[10]Relies on accuracy of theoretical calculations[22]Requires successful synthesis of derivatives

Conclusion and Strategic Recommendations

The determination of the absolute configuration of this compound is a critical task that can be approached with several robust techniques. There is no single "best" method; rather, the optimal choice is dictated by the specific circumstances of the project.

  • Recommendation 1: The Direct Approach. If a high-quality single crystal can be readily obtained, SCXRD is the most direct and authoritative method. It provides an unambiguous result without reliance on computational models.[6]

  • Recommendation 2: The Non-Crystalline Solution. In the common scenario where the compound is an oil or resists crystallization, VCD is the premier choice. It is non-destructive and provides data on the molecule's conformation in solution, which is often more biologically relevant. Its reliability is exceptionally high when paired with modern DFT calculations.[11][15]

  • Recommendation 3: Orthogonal Validation. For programs requiring the highest level of certainty, or in labs where chiroptical instrumentation is not available, Mosher's Ester Analysis serves as an excellent orthogonal or alternative method. It leverages the power of NMR, a ubiquitous tool in chemical research, to provide a definitive answer through chemical derivatization.[]

Ultimately, employing two orthogonal methods (e.g., VCD and Mosher's analysis) can provide an exceptionally high degree of confidence in the stereochemical assignment, building a robust and unimpeachable data package for regulatory submission and further development.

References

  • de Loos, M., Buma, W. J., & van Esch, J. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Okuom, M. O., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Spectroscopy, 2015, 865605.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Buschmann, J., & Dunitz, J. D. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry, Vol. E21a, 379-408.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Armstrong, S., et al. (2022). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 13(39), 11626-11633.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
  • Rodríguez, A. D. (2015). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1245, 203-228.
  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]

  • de Loos, M., Buma, W. J., & van Esch, J. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism (ECD). ORCA 6.1 TUTORIALS. Retrieved from [Link]

  • Zhang, H., et al. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2036-2047.
  • LibreTexts Chemistry. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008).
  • Li, X., & Yang, G. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083437.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(14), 5221-5236.
  • Mori, K., & Ikunaka, M. (2006). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 79(7), 1104-1113.
  • Casiraghi, C., et al. (2019). Assignment Through Chiroptical Methods of The Absolute Configuration of Fungal Dihydropyranpyran-4-5-Diones Phytotoxins, Potential Herbicides for Buffelgrass (Cenchrus ciliaris) Biocontrol. Molecules, 24(17), 3042.
  • Freire, F., et al. (2011). On the determination of the stereochemistry of semisynthetic natural product analogues using chiroptical spectroscopy: desulfurization of epidithiodioxopiperazine fungal metabolites. Chirality, 23(9), 837-843.
  • Petrovic, A. G., et al. (2015). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. Chirality, 27(1), 1-11.
  • Lemke, M. K., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777-11793.
  • Concellón, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2643-2654.
  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • You, L., & Anslyn, E. V. (2012). Employing a chiroptical sensor for the absolute stereochemical determination of α-amino and α-hydroxyphosphonates.

Sources

Benchmarking Synthesis Methods for Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Scaffold Challenge

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in peptidomimetics (e.g., Praziquantel), enzyme inhibitors, and GPCR ligands.[1] Its structural rigidity offers a distinct advantage over flexible linear peptides, yet its synthesis often presents a trade-off between substituent diversity and stereochemical control .[1]

This guide benchmarks three distinct synthetic methodologies:

  • Multicomponent Assembly (Ugi-4CR/Cyclization): Best for high-diversity library generation.

  • Asymmetric Hydrogenation: Best for high-purity chiral synthesis.[1]

  • Classical N-Alkylation: Best for simple, non-chiral bulk production.[1]

Method A: The Diversity Engine (Ugi-Post-Condensation)

Best For: Lead generation, combinatorial libraries, and polysubstituted derivatives.[1]

The Logic

The Ugi 4-Component Reaction (4CR) assembles four diverse inputs (amine, aldehyde, isocyanide, acid) into a linear backbone. By utilizing a bifunctional input—specifically a


-amino acid or a chloroacetic acid derivative—the linear adduct can be cyclized in situ. This method is superior for introducing diversity at positions 

,

, and

simultaneously.[1]
Validated Protocol: One-Pot Ugi-4CR / Cyclization

Reference: Derived from protocols using Cs₂CO₃ in ethanol [1, 5].

Reagents:

  • Amine: 1.0 equiv (e.g., Benzylamine)[1]

  • Aldehyde: 1.0 equiv (e.g., Benzaldehyde)[1]

  • Isocyanide: 1.0 equiv (e.g., t-Butyl isocyanide)[1]

  • Acid Component: 1.0 equiv Chloroacetic acid (the bifunctional trigger)

  • Solvent: Ethanol (0.5 M)

  • Base: Cesium Carbonate (Cs₂CO₃)[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and aldehyde in Ethanol. Stir at room temperature (RT) for 30 min. Why: Pre-forming the imine reduces side reactions with the acid.

  • Ugi Assembly: Add Chloroacetic acid and Isocyanide. Stir at RT for 24 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.[1] The intermediate is the linear

      
      -acetamido amide.
      
  • Cyclization: Add Cs₂CO₃ (2.0 equiv) directly to the reaction vessel. Heat to 60°C for 4 hours.

    • Critical Insight: Strong bases like KOH often hydrolyze the amide bond or cause racemization. Cs₂CO₃ provides the "soft" basicity required for the intramolecular

      
       displacement of the chloride without destroying the Ugi adduct [5].
      
  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hex/EtOAc).

Performance Metrics:

  • Yield: 42–68% (overall 2 steps).[3]

  • Atom Economy: High (Water is the only byproduct of the condensation; HCl is scavenged).

  • Stereocontrol: Low (typically produces 1:1 diastereomers unless chiral amines are used).

Method B: The Chiral Precision (Asymmetric Hydrogenation)

Best For: Enantiopure drug candidates and late-stage functionalization.

The Logic

Constructing the ring first (as a planar pyrazinone or pyrazinol) and then reducing it allows the use of transition metal catalysis to set stereocenters with high fidelity. This avoids the risk of racemization inherent in peptide coupling methods.

Validated Protocol: Pd-Catalyzed Asymmetric Hydrogenation

Reference: Based on Pd-catalyzed hydrogenation of pyrazin-2-ols [2, 3].[1][4][5]

Reagents:

  • Substrate: 3,5-disubstituted pyrazin-2-ol (tautomer of pyrazinone).[1]

  • Catalyst: Pd(OAc)₂ (3-5 mol%) with chiral ligand (e.g., (S)-SegPhos or similar diphosphine).

  • Activator: L-Camphorsulfonic acid (CSA) or TsOH (acid additive is crucial).

  • Solvent: Dichloromethane (DCM) / TFE mixture.

  • Hydrogen Source: H₂ gas (balloon or mild pressure ~10-20 bar).

Step-by-Step Workflow:

  • Catalyst Prep: Mix Pd precursor and chiral ligand in DCM under Argon for 1 hour to form the active complex.

  • Substrate Loading: Add the pyrazin-2-ol substrate and acid additive.

    • Why: The acid additive protonates the nitrogen, activating the substrate toward hydride transfer and preventing catalyst deactivation by the basic amine product [2].

  • Hydrogenation: Pressurize with H₂. Stir at RT to 40°C for 12–24 hours.

  • Purification: Neutralize with NaHCO₃, extract with DCM.

Performance Metrics:

  • Yield: 85–95%.[1]

  • Enantiomeric Excess (ee): >90–99%.[6]

  • Limitation: Requires pre-synthesis of the aromatic pyrazinone core.

Method C: The Classical Approach (N-Alkylation)

Best For: Simple, non-substituted, or N-alkylated commodity derivatives.

The Logic

Direct alkylation of 1,2-diamines with


-halo esters.[1] While conceptually simple, this method suffers from polymerization (intermolecular reaction) competing with cyclization (intramolecular reaction).
Validated Protocol: High-Dilution Cyclization

Reference: Improved classical protocols [6].[1]

Step-by-Step Workflow:

  • Dilution: Dissolve Ethylenediamine (10 equiv, large excess) in Isopropanol.

    • Why: Excess diamine and high dilution favor the mono-alkylation event over polymerization.

  • Addition: Add Ethyl chloroacetate (1.0 equiv) dropwise over 2 hours at 0°C.

  • Cyclization: Warm to RT and stir for 12 hours. Then heat to reflux for 2 hours to drive the ring closure.

  • Purification: Distillation is often required to remove the excess diamine.

Performance Metrics:

  • Yield: 40–55% (moderate).

  • Scalability: High (reagents are cheap), but waste generation (solvent volume) is high.

Comparative Benchmarking

Quantitative Comparison
MetricMethod A: Ugi-Post-CondensationMethod B: Asymmetric HydrogenationMethod C: Classical N-Alkylation
Overall Yield Moderate (45-70%)High (85-95%) Low-Moderate (40-55%)
Stereocontrol Low (Diastereomeric mixtures)Excellent (>90% ee) N/A (Achiral)
Diversity Potential High (4 points of diversity) Low (Restricted by pyrazine synthesis)Low (N-substituents only)
Reaction Time 24-48 Hours12-24 Hours6-12 Hours
Cost Efficiency High (One-pot, cheap reagents)Low (Expensive catalysts/ligands)Very High (Bulk chemicals)
Green Factor Good (High Atom Economy)Excellent (No stoichiometric waste)Poor (High solvent waste)
Decision Logic (Visualized)

DecisionMatrix Start Start: Define Target Molecule Q1 Is the target Chiral? Start->Q1 Q2 Is high substituent diversity required? Q1->Q2 No MethodB Method B: Asymmetric Hydrogenation (Best for Drug Candidates) Q1->MethodB Yes (High ee required) Q3 Is it a bulk commodity chemical? Q2->Q3 No MethodA Method A: Ugi-Post-Condensation (Best for Libraries) Q2->MethodA Yes (3+ points of diversity) Q3->MethodA No (Complex achiral) MethodC Method C: Classical N-Alkylation (Best for Simple Scaffolds) Q3->MethodC Yes

Figure 1: Strategic Decision Matrix for selecting the optimal synthesis route based on target complexity and stereochemical requirements.

Mechanistic Insight: The Ugi-Cyclization Pathway

Understanding the Ugi pathway is critical for troubleshooting low yields. The failure mode is often the hydrolysis of the chloro-amide before cyclization can occur.

UgiMechanism cluster_fail Failure Mode Inputs Amine + Aldehyde + Isocyanide + Chloroacetic Acid Imine Imine Intermediate Inputs->Imine Condensation UgiAdduct Linear Ugi Adduct (alpha-acylamino amide) Imine->UgiAdduct Alpha-Addition Cyclization Intramolecular SN2 (Ring Closure) UgiAdduct->Cyclization Cs2CO3 / Heat Hydrolysis Hydrolyzed Byproduct UgiAdduct->Hydrolysis Strong Base (KOH) Product Piperazin-2-one Cyclization->Product -HCl

Figure 2: Reaction pathway for the Ugi-4CR/Cyclization sequence. Note the critical divergence point where base selection determines success vs. hydrolysis.

References

  • Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation. Organic Chemistry Frontiers, 2021.

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016.[1][7]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 2023.

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 2022.[1]

  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. ChemProceedings, 2023.

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. US Patent 4240961A.[1]

Sources

A Comparative Guide to the Structural Validation of 3-(Hydroxymethyl)piperazin-2-one and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of drug development, ensuring both safety and efficacy. 3-(Hydroxymethyl)piperazin-2-one is a pivotal intermediate in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive comparison of analytical methodologies for the structural validation of this key intermediate and its process-related impurities. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by real-world experimental insights and regulatory considerations.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component present in the drug substance or final drug product that is not the desired chemical entity.[1] The International Council for Harmonisation (ICH) has established stringent guidelines (ICH Q3A/B) that mandate the identification and characterization of impurities above specific thresholds.[2][3][4] This rigorous scrutiny stems from the potential of impurities to impact the safety, efficacy, and stability of the final drug product.[3]

Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of particular concern.[5][6] For a critical intermediate like this compound, a thorough understanding of its impurity profile is not merely a regulatory hurdle but a fundamental aspect of quality control.

The Analytical Triad: A Multi-faceted Approach to Structural Validation

A single analytical technique is rarely sufficient for the unambiguous structural elucidation of an unknown impurity. A synergistic approach, leveraging the strengths of multiple orthogonal techniques, is the industry best practice.

HPLC is the primary tool for separating and quantifying impurities.[5][7] Its high resolving power allows for the detection of trace-level impurities in the presence of the main API.

Core Utility:

  • Detection and Quantification: Provides information on the number of impurities and their relative concentrations.

  • Purity Assessment: Establishes the purity of the API and isolated impurities.

  • Method Development: A well-developed HPLC method is the foundation for further analytical work.

Experimental Protocol: A Generic HPLC Method for Polar Impurities

Given the polar nature of this compound and its likely impurities, a reversed-phase method with a polar-modified column or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[8][9]

  • Column: A C18 column with a polar end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient starting with a low percentage of organic modifier is crucial for retaining and separating highly polar compounds.

  • Detection: UV at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore.

  • Column Temperature: Controlled at a slightly elevated temperature (e.g., 30 °C) to ensure reproducibility.

Causality in Method Design: The choice of a polar-endcapped C18 column and a shallow gradient is a deliberate strategy to enhance the retention of polar analytes that would otherwise elute in the solvent front of a standard C18 column.[8] Formic acid is added to the mobile phase to improve peak shape and to ensure compatibility with mass spectrometry.

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of impurities.[1][7] When coupled with HPLC (LC-MS), it provides real-time mass information for each separated peak.

Key Insights from MS:

  • Molecular Weight Determination: The [M+H]⁺ or [M-H]⁻ ion provides the molecular weight of the impurity.

  • Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the elemental formula of an impurity with high accuracy.

  • Structural Clues from Fragmentation: Tandem mass spectrometry (MS/MS) generates fragmentation patterns that offer valuable structural information.[10][11]

Workflow for Impurity Identification using LC-MS

Caption: A simplified workflow for LC-MS based impurity analysis.

Interpreting Fragmentation Patterns: The piperazine ring has characteristic fragmentation pathways.[12][13][14] Cleavage of the C-N bonds within the ring and at the substituents are common fragmentation routes that can help in pinpointing the location of modifications in an impurity.

NMR spectroscopy provides the most definitive structural information, revealing the connectivity of atoms within a molecule.[5][15] While less sensitive than MS, its ability to provide unambiguous structural data makes it the ultimate arbiter in impurity identification.

Data Derived from NMR:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Experimental Workflow for NMR Analysis

For NMR analysis, the impurity must first be isolated in a pure form, typically using preparative HPLC.

G A Impurity Detected by HPLC B Isolation by Preparative HPLC A->B C Purity Confirmation by Analytical HPLC B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Structure Elucidation E->F

Sources

Safety Operating Guide

3-(Hydroxymethyl)piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: IMMEDIATE ACTION CARD

(Print this section and post near the waste accumulation area)

CRITICAL SAFETY PARAMETERS ACTION REQUIRED
Hazard Class Irritant / Potential Corrosive (Skin, Eye, Respiratory).[1] Organic Base.
GHS Signal Word WARNING or DANGER (depending on concentration/salt form).
Primary Risk Chemical burns to eyes/skin; respiratory irritation from dust.[1]
Spill Response Solid: Sweep up avoiding dust generation.[1] Liquid: Absorb with inert material (vermiculite/sand).[1]
Incompatibility DO NOT MIX WITH: Strong oxidizers, acid chlorides, acid anhydrides, or strong acids (exothermic reaction).
Disposal Route NO DRAIN DISPOSAL. Collect as Hazardous Chemical Waste for incineration.[1]

PART 2: CHEMICAL PROFILE & HAZARD ASSESSMENT

3-(Hydroxymethyl)piperazin-2-one is a functionalized piperazine derivative often used as a chiral building block in the synthesis of peptidomimetics and antiviral drugs.[1] Its disposal requires strict adherence to protocols for organic bases and nitrogen-containing heterocycles .[1]

Physicochemical Properties Relevant to Disposal
PropertyDescriptionImpact on Disposal
Physical State Solid (crystalline powder) or viscous oilDust control measures required during transfer.[1]
Solubility Highly soluble in water and polar organic solvents (DMSO, Methanol)High mobility in water systems; strict prohibition on sink disposal .
pH (Aqueous) Basic (typically pH 9–11 in solution)May be classified as Corrosive Waste (D002) if pH

12.5.
Stability Hygroscopic; stable under normal conditionsKeep waste containers tightly sealed to prevent moisture absorption and caking.[1]
Regulatory Classification (RCRA)
  • Listed Waste: Not specifically P-listed or U-listed by name under 40 CFR 261.33.[1]

  • Characteristic Waste:

    • Corrosivity (D002): Possible if disposed of as a concentrated aqueous solution with pH

      
       12.5.
      
    • Toxicity: Not a standard TCLP contaminant, but treated as toxic due to biological activity potential.[1]

  • Best Practice: Manage as Non-Regulated Hazardous Chemical Waste (unless mixed with listed solvents).

PART 3: WASTE CHARACTERIZATION & SEGREGATION

Effective disposal begins with proper segregation.[1] Mixing this compound with incompatible streams can create dangerous reactions or expensive "unknown" waste profiles.[1]

Segregation Logic
  • Stream A: Solid Waste (Pure compound, contaminated gloves, weighing boats).

  • Stream B: Liquid Waste - Organic (Dissolved in DMSO, Methanol, DCM).[1]

  • Stream C: Liquid Waste - Aqueous (Dissolved in water/buffers).[1]

DOT Visualization: Disposal Decision Tree The following diagram outlines the logical flow for categorizing and disposing of this compound waste.

DisposalFlow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, wipes, gloves) StateCheck->Solid Solid Liquid LIQUID WASTE (Solutions, mother liquor) StateCheck->Liquid Liquid SolidBin Container: Solid Hazardous Waste Label: 'Toxic Solid, Basic' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck OrgLiq ORGANIC STREAM (DMSO, MeOH, DCM) SolventCheck->OrgLiq >10% Organic AqLiq AQUEOUS STREAM (Water, Buffers) SolventCheck->AqLiq Mostly Aqueous OrgBin Container: Organic Solvents Label: 'Flammable/Toxic Organic' OrgLiq->OrgBin pHCheck Check pH AqLiq->pHCheck AqBin Container: Basic Inorganic/Organic Label: 'Corrosive Basic Liquid' pHCheck->AqBin pH > 9 pHCheck->AqBin Neutral

Caption: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

PART 4: STEP-BY-STEP DISPOSAL PROTOCOLS

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, spill cleanup residues, contaminated PPE.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but less preferred due to breakage risk.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write "this compound" (Do not use abbreviations/structures).

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Collection:

    • Transfer solids using a dedicated spatula or scoop.[1] Do not pour to minimize dust.[1]

    • Wipe the neck of the container with a dry tissue to prevent cap seizing (amines can form sticky carbonates with air).

  • Storage: Keep container closed in a secondary containment tray.

Protocol B: Liquid Waste Disposal (Organic Solutions)

Applicability: Reaction mixtures in Methanol, DCM, Ethyl Acetate, etc.

  • Compatibility Check: Ensure the waste container does not contain acids or oxidizers (e.g., Nitric acid waste).

  • Bulking: Pour into the standard "Non-Halogenated" or "Halogenated" solvent waste carboy depending on the solvent used.

  • Concentration Limit: If the concentration of the piperazinone is >5%, note this specifically on the waste tag.

  • Rinsing: Triple-rinse empty reaction vessels with the primary solvent and add rinsate to this container.

Protocol C: Aqueous Waste Disposal

Applicability: Aqueous workups, buffer solutions.

  • pH Adjustment (Optional but Recommended):

    • Measure pH.[1][2] If pH > 12, carefully neutralize with dilute Hydrochloric Acid (1M) or Citric Acid to pH 6–9 only if your facility permits elementary neutralization .

    • Note: Neutralization generates heat.[1] Perform in an ice bath.

  • Container: Use a carboy designated for "Aqueous Basic Waste" or "Aqueous Toxic Waste".[1]

  • Prohibition: NEVER pour down the sink. Even if water-soluble, piperazine derivatives are bioactive and regulated in wastewater effluents.[1]

PART 5: SPILL MANAGEMENT & DECONTAMINATION

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don safety goggles, nitrile gloves (double gloving recommended), and a lab coat. If dust is visible, wear an N95 respirator.[1]

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersion) or use an inert absorbent (vermiculite) if liquid.

  • Cleanup:

    • Scoop: Gently scoop up the material using a dustpan or stiff card.

    • Wipe: Clean the surface with water, followed by a dilute acetic acid solution (1%) or vinegar to neutralize any residual base, then water again.

    • Verify: Check surface pH with litmus paper to ensure neutrality.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste container.

PART 6: REFERENCES

  • PubChem. (n.d.).[1] Piperazin-2-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3] Retrieved October 26, 2023, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(Hydroxymethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-(Hydroxymethyl)piperazin-2-one not merely as a standard organic intermediate, but as a potential sensitizer and mucous membrane irritant .

While often classified under the generic "Irritant" label in vendor catalogs, the piperazinone core shares structural homology with piperazine—a known respiratory and skin sensitizer. The addition of the hydroxymethyl group increases polarity, potentially aiding skin absorption.

  • Chemical Structure Context: The molecule features a piperazinone ring (amide/amine character) with a primary alcohol.

  • Physical State: White to off-white powder.

  • Primary Risks: Inhalation of dust (occupational asthma risk), contact dermatitis, and severe eye irritation.

Core Hazard Profile (GHS/CLP)
Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2][3]Double-gloving recommended.
Eye Irritation H319Causes serious eye irritation.[1][2]Safety glasses are insufficient; use goggles.
STOT - SE H335May cause respiratory irritation.[1][3]Zero-dust handling required.[4][5]
Sensitization H317/H334*May cause allergic reaction.[6][7]Precautionary assignment based on piperazine homology.

Risk Assessment & Mechanism

As scientists, we must understand why we select specific PPE. The risk here is not acute toxicity (LD50 is likely high), but chronic sensitization .

The "Piperazine Pathway" of Exposure

Piperazine derivatives are high-pH amines/amides. Upon contact with moist mucous membranes (eyes, lungs, sweat), they can:

  • Hydrolyze/Solubilize: Creating a localized alkaline environment (chemical burn).

  • Haptenization: The reactive amine nitrogen can bind to body proteins, triggering an immune response (sensitization). Once sensitized, even trace amounts can cause anaphylactic-like reactions.

The Senior Scientist's Rule: If you can smell it, you have already failed containment.

PPE Decision Logic (Graphviz)

The following decision tree illustrates the required respiratory and containment levels based on the scale of operation.

PPE_Logic Start Operation Scale Small < 1 gram (Analytical) Start->Small Medium 1 - 100 grams (Preparative) Start->Medium Large > 100 grams (Process) Start->Large Hood Fume Hood Required (Sash @ 18 inches) Small->Hood Standard Medium->Hood Standard Glovebox Glovebox / Isolator Required Large->Glovebox High Dust Risk Resp_N95 PPE: N95/P2 Mask + Goggles Hood->Resp_N95 If sash is effective Resp_P100 PPE: P100/P3 Half-Mask + Face Shield Hood->Resp_P100 If powder is fine/static Resp_PAPR PPE: PAPR or Supplied Air Glovebox->Resp_PAPR Emergency Breach Only

Figure 1: Risk-based PPE selection logic. Note that for quantities >100g, engineering controls (Glovebox) supersede PPE.

The PPE Matrix: Specification & Selection

Do not use generic "lab supplies." Use verified barrier materials.[5][8]

A. Hand Protection (Gloves)

Recommendation: Double Nitrile (Accelerator-Free) [1]

  • Outer Glove: Nitrile (minimum 5 mil / 0.12 mm).

  • Inner Glove: Nitrile (minimum 3 mil / 0.08 mm) of a contrasting color (to spot tears).

  • Why? Piperazine derivatives can permeate thin latex. Nitrile offers superior chemical resistance to amines. "Accelerator-free" prevents confounding glove allergies with chemical sensitization.

B. Respiratory Protection

Recommendation: N95 (US) or P2 (EU) minimum.

  • Context: This compound is a solid powder. Vapors are negligible at room temperature, but dust is the vector.

  • Upgrade Trigger: If handling "fluffy" (low bulk density) powder outside a hood, upgrade to a P100/P3 half-face respirator .

C. Eye & Face Protection

Recommendation: Unvented Chemical Goggles.

  • Critical Failure Point: Standard safety glasses allow dust to migrate around the lens via electrostatic attraction to the eye's moisture. Goggles provide a seal.

D. Body Protection

Recommendation: Tyvek® Lab Coat (Disposable) or Apron.

  • Why? Cotton lab coats trap dust in the fibers, which can then be released later (e.g., in the office or cafeteria), leading to secondary exposure.

Operational Protocol: The "Static Trap"

Handling this compound often involves static electricity issues due to its crystalline nature.

Step-by-Step Weighing Protocol
  • Preparation:

    • Place an anti-static mat or ionizer bar inside the fume hood.

    • Don double nitrile gloves and goggles before opening the secondary container.

  • The Transfer:

    • Use a PTFE (Teflon) coated spatula . Metal spatulas can cause sparking; standard plastic can increase static charge, causing the powder to "jump."

    • Technique: Do not pour.[8] Transfer small aliquots to avoid dust clouds.

  • Decontamination (Immediate):

    • Wipe the balance area with a wet paper towel (water/ethanol mixture) immediately after weighing.

    • Do not use compressed air to clean the balance; this aerosolizes the sensitizer.

Workflow Visualization

Workflow Start Start: Weighing Static Check Static Control (Ionizer/Mat) Start->Static Open Open Container (Inside Hood Only) Static->Open Transfer Transfer with PTFE Spatula Open->Transfer Clean Wet Wipe Decon (No Compressed Air) Transfer->Clean Waste Dispose Wipes as HazWaste Clean->Waste

Figure 2: Safe weighing workflow emphasizing static control and wet cleaning.

Emergency & Disposal Procedures

Spill Management

If powder is spilled inside the hood:

  • Cover: Gently cover the spill with wet paper towels to prevent dust generation.

  • Wipe: Wipe inward from the periphery to the center.

  • Neutralize: Clean the surface with a mild dilute acid (e.g., 1% acetic acid) followed by water, as piperazines are basic.

Disposal[1][3][5][9]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Incompatibility: DO NOT mix with strong oxidizers (peroxides, nitrates) or acid chlorides in the waste stream. Violent reactions or toxic chloramine-like fumes may result.

  • Container: High-density polyethylene (HDPE) is suitable.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122026, Piperazin-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization risks. (General Piperazine Hazard Profile). Retrieved from [Link]

  • Hagmar, L., et al. (1982).Piperazine-induced airway symptoms: Exposure-response relationships and selection in an occupational setting. American Journal of Industrial Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.